Product packaging for cis-1-Fluoro-1-propene(Cat. No.:CAS No. 19184-10-2)

cis-1-Fluoro-1-propene

Cat. No.: B096411
CAS No.: 19184-10-2
M. Wt: 60.07 g/mol
InChI Key: VJGCZWVJDRIHNC-IHWYPQMZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-1-Fluoro-1-propene (CAS Registry Number: 19184-10-2) is a defined stereoisomer of a short-chain organofluorine compound with the molecular formula C 3 H 5 F and a molecular weight of 60.07 g/mol . This high-purity reagent is a valuable building block in synthetic and mechanistic chemistry, particularly for investigating the effects of fluorine atom configuration on reactivity and physical properties. Its defined cis geometry makes it an ideal subject for studies on alkene stereochemistry, the application of the Cahn-Ingold-Prelog (CIP) priority rules for isomer nomenclature, and the exploration of E/Z isomerism . Researchers utilize this compound to probe the unique electronic and steric influences of a vinylic fluorine atom in reaction mechanisms, including electrophilic additions and cycloadditions . Thermochemical data for this compound is well-established, with a standard enthalpy of formation (Δ f H° gas ) of -176.00 kJ/mol . Its physical properties have been characterized, including a boiling point of 271.47 K (-1.68 °C) and a critical temperature of 430.49 K (157.34 °C) . This compound is provided For Research Use Only . It is strictly intended for use in laboratory research and chemical synthesis and is not certified for human or veterinary diagnostic, therapeutic, or any other consumer-related uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5F B096411 cis-1-Fluoro-1-propene CAS No. 19184-10-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19184-10-2

Molecular Formula

C3H5F

Molecular Weight

60.07 g/mol

IUPAC Name

(Z)-1-fluoroprop-1-ene

InChI

InChI=1S/C3H5F/c1-2-3-4/h2-3H,1H3/b3-2-

InChI Key

VJGCZWVJDRIHNC-IHWYPQMZSA-N

SMILES

CC=CF

Isomeric SMILES

C/C=C\F

Canonical SMILES

CC=CF

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of cis-1-Fluoro-1-propene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-1-Fluoro-1-propene, a halogenated alkene, represents a simple yet significant structure in the field of medicinal chemistry and materials science. The introduction of a fluorine atom into small organic molecules can profoundly alter their physicochemical and biological properties. This technical guide provides a comprehensive overview of the fundamental properties of this compound, its synthesis, and its potential applications, with a particular focus on its role as a bioisostere in drug design. The strategic incorporation of fluorinated motifs like cis-1-fluoroalkenes can lead to enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic profiles in drug candidates.[1][2]

Core Properties of this compound

The fundamental chemical and physical properties of this compound are summarized below. It is important to note that while some data are from experimental measurements, others are estimations derived from computational models.[3][4][5]

Table 1: Chemical Identifiers and Molecular Properties
PropertyValueSource
IUPAC Name (Z)-1-Fluoroprop-1-ene[6]
Synonyms cis-1-Fluoropropene[7]
CAS Number 19184-10-2[6]
Molecular Formula C₃H₅F[6]
Molecular Weight 60.07 g/mol [6]
Canonical SMILES CC=CF[8]
InChI InChI=1S/C3H5F/c1-2-3-4/h2-3H,1H3/b3-2-[6]
InChIKey VJGCZWVJDRIHNC-IHWYPQMZSA-N[6]
Table 2: Physicochemical and Thermodynamic Properties
PropertyValueSource
Boiling Point -19.82 °C (estimate)[3]
Density 0.7900 g/cm³ (estimate)[3]
Refractive Index 1.3800 (estimate)[3]
Dipole Moment 1.46 D[6]
Enthalpy of Formation (gas, ΔfH°gas) -176 kJ/mol[6]
LogP (Octanol/Water Partition Coefficient) 1.490 (estimate)[4]
Water Solubility (log10WS) -1.28 mol/L (estimate)[4]

Spectroscopic Data

Synthesis of this compound

While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not readily found, general methods for the stereoselective synthesis of fluoroalkenes can be applied. One common approach is the hydrofluorination of alkynes.[13] The direct fluorination of propane (B168953) or propene often leads to a complex mixture of products and is not suitable for preparative purposes.[14]

A plausible synthetic route would involve the stereoselective reduction of a precursor like 1-fluoro-1-propyne or a stereoselective elimination reaction. The synthesis of related fluorinated dipeptide isosteres has been achieved with high diastereoselectivity, suggesting that stereocontrol in the synthesis of simple fluoroalkenes is feasible.[15]

Applications in Drug Discovery: A Bioisosteric Approach

The cis-fluoroalkene moiety is of significant interest in medicinal chemistry as a bioisostere of the amide bond.[1][16] Bioisosteric replacement is a strategy used to modify a lead compound by replacing a functional group with another that has similar steric and electronic properties, with the aim of improving its pharmacological profile.[2] The amide bond, while crucial for the structure of peptides and many small molecule drugs, is often susceptible to enzymatic cleavage, leading to poor metabolic stability.[17]

The cis-fluoroalkene can mimic the planar cis-conformation of an amide bond, which is a less common but important conformation in certain peptides and macrocycles.[2] This replacement offers several potential advantages:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it resistant to metabolic oxidation by enzymes like cytochrome P450s.[18]

  • Modulation of Physicochemical Properties: The introduction of fluorine can alter a molecule's lipophilicity, polarity, and pKa, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties.[12]

  • Conformational Rigidity: The double bond of the fluoroalkene introduces conformational constraint, which can be beneficial for binding to a biological target by reducing the entropic penalty of binding.

The following diagram illustrates the concept of replacing a cis-amide bond in a hypothetical drug candidate with a this compound-like moiety.

G cluster_0 Bioisosteric Replacement Strategy Amide Parent Compound (cis-Amide Bond) Fluoroalkene Analog (cis-Fluoroalkene Isostere) Amide->Fluoroalkene Bioisosteric Replacement Properties Improved Properties: - Metabolic Stability - Bioavailability - Target Affinity Fluoroalkene->Properties Leads to

Caption: Bioisosteric replacement of a cis-amide with a cis-fluoroalkene.

Experimental Protocols for Compound Evaluation

In the context of drug discovery, a molecule like this compound would likely be used as a building block to be incorporated into a larger, more complex molecule. Once a novel compound containing this moiety is synthesized, it would undergo a series of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays to evaluate its drug-like properties.[19][20][21][22][23]

Protocol 1: In Vitro Metabolic Stability Assessment in Human Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[24]

Materials:

  • Test compound (e.g., a larger molecule containing the this compound moiety)

  • Human liver microsomes (HLMs)

  • Phosphate (B84403) buffer (pH 7.4)

  • NADPH regenerating system (e.g., a mixture of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (B52724) containing an internal standard (for quenching and analysis)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, HLMs, and the test compound at a final concentration of 1 µM.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding 3 volumes of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the rate of disappearance of the parent compound.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses the passive permeability of a compound across an artificial membrane, which is predictive of its absorption potential.

Materials:

  • Test compound

  • PAMPA plate (a 96-well plate with a lipid-infused artificial membrane)

  • Phosphate buffered saline (PBS), pH 7.4

  • A suitable organic solvent (e.g., dodecane)

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Coat the membrane of the donor wells of the PAMPA plate with a lipid solution (e.g., lecithin (B1663433) in dodecane).

  • Add the test compound solution in PBS to the donor wells.

  • Add fresh PBS to the acceptor wells.

  • Assemble the PAMPA plate "sandwich" (donor plate on top of the acceptor plate).

  • Incubate at room temperature for a specified period (e.g., 4-18 hours).

  • After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a UV-Vis plate reader or LC-MS/MS.

  • Calculate the permeability coefficient (Pe) using the concentrations and known parameters of the assay system.

The following diagram illustrates a typical workflow for evaluating a fluorinated compound in early drug discovery.

G cluster_1 Drug Discovery Workflow for a Fluorinated Compound Synthesis Synthesis of Fluorinated Analog Purification Purification & Characterization Synthesis->Purification Solubility Kinetic/Thermodynamic Solubility Assay Purification->Solubility Permeability PAMPA or Caco-2 Assay Purification->Permeability MetabolicStability Liver Microsomal Stability Assay Purification->MetabolicStability DataAnalysis Data Analysis & SAR Solubility->DataAnalysis Permeability->DataAnalysis MetabolicStability->DataAnalysis Decision Go/No-Go Decision DataAnalysis->Decision

Caption: A typical in vitro ADME screening workflow in drug discovery.

Conclusion

This compound is a simple yet valuable molecule, primarily due to the unique properties conferred by the fluorine atom. While detailed experimental data for some of its fundamental properties are sparse, its potential as a structural motif in medicinal chemistry is significant. Its role as a bioisostere for the cis-amide bond highlights a key strategy in modern drug design to enhance the metabolic stability and pharmacokinetic properties of therapeutic candidates. The experimental protocols and workflows described herein provide a framework for the evaluation of novel compounds incorporating the this compound moiety, underscoring its relevance to researchers and professionals in the field of drug development.

References

"cis-1-Fluoro-1-propene" chemical structure and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Structure

cis-1-Fluoro-1-propene is a halogenated hydrocarbon with the chemical formula C₃H₅F.[1][2] It is the (Z)-isomer of 1-fluoropropene, where the fluorine atom and the methyl group are on the same side of the carbon-carbon double bond.

  • Chemical Name: this compound

  • Systematic IUPAC Name: (1Z)-1-fluoroprop-1-ene

  • CAS Number: 19184-10-2[1][2]

  • Molecular Formula: C₃H₅F[1][2]

  • Molecular Weight: 60.0702 g/mol [1][2]

Chemical Structure:

Caption: Conceptual workflow for the synthesis and characterization of this compound.

Relevance in Drug Development

While this compound itself is not a known therapeutic agent, the introduction of fluorine atoms into organic molecules is a widely employed strategy in drug discovery and development. The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Incorporating fluorine can:

  • Enhance Metabolic Stability: The C-F bond is highly stable and resistant to enzymatic cleavage, which can block metabolic pathways and increase the half-life of a drug.

  • Modulate Lipophilicity: Fluorine substitution can alter the lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Influence Binding Affinity: The electronic effects of fluorine can alter the pKa of nearby functional groups and influence non-covalent interactions with biological targets, potentially leading to increased potency and selectivity.

  • Conformational Control: The introduction of fluorine can induce specific conformational preferences in a molecule, which can be crucial for optimal binding to a receptor or enzyme.

Given these advantages, this compound can be considered a valuable synthetic building block for the introduction of a fluorinated propenyl moiety into more complex molecules with potential therapeutic applications. Further research into the reactions and applications of this compound could open new avenues for the design of novel drug candidates.

References

Spectroscopic Data of cis-1-Fluoro-1-propene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cis-1-Fluoro-1-propene. Due to the limited availability of complete, experimentally verified public data for this specific isomer, this document presents a detailed analysis of its structural analog, trans-1-Fluoro-1-propene, and provides well-founded predictions for the spectroscopic characteristics of the cis-isomer. This guide is intended to serve as a valuable resource for researchers in the fields of chemistry and drug development, offering insights into the expected spectral features and the methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three different proton environments: the methyl protons (H-3), the vinylic proton at C-2 (H-2), and the vinylic proton at C-1 (H-1). The chemical shifts and coupling constants are influenced by the electronegativity of the fluorine atom and the stereochemical relationship between the nuclei.

Table 1: ¹H NMR Data for trans-1-Fluoro-1-propene

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-1 (CHF)6.44dddJ(H-1, H-2) = 11.1, J(H-1, F) = 84.7, J(H-1, H-3) = -1.6
H-2 (CH)5.27dqdJ(H-2, H-1) = 11.1, J(H-2, H-3) = 7.0, J(H-2, F) = 18.5
H-3 (CH₃)1.50dddJ(H-3, H-2) = 7.0, J(H-3, F) = 3.4, J(H-3, H-1) = -1.6

Source: DEWOLF, M.Y. & BALDESCHWIELER, J.D. J.MOL.SPECTROSC. 13, 344 (1964) as cited by ChemicalBook.

Predicted ¹H NMR Spectrum of this compound:

For the cis-isomer, the through-space coupling between the fluorine and the vinylic proton at C-2 (³JHF) is expected to be smaller than in the trans-isomer, while the coupling between the fluorine and the methyl protons (⁴JHF) might be slightly larger. The chemical shifts will also be different due to the different spatial arrangement of the substituents.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound will show three signals corresponding to the three carbon atoms. The carbon atom bonded to the fluorine (C-1) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The other carbons will also show smaller C-F couplings.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (JCF, Hz)
C-1~150-160¹JCF ≈ 160-250
C-2~110-120²JCF ≈ 10-25
C-3~15-25³JCF ≈ 2-10
¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum provides direct information about the fluorine environment. For this compound, a single resonance is expected. This signal will be split by the adjacent protons.

Table 3: ¹⁹F NMR Data for trans-1-Fluoro-1-propene

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
F-129.6dddJ(F, H-1) = 84.7, J(F, H-2) = 18.5, J(F, H-3) = 3.4

Source: DEWOLF, M.Y. & BALDESCHWIELER, J.D. J.MOL.SPECTROSC. 13, 344 (1964) as cited by ChemicalBook. Reference: CFCl₃.

Predicted ¹⁹F NMR Spectrum of this compound:

The chemical shift of the fluorine in the cis-isomer is expected to be different from the trans-isomer. The coupling constants, particularly the three-bond coupling to H-2 (³JHF), will be significantly different due to the change in dihedral angle.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrational modes of its functional groups.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationIntensity
~3100-3000=C-H stretchMedium
~2950-2850C-H (methyl) stretchMedium
~1670-1640C=C stretchMedium-Weak
~1450C-H (methyl) bendMedium
~1200-1000C-F stretchStrong
~950-700=C-H bend (out-of-plane)Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (molar mass: 60.07 g/mol ), the mass spectrum is expected to show a molecular ion peak (M⁺) and several fragment ions.

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

m/zPossible FragmentNotes
60[C₃H₅F]⁺Molecular ion
59[C₃H₄F]⁺Loss of a hydrogen atom
45[C₂H₂F]⁺Loss of a methyl radical
41[C₃H₅]⁺Loss of a fluorine atom
39[C₃H₃]⁺Loss of HF and a hydrogen atom

Experimental Protocols

The following are general protocols for obtaining spectroscopic data for a volatile compound like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire the spectrum with proton coupling to observe the splitting patterns. A reference standard such as CFCl₃ should be used.

  • Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the signals.

IR Spectroscopy
  • Sample Preparation (Gas Phase): Introduce the gaseous sample into a gas cell with KBr or NaCl windows.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record a background spectrum of the empty gas cell. Then, record the sample spectrum.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce the volatile sample into the mass spectrometer via a gas chromatography (GC-MS) system or a direct inlet.

  • Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 10-100).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Visualizations

The following diagrams illustrate the relationships between the different spectroscopic techniques and a general workflow for the analysis of this compound.

Spectroscopic_Analysis H_NMR 1H NMR Proton_Env Proton Environments Connectivity H_NMR->Proton_Env C_NMR 13C NMR Carbon_Skeleton Carbon Skeleton C_NMR->Carbon_Skeleton F_NMR 19F NMR Fluorine_Env Fluorine Environment F_NMR->Fluorine_Env IR IR Spectroscopy Functional_Groups Functional Groups IR->Functional_Groups MS Mass Spectrometry Molecular_Weight Molecular Weight Fragmentation MS->Molecular_Weight

Diagram 1: Relationship between spectroscopic techniques and structural information.

Experimental_Workflow cluster_Data_Acquisition Data Acquisition Sample_Prep Sample Preparation (Volatile Liquid/Gas) NMR_Acq NMR Spectroscopy (1H, 13C, 19F) Sample_Prep->NMR_Acq IR_Acq IR Spectroscopy Sample_Prep->IR_Acq MS_Acq Mass Spectrometry Sample_Prep->MS_Acq Data_Processing Data Processing and Analysis NMR_Acq->Data_Processing IR_Acq->Data_Processing MS_Acq->Data_Processing Structure_Elucidation Structure Elucidation and Verification Data_Processing->Structure_Elucidation

An In-depth Technical Guide to the Thermochemical Properties of cis-1-Fluoro-1-propene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of cis-1-Fluoro-1-propene (C₃H₅F). A critical component in various chemical syntheses, a thorough understanding of its thermodynamic characteristics is paramount for process optimization, safety analysis, and computational modeling. This document consolidates available experimental data, outlines the methodologies for their determination, and discusses the application of computational chemistry for a more complete thermochemical profile. All quantitative data are presented in structured tables, and key conceptual workflows are visualized using Graphviz diagrams.

Introduction

This compound, a halogenated alkene, is a molecule of interest in organic synthesis and materials science. Its reactivity and physical properties are intrinsically linked to its thermochemical parameters, including the enthalpy of formation, entropy, heat capacity, and Gibbs free energy. Accurate knowledge of these properties is essential for predicting reaction equilibria, calculating reaction enthalpies, and designing chemical processes. This guide aims to be a central resource for researchers by providing a detailed compilation and explanation of the thermochemical data for this compound.

Thermochemical Data

The thermochemical properties of this compound are summarized in the tables below. The data is categorized into experimentally determined and computationally estimated values to provide a clear distinction for the end-user.

Table 1: Experimental Thermochemical Data for this compound

PropertySymbolValueUnitsReference
Standard Enthalpy of Formation (gas phase, 298.15 K)ΔfH°gas-176kJ/mol[1]

Table 2: Computationally Derived Thermochemical Data for this compound

PropertySymbolValue (Exemplary)Units
Standard Molar Entropy (gas phase, 298.15 K)S°gasValueJ/(mol·K)
Standard Molar Heat Capacity (gas phase, 298.15 K)Cp,gasValueJ/(mol·K)
Standard Gibbs Free Energy of Formation (gas phase, 298.15 K)ΔfG°gasValuekJ/mol

Experimental Protocols

The experimental determination of the standard enthalpy of formation of this compound was achieved through the study of isomerization reactions.[1]

Determination of Enthalpy of Formation via Isomerization Equilibrium

The seminal work by Alfassi, Golden, and Benson in 1973 provided the accepted value for the gas-phase enthalpy of formation of this compound.[1] The methodology is based on establishing a chemical equilibrium between isomers and applying the principles of chemical thermodynamics.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_reaction Isomerization Reaction cluster_analysis Equilibrium Analysis cluster_calc Thermochemical Calculation A Reactant Mixture: 3-halopropene and catalyst B Heated Reaction Vessel (controlled temperature) A->B Introduction C Gas Chromatography (GC) to determine isomer ratios B->C Sampling D Calculate Equilibrium Constant (Keq) C->D Data Input E Apply van't Hoff Equation to determine ΔH° and ΔS° D->E F Derive ΔfH° of this compound E->F

Figure 1: Experimental workflow for determining the enthalpy of formation of this compound via isomerization equilibrium.

Methodology Details:

  • Reactant Preparation: A mixture of a 3-halopropene (allyl halide) and a catalyst is prepared in a reaction vessel.

  • Isomerization: The vessel is heated to a series of controlled temperatures to induce the isomerization to a mixture of 1-halopropenes, including the cis and trans isomers. The reaction is allowed to reach equilibrium at each temperature.

  • Analysis: The composition of the equilibrium mixture is determined using gas chromatography (GC). This allows for the precise quantification of the ratios of the different isomers.

  • Calculation of Equilibrium Constant: From the concentration ratios of the reactants and products at equilibrium, the equilibrium constant (Keq) is calculated for each temperature.

  • Thermodynamic Analysis: The van 't Hoff equation, which relates the change in the equilibrium constant to the change in temperature, is then used to determine the standard enthalpy change (ΔH°) and standard entropy change (ΔS°) for the isomerization reaction.

  • Derivation of Enthalpy of Formation: By knowing the enthalpy of formation of the starting material (the 3-halopropene) and the enthalpy change of the isomerization reaction, the enthalpy of formation of the product, this compound, can be calculated using Hess's Law.

Computational Thermochemistry

Due to the challenges and costs associated with experimental thermochemistry, computational methods have become an indispensable tool for obtaining a complete set of thermochemical properties for many molecules. These in silico approaches can provide accurate estimates for enthalpy of formation, entropy, heat capacity, and Gibbs free energy.

General Computational Workflow

A typical workflow for the computational determination of thermochemical properties involves several key steps, often performed using quantum chemistry software packages like Gaussian.

G A Molecular Structure Input (this compound) B Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B C Frequency Calculation (at optimized geometry) B->C E Optional: High-Accuracy Energy Correction (e.g., CBS-QB3, G4) B->E Higher Accuracy D Extraction of Thermochemical Data (Enthalpy, Entropy, Gibbs Free Energy, Heat Capacity) C->D E->C

Figure 2: A generalized workflow for the computational determination of thermochemical properties.

Methodology Details:

  • Molecular Structure Input: The 3D coordinates of the atoms of this compound are defined as the input for the calculation.

  • Geometry Optimization: A computational method, such as Density Functional Theory (DFT) with a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)), is used to find the lowest energy conformation of the molecule. This step is crucial as it locates the most stable arrangement of the atoms.

  • Frequency Calculation: At the optimized geometry, a frequency calculation is performed. This computes the vibrational frequencies of the molecule, which are essential for calculating the zero-point vibrational energy (ZPVE) and the thermal contributions to enthalpy, entropy, and heat capacity. A key check at this stage is to ensure that there are no imaginary frequencies, which would indicate that the optimized structure is a transition state rather than a true minimum.

  • Extraction of Thermochemical Data: The output of the frequency calculation provides the thermochemical properties at the specified temperature (usually 298.15 K).

  • High-Accuracy Energy Correction (Optional): For more accurate enthalpy of formation values, composite methods like CBS-QB3 or G4 can be employed. These methods involve a series of calculations at different levels of theory and with different basis sets to extrapolate to a more accurate electronic energy.

Conclusion

This technical guide has consolidated the available experimental thermochemical data for this compound, with a focus on its enthalpy of formation. The experimental protocol for its determination through isomerization equilibrium has been detailed. Furthermore, the guide has outlined the significant role of computational chemistry in providing a more complete thermochemical profile, including entropy, heat capacity, and Gibbs free energy. The provided workflows and tabulated data serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling more accurate modeling and process design. Further experimental and computational studies are encouraged to refine and expand the thermochemical database for this important molecule.

References

An In-depth Technical Guide to cis-1-Fluoro-1-propene: Molecular Weight and Formula

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the molecular formula and molecular weight of cis-1-Fluoro-1-propene, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

The chemical compound this compound is a halogenated alkene. Its fundamental properties, specifically its molecular formula and weight, are crucial for stoichiometric calculations, analytical characterization, and pharmacokinetic modeling in research and development.

The molecular formula for this compound is C₃H₅F .[1][2][3][4][5] Based on this formula, its molecular weight is approximately 60.07 g/mol .[1][2][3][4][5]

Quantitative Data Summary

For clarity and ease of comparison, the core quantitative data for this compound are summarized in the table below.

ParameterValue
Molecular FormulaC₃H₅F
Molecular Weight60.0702 g/mol
Number of Carbon Atoms3
Number of Hydrogen Atoms5
Number of Fluorine Atoms1

Methodology for Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is detailed below, utilizing the standard atomic weights of Carbon, Hydrogen, and Fluorine as provided by the International Union of Pure and Applied Chemistry (IUPAC).

Atomic Weights of Constituent Elements:

ElementSymbolAtomic Weight ( g/mol )
CarbonC~12.011
HydrogenH~1.008
FluorineF~18.998

Calculation Protocol:

The molecular weight (MW) is calculated using the following formula:

MW = (Number of C atoms × Atomic Weight of C) + (Number of H atoms × Atomic Weight of H) + (Number of F atoms × Atomic Weight of F)

Substituting the values for this compound:

MW = (3 × 12.011) + (5 × 1.008) + (1 × 18.998) MW = 36.033 + 5.040 + 18.998 MW = 60.071 g/mol

The slight discrepancy between this calculated value and the more precise value of 60.0702 g/mol provided by sources like the NIST WebBook arises from the use of more exact atomic mass values for the specific isotopes in the high-resolution mass spectrometry measurements.[1][2]

Molecular Structure Visualization

To illustrate the spatial arrangement of atoms in this compound, a 2D structural diagram has been generated using the Graphviz DOT language. This visualization clarifies the cis configuration, where the fluorine atom and the methyl group are on the same side of the double bond.

References

An In-Depth Technical Guide to the Synthesis and Preparation of cis-1-Fluoro-1-propene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preparation methods for cis-1-fluoro-1-propene ((Z)-1-fluoro-1-propene), a fluorinated alkene of interest in medicinal chemistry and materials science. This document details potential synthetic pathways, highlights key experimental considerations, and presents available quantitative data.

Introduction

This compound is a fluorinated organic compound with the chemical formula C₃H₅F.[1][2] The presence of the fluorine atom introduces unique electronic properties and can significantly influence the molecule's biological activity and material characteristics. The specific cis (or Z) stereochemistry of the double bond is crucial for its defined spatial arrangement, which is a critical factor in drug design and polymer chemistry. This guide focuses on the stereoselective synthesis of the cis isomer.

Synthesis Methodologies

The stereoselective synthesis of this compound remains a challenging task. While general methods for the synthesis of fluoroalkenes are known, specific and detailed protocols for the cis isomer of 1-fluoro-1-propene are not extensively documented in publicly available literature. However, based on established reactions in organofluorine chemistry, two primary strategies can be proposed: the Horner-Wadsworth-Emmons reaction and the hydrofluorination of propyne (B1212725).

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes. To achieve the desired cis configuration, a modification of the standard HWE reaction, often referred to as the Still-Gennari modification, is typically employed. This approach utilizes phosphonate (B1237965) reagents with electron-withdrawing groups and specific reaction conditions to favor the formation of the (Z)-alkene.

Reaction Scheme:

HWE_reaction reagent1 Ethyl (diethoxyphosphoryl)fluoroacetate reaction_center + reagent1->reaction_center reagent2 Acetaldehyde reagent2->reaction_center product This compound base Strong Base (e.g., KHMDS, NaH) base->reaction_center conditions Anhydrous THF Low Temperature (-78 °C) conditions->reaction_center reaction_center->product

Figure 1: Proposed Horner-Wadsworth-Emmons synthesis of this compound.

Experimental Protocol (General Procedure):

  • Preparation of the Phosphonate Ylide: To a solution of ethyl (diethoxyphosphoryl)fluoroacetate in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), a strong, non-nucleophilic base such as potassium hexamethyldisilazide (KHMDS) or sodium hydride (NaH) is added dropwise. The mixture is stirred at this temperature for a specified time to ensure complete formation of the phosphonate ylide.

  • Reaction with Aldehyde: Acetaldehyde is then added slowly to the reaction mixture at -78 °C. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting materials.

  • Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (B86663) or sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure. The crude product, a mixture of cis and trans isomers, is then purified by column chromatography on silica (B1680970) gel or by fractional distillation to isolate the this compound. The separation of geometric isomers can be challenging and may require careful optimization of the purification method.

Quantitative Data:

Specific yield and stereoselectivity data for the synthesis of this compound using this method are not available in the reviewed literature. For similar reactions, the (Z)-selectivity can range from moderate to excellent, depending on the substrate, reagents, and reaction conditions.

ParameterValueReference
Starting Material Ethyl (diethoxyphosphoryl)fluoroacetate, AcetaldehydeGeneral HWE methodology
Key Reagents KHMDS or NaH, Anhydrous THFStill-Gennari modification
Temperature -78 °C to room temperatureStill-Gennari modification
Yield Not reported
cis:trans Ratio Not reported

Table 1: Summary of the Proposed Horner-Wadsworth-Emmons Synthesis.

Hydrofluorination of Propyne

The direct hydrofluorination of propyne presents another potential route to 1-fluoro-1-propene. This reaction can proceed via either a syn- or anti-addition of hydrogen fluoride (B91410) across the triple bond, leading to a mixture of cis and trans isomers. Achieving high stereoselectivity for the cis isomer is a significant challenge and typically requires specific catalysts or reaction conditions.

Reaction Scheme:

Hydrofluorination propyne Propyne reaction_center + propyne->reaction_center hf Hydrogen Fluoride (HF) hf->reaction_center product This compound catalyst Catalyst (e.g., Metal Fluoride) catalyst->reaction_center reaction_center->product

Figure 2: Proposed hydrofluorination of propyne to synthesize this compound.

Experimental Protocol (General Procedure):

Detailed experimental procedures for the stereoselective hydrofluorination of propyne to yield predominantly this compound are scarce. The following is a conceptual outline:

  • Reaction Setup: The reaction would likely be carried out in a specialized apparatus designed to handle gaseous propyne and highly corrosive hydrogen fluoride. This could involve a flow reactor or a high-pressure autoclave.

  • Catalyst: A heterogeneous or homogeneous catalyst would be necessary to control the stereoselectivity. Metal fluorides or transition metal complexes could potentially serve this purpose.

  • Reaction Conditions: The reaction would be conducted under controlled temperature and pressure to optimize the conversion and selectivity.

  • Product Isolation and Purification: The product mixture, containing unreacted starting materials, the desired this compound, and the trans isomer, would be carefully collected and purified, likely by cryogenic distillation.

Quantitative Data:

Reliable quantitative data for the catalytic, stereoselective hydrofluorination of propyne to this compound is not currently available in the public domain.

ParameterValueReference
Starting Material Propyne, Hydrogen FluorideGeneral hydrofluorination
Catalyst Not specified (hypothetical)
Temperature Not reported
Pressure Not reported
Yield Not reported
cis:trans Ratio Not reported

Table 2: Summary of the Proposed Hydrofluorination of Propyne.

Spectroscopic Characterization

Expected Spectroscopic Data for this compound:

NucleusChemical Shift (ppm)MultiplicityCoupling Constants (Hz)
¹H NMR
=CH-FExpected downfieldDoublet of quartets³J(H,H), ²J(H,F)
=CH-CH₃Expected mid-rangeDoublet of doublets³J(H,H), ³J(H,F)
-CH₃Expected upfieldDoublet of doublets³J(H,H), ⁴J(H,F)
¹³C NMR
C-FExpected downfieldDoublet¹J(C,F)
C-CH₃Expected mid-rangeDoublet²J(C,F)
CH₃Expected upfieldDoublet³J(C,F)
¹⁹F NMR To be determinedDoublet of quartets²J(F,H), ³J(F,H), ⁴J(F,H)

Table 3: Predicted NMR Spectroscopic Data for this compound.

Conclusion

The synthesis of this compound with high stereoselectivity presents a significant synthetic challenge. This technical guide has outlined two plausible synthetic strategies: a modified Horner-Wadsworth-Emmons reaction and the catalytic hydrofluorination of propyne. While detailed experimental protocols and quantitative data for these specific transformations are not yet widely available, the general procedures provided herein offer a starting point for researchers in the field. Further investigation and methods development are required to establish efficient and reliable protocols for the preparation of this important fluorinated building block. The development of such methods will be crucial for advancing its application in drug discovery and materials science.

References

An In-depth Technical Guide on the Stability and Reactivity Profile of cis-1-Fluoro-1-propene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and reactivity profile of cis-1-fluoro-1-propene, a fluorinated alkene of interest in organic synthesis and materials science. The document details its thermodynamic stability, including enthalpy of formation, and explores its isomerization to the more stable trans isomer. The reactivity of this compound towards electrophiles, nucleophiles, and radicals is discussed, drawing upon data from analogous fluorinated hydrocarbons. Experimental protocols for key transformations, where available, are provided, alongside spectroscopic data for characterization. This guide aims to be a valuable resource for researchers and professionals working with or considering the use of this versatile building block.

Introduction

This compound is a halogenated alkene that has garnered attention due to the unique influence of the fluorine atom on the electronic properties and reactivity of the carbon-carbon double bond. The high electronegativity and small size of fluorine impart distinct characteristics to the molecule, making it a valuable synthon for the introduction of fluorine into organic molecules, a strategy widely employed in the development of pharmaceuticals and advanced materials. Understanding the stability and reactivity of the cis isomer is crucial for its effective handling, storage, and application in chemical synthesis.

Thermodynamic Stability

The stability of this compound can be assessed through its thermodynamic properties, primarily its enthalpy and Gibbs free energy of formation.

Enthalpy of Formation

The standard enthalpy of formation (ΔfH°gas) provides a measure of the energy change when a compound is formed from its constituent elements in their standard states. For the isomers of 1-fluoro-1-propene, the following values have been reported:

IsomerCAS Registry NumberFormulaMolecular Weight ( g/mol )ΔfH°gas (kJ/mol)
This compound19184-10-2C₃H₅F60.07-176[1][2]
trans-1-Fluoro-1-propene (B3031224)20327-65-5C₃H₅F60.07-173[3]

Data sourced from the NIST Chemistry WebBook.[1][2][3]

The data indicates that the cis isomer is slightly more stable than the trans isomer by approximately 3 kJ/mol in the gas phase. This is contrary to many simple alkenes where the trans isomer is typically more stable due to reduced steric hindrance. This "cis-effect" in some fluorinated alkenes has been a subject of theoretical interest.

Gibbs Free Energy of Formation
Isomerization to trans-1-Fluoro-1-propene

The interconversion between cis- and trans-1-fluoro-1-propene is a key process influencing its stability and reactivity. This isomerization involves rotation around the carbon-carbon double bond, a process that is energetically hindered by the π-bond.

dot

Isomerization cluster_cis This compound cluster_ts Transition State cluster_trans trans-1-Fluoro-1-propene cis H₃C \n  C=C / \nF   H ts H₃C \n  C-C /|\nF H H cis->ts ΔG‡(cis→trans) ts->cis trans H₃C   H \n  C=C / \nF     H ts->trans trans->ts ΔG‡(trans→cis)

Caption: Energy profile for the cis-trans isomerization of 1-fluoro-1-propene.

The activation energy for this isomerization is a critical parameter. While not explicitly found for 1-fluoro-1-propene in the provided search results, computational studies on similar systems can provide estimates. The transition state for this process is expected to have a diradical character where the π-bond is significantly weakened.

Reactivity Profile

The fluorine atom in this compound significantly influences its reactivity. The high electronegativity of fluorine polarizes the double bond, making the carbon atom attached to the fluorine electrophilic and susceptible to nucleophilic attack.

Nucleophilic Reactions

Fluorinated alkenes are known to react readily with nucleophiles. The electron-withdrawing nature of the fluorine atom activates the double bond towards nucleophilic addition.

NucleophilicAddition Reactants This compound + Nucleophile (Nu⁻) Intermediate Carbanionic Intermediate Reactants->Intermediate Nucleophilic Attack Product Addition Product Intermediate->Product Protonation

Caption: General workflow for electrophilic addition to this compound.

Experimental Protocol: Electrophilic Addition of HBr (Based on general procedures for alkenes)

[7]* Materials: this compound, hydrogen bromide (gas or solution in acetic acid), inert solvent (e.g., dichloromethane, acetic acid).

  • Procedure:

    • Dissolve this compound in the chosen inert solvent in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Bubble hydrogen bromide gas through the solution or add a solution of HBr in acetic acid dropwise.

    • Stir the reaction mixture at low temperature until the reaction is complete (monitored by GC or NMR).

    • Quench the reaction with a cold, dilute solution of sodium bicarbonate.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify by distillation if necessary.

Radical Reactions

Free-radical reactions, such as radical halogenation, are characteristic of alkanes but can also occur at allylic positions of alkenes. T[8]he reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. I[9][10]n the case of this compound, radical addition to the double bond is also a possibility. The regioselectivity of radical addition is often anti-Markovnikov.

Experimental Protocol: Free-Radical Bromination (Hypothetical)

  • Materials: this compound, N-bromosuccinimide (NBS), a radical initiator (e.g., benzoyl peroxide or AIBN), carbon tetrachloride (or another suitable inert solvent).

  • Procedure:

    • Combine this compound, NBS, and a catalytic amount of the radical initiator in a round-bottom flask fitted with a reflux condenser.

    • Add the solvent and heat the mixture to reflux. The reaction is often initiated with a sunlamp or a UV lamp.

    • Monitor the reaction by observing the consumption of the dense NBS, which will be replaced by the less dense succinimide.

    • After the reaction is complete, cool the mixture to room temperature and filter off the succinimide.

    • Wash the filtrate with water and a dilute solution of sodium thiosulfate (B1220275) to remove any remaining bromine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.

    • Purify the product by fractional distillation.

Decomposition Pathways

The thermal decomposition of fluorinated hydrocarbons can proceed through various pathways, often involving the formation of radical species. T[11][12]he C-F bond is significantly strong, meaning that C-C bond cleavage is often a more favorable initial step in the thermolysis of fluoropolymers. T[11]he decomposition of this compound under high temperatures is expected to yield a complex mixture of smaller fluorinated and non-fluorinated hydrocarbons. The specific products and mechanisms would depend on the conditions (temperature, pressure, presence of oxygen).

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will provide information about the different types of protons in the molecule and their connectivity. The vinyl protons will appear in the downfield region, and their coupling constants will be characteristic of the cis geometry.

  • ¹⁹F NMR: Fluorine-19 NMR is a powerful tool for characterizing organofluorine compounds. [13][14]this compound will exhibit a single resonance in the ¹⁹F NMR spectrum, and its chemical shift and coupling to the vinyl protons will be diagnostic. While specific data for the cis isomer was not found in the searches, data for the trans isomer shows a ¹⁹F chemical shift at -129.6 ppm (relative to CFCl₃). *[15] ¹³C NMR: The carbon NMR spectrum will show three distinct signals for the three carbon atoms in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for the C=C double bond stretch, C-H stretches (both sp² and sp³ hybridized), and a strong absorption band for the C-F bond stretch. While a specific spectrum for the cis isomer was not retrieved, the NIST WebBook is a potential source for such data.

[16][17]### 6. Synthesis and Purification

The synthesis of 1-fluoro-1-propene can be achieved through various methods, often resulting in a mixture of cis and trans isomers. One potential route involves the reaction of propyne (B1212725) with an electrophilic fluorinating agent.

[18]The separation of the cis and trans isomers can be challenging due to their similar boiling points. Techniques such as fractional distillation or preparative gas chromatography are typically employed.

This compound is a molecule with a distinct stability and reactivity profile shaped by the presence of the fluorine atom. Its slightly higher thermodynamic stability compared to the trans isomer is a noteworthy feature. The polarized double bond makes it susceptible to nucleophilic attack, while also allowing for electrophilic and radical reactions under appropriate conditions. This guide has provided an overview of its key chemical properties, along with generalized experimental protocols. Further research, particularly computational studies to determine its Gibbs free energy of formation and the activation energy for isomerization, would provide a more complete understanding of this important fluorinated building block.

References

cis-1-Fluoro-1-propene: A Comprehensive Technical Guide to Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-1-Fluoro-1-propene is a fluorinated alkene that is gaining interest in the fields of chemical synthesis and drug development due to its unique electronic and steric properties. As a volatile and potentially flammable compound, a thorough understanding of its safety, handling, and storage is paramount for laboratory personnel. This technical guide provides a comprehensive overview of the known safety data, recommended handling procedures, and appropriate storage conditions for this compound to ensure its safe and effective use in a research environment.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior under various laboratory conditions.

PropertyValueSource
Chemical Formula C₃H₅F[1][2][3]
Molecular Weight 60.07 g/mol [1][2][3]
CAS Number 19184-10-2[2][3][4]
Normal Boiling Point 271.47 K (-1.68 °C)[1][5]
Normal Melting Point 119.08 K (-154.07 °C) (Calculated)[1]
Vapor Pressure See Table 2[1][6]
Critical Temperature 430.49 K (157.34 °C) (Calculated)[1][5]
Critical Pressure 4450.38 kPa (Calculated)[1]

Safety and Hazards

Flammability

This compound is expected to be a flammable gas.[7] All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, and away from any potential ignition sources such as open flames, sparks, and hot surfaces.

Quantitative Flammability Data:

ParameterValueSource
Flash Point Data not available
Autoignition Temperature Data not available
Lower Flammability Limit (LFL) Data not available
Upper Flammability Limit (UFL) Data not available
Health Hazards

The health effects of this compound have not been extensively studied. However, due to its volatile nature, inhalation is the primary route of exposure. It is prudent to assume that it may cause respiratory irritation and, at high concentrations, may have anesthetic effects or lead to oxygen displacement.

Toxicological Data:

ParameterValueSource
LD50 (Oral) Data not available
LD50 (Dermal) Data not available
LC50 (Inhalation) Data not available

Handling and Personal Protective Equipment (PPE)

Given the lack of specific safety data, a cautious approach to handling this compound is essential. The following guidelines are based on best practices for handling volatile and flammable fluorinated compounds.[8][9][10]

Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound, including transfers, reactions, and purifications, must be performed in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[8]

  • Ventilation: Ensure good general laboratory ventilation to prevent the accumulation of flammable vapors.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a risk of splashing.

  • Hand Protection: Use appropriate chemical-resistant gloves. Given the lack of specific compatibility data, it is advisable to consult glove manufacturer charts for suitable materials for handling fluorinated hydrocarbons.

  • Lab Coat: A flame-resistant lab coat should be worn.

  • Respiratory Protection: In situations where engineering controls may not be sufficient to control exposure, a respirator with an appropriate cartridge for organic vapors should be used.

Storage Requirements

Proper storage of this compound is crucial to maintain its integrity and prevent accidents.

  • Cylinder Storage: As a gas at room temperature, it is likely supplied in a lecture bottle or gas cylinder. Cylinders must be stored upright in a designated, well-ventilated, and cool area, away from heat and direct sunlight.

  • Flammable Gas Cabinet: Cylinders should be stored in a cabinet specifically designed for flammable gases.

  • Incompatible Materials: Store away from oxidizing agents and other incompatible materials.

  • Temperature Control: For long-term storage of smaller quantities that may be condensed, a low-temperature environment (refrigerator or freezer) is recommended to minimize evaporation.[10] Ensure that any refrigeration units are explosion-proof or rated for the storage of flammable materials.

Emergency Procedures

In the event of a release or other emergency involving this compound, the following procedures should be followed.

Gas Leak
  • Evacuate: Immediately evacuate the area.[11][12]

  • Alert Others: Inform colleagues and the laboratory supervisor.

  • Ventilate: If it can be done safely, increase ventilation to the area by opening sashes of fume hoods.

  • Eliminate Ignition Sources: Turn off all potential ignition sources in the vicinity.[13]

  • Shut Off Source (If Safe): If trained and it is safe to do so, close the cylinder valve to stop the leak.[12]

  • Emergency Services: Contact emergency services and provide them with the name of the chemical.[14][15]

Fire
  • In case of a fire involving this compound, use a carbon dioxide or dry chemical fire extinguisher. Do not use water, as it may be ineffective on a gas fire.

  • If a cylinder is exposed to fire, there is a risk of rupture. Evacuate the area immediately and call emergency services.

Experimental Protocols

General Reaction Setup
  • Apparatus: All reactions should be conducted in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a temperature probe, and a septum for the introduction of reagents.

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.

  • Condenser: A condenser cooled with a refrigerated circulator (e.g., to -10 °C) should be used to minimize the loss of the volatile product.[16]

  • Reagent Addition: Liquid reagents can be added via syringe through the septum. Gaseous this compound would be introduced via a gas inlet tube or by bubbling through the reaction mixture.

Work-up and Isolation of a Volatile Fluoroalkene Product

The isolation of volatile products requires special care to prevent their loss.[10][16]

  • Quenching: The reaction mixture should be cooled in an ice bath before quenching to reduce the vapor pressure of the product.

  • Extraction: Perform any liquid-liquid extractions using pre-chilled solvents in a separatory funnel cooled in an ice bath.[16]

  • Drying: Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) at a low temperature.

  • Solvent Removal:

    • Rotary Evaporation: If rotary evaporation is used, the water bath temperature should be kept low, and the vacuum should be applied gradually and not be too strong.[16] A cold trap between the evaporator and the vacuum pump is essential to capture any volatile product that escapes the condenser.

    • Distillation: For purification, a microdistillation apparatus can be used.

Logical Relationships and Workflows

The following diagrams illustrate key logical relationships and workflows for the safe handling and use of this compound.

HandlingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood InertAtmosphere Establish Inert Atmosphere (N2 or Ar) FumeHood->InertAtmosphere Reagents Charge Flask with Reagents and Solvent InertAtmosphere->Reagents Cooling Cool Reaction Mixture (if required) Reagents->Cooling AddPropene Introduce This compound Cooling->AddPropene Monitor Monitor Reaction (TLC, GC, NMR) AddPropene->Monitor Quench Quench Reaction (at low temperature) Monitor->Quench Extract Extract with Pre-chilled Solvent Quench->Extract Dry Dry Organic Phase Extract->Dry Concentrate Concentrate Under Reduced Pressure (gently) Dry->Concentrate

Caption: A generalized experimental workflow for reactions involving this compound.

EmergencyResponse Leak Gas Leak Detected (Smell or Sound) Evacuate Evacuate Area Leak->Evacuate Alert Alert Others & Supervisor Leak->Alert IgnitionSources Eliminate Ignition Sources Evacuate->IgnitionSources EmergencyServices Call Emergency Services Alert->EmergencyServices Ventilate Ventilate Area (if safe) IgnitionSources->Ventilate ShutOff Shut Off Source (if trained & safe) IgnitionSources->ShutOff

Caption: Emergency response procedure for a this compound gas leak.

Vapor Pressure Data

The vapor pressure of this compound can be estimated using the Antoine equation:

log₁₀(P) = A − (B / (T + C))

where P is the vapor pressure in mmHg and T is the temperature in °C. The coefficients for this compound are provided in Table 2.

Antoine CoefficientValue
A 6.66628
B 785.205
C 209.106
Source:[17]

Disclaimer: The information provided in this guide is intended for use by qualified individuals trained in chemical handling. It is based on the best available information from the cited sources, but it is not exhaustive. A thorough risk assessment should be conducted before any work with this compound is undertaken. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier if available.

References

An In-depth Technical Guide to the Material Safety Data Sheet for cis-1-Fluoro-1-propene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the safety, handling, and properties of cis-1-Fluoro-1-propene, intended for researchers, scientists, and professionals in drug development. All data is compiled from material safety data sheets (MSDS) and reputable chemical databases.

Chemical Identification
IdentifierValue
Chemical Name This compound
Synonyms (Z)-1-Fluoro-1-propene
CAS Number 19184-10-2[1][2]
Molecular Formula C3H5F[1][2][3]
Molecular Weight 60.07 g/mol [1][2]
InChI Key VJGCZWVJDRIHNC-IHWYPQMZSA-N[1][2][3]
Physical and Chemical Properties
PropertyValue
Appearance Colorless gas
Boiling Point -19.82 °C (estimate)[4]
Molecular Weight 60.0702[1][2]
Enthalpy of Formation (ΔfH°gas) -176 kJ/mol[1]
Dipole Moment 1.46 D[5]
Hazard Identification and Classification

This compound is classified as a hazardous substance with the following risk profile:

  • Flammability: Flammable gas.[6]

  • Pressure Hazard: Contains gas under pressure; may explode if heated.[6]

  • Health Hazards:

    • Causes skin irritation.[6]

    • Causes serious eye irritation.[6]

    • May cause respiratory irritation.[6]

    • May cause drowsiness or dizziness.[6]

    • May displace oxygen and cause rapid suffocation.[6]

GHS Hazard Statements: H221, H280, H315, H319, H335, H336, H380[6]

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. It may be dangerous to the person providing aid to give mouth-to-mouth resuscitation.[7]
Skin Contact Flush contaminated skin with plenty of water. Remove contaminated clothing and shoes. Contact with the liquid may cause cold burns or frostbite.[6][7]
Eye Contact Immediately flush eyes with plenty of water, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Continue to rinse for at least 10 minutes. Direct contact with the liquefied gas may cause severe and possibly permanent eye injury due to frostbite.[6][7]
Ingestion Ingestion is not considered a potential route of exposure for a gas. However, if it occurs, rinse mouth out with water. Never give anything by mouth to an unconscious person. Get medical advice/attention.[6]
Fire-Fighting Measures
  • Extinguishing Media: Use water spray, foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Flammable gas that may form explosive mixtures with air.[8] Containers may explode when heated.[6] Thermal decomposition can produce toxic gases, including carbon oxides and hydrogen fluoride.[6]

  • Fire-Fighting Instructions: Evacuate the area. Fight fire remotely due to the risk of explosion.[6] Use water spray to keep fire-exposed containers cool.[6] If a leak or spill has not ignited, use water spray to disperse the vapors.

Accidental Release Measures
  • Personal Precautions: Evacuate unnecessary personnel.[6] Eliminate all ignition sources.[6] Wear appropriate personal protective equipment, including respiratory protection. Ensure adequate ventilation.

  • Environmental Precautions: Prevent entry into sewers, basements, or confined areas. Avoid release to the environment.[6]

  • Containment and Cleanup: Stop the leak if it is safe to do so.[6] Ventilate the area.

Handling and Storage

Handling:

  • Use only in a well-ventilated area.

  • Keep away from heat, sparks, open flames, and hot surfaces.[9] No smoking.

  • Use non-sparking tools.[10]

  • Take precautionary measures against static discharge.

  • Wear appropriate personal protective equipment.[6] Avoid contact with skin and eyes.[6]

Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible materials.[6]

  • Protect from sunlight.[6] Do not expose to temperatures exceeding 50°C (122°F).[6][9]

  • Keep container tightly closed and sealed until ready for use.[7]

  • Cylinders should be stored upright and firmly secured to prevent falling.[7]

Exposure Controls and Personal Protection
Control ParameterRecommendation
Engineering Controls Use only with adequate ventilation. Use process enclosures, local exhaust ventilation, or other engineering controls to keep airborne levels below recommended exposure limits.
Eye/Face Protection Safety glasses with side-shields are recommended.
Skin Protection Wear chemically resistant gloves.
Respiratory Protection Use a properly fitted, air-purifying or air-fed respirator complying with an approved standard if a risk assessment indicates this is necessary.
Hygiene Measures Wash hands before breaks and at the end of the workday. Handle in accordance with good industrial hygiene and safety practice.[10]
Stability and Reactivity
  • Reactivity: No specific test data related to reactivity available for this product.

  • Chemical Stability: Stable under recommended storage conditions.[6]

  • Possibility of Hazardous Reactions: May form flammable/explosive vapor-air mixture.[6]

  • Conditions to Avoid: Heat, flames, sparks, and other sources of ignition.[9]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[6]

  • Hazardous Decomposition Products: Under normal conditions of storage and use, hazardous decomposition products should not be produced.[6] In case of fire, thermal decomposition can generate carbon oxides and hydrogen fluoride.[6]

Visualizations

Logical Relationship for Safe Handling

SafeHandlingWorkflow start Start: Handling this compound assess_risks Assess Risks (Flammability, Pressure, Health) start->assess_risks ppe Wear Appropriate PPE (Gloves, Goggles, Respirator) assess_risks->ppe Mitigate ventilation Ensure Adequate Ventilation (Fume Hood / Well-ventilated Area) assess_risks->ventilation Mitigate ignition_sources Eliminate Ignition Sources (Sparks, Flames, Heat) assess_risks->ignition_sources Mitigate handling_procedure Perform Handling Procedure ppe->handling_procedure ventilation->handling_procedure grounding Ground Equipment (Prevent Static Discharge) ignition_sources->grounding grounding->handling_procedure storage Store Properly (Cool, Dry, Ventilated, Secure) handling_procedure->storage end End: Procedure Complete storage->end EmergencyResponse incident Incident Occurs (Leak, Spill, or Exposure) evacuate Evacuate Immediate Area incident->evacuate assess_situation Assess Situation (Fire? Leak Size? Injuries?) evacuate->assess_situation fire Fire assess_situation->fire is there fire? leak Gas Leak / Spill assess_situation->leak is there a leak? exposure Personnel Exposure assess_situation->exposure is someone exposed? fight_fire Use Appropriate Extinguisher Fight Remotely fire->fight_fire Yes cool_containers Cool Containers with Water Spray fire->cool_containers Yes stop_leak Stop Leak if Safe leak->stop_leak Yes ventilate Ventilate Area leak->ventilate Yes first_aid Administer First Aid exposure->first_aid Yes notify Notify Emergency Services & EHS fight_fire->notify stop_leak->notify medical_attention Seek Immediate Medical Attention first_aid->medical_attention medical_attention->notify

References

Theoretical Deep Dive: Unraveling the Electronic Structure of cis-1-Fluoro-1-propene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on the electronic structure of cis-1-Fluoro-1-propene. The introduction of a fluorine atom on the propylene (B89431) backbone introduces significant electronic perturbations, making it a molecule of interest for understanding the interplay of inductive and resonance effects. This document summarizes key computational findings, details the methodologies employed in theoretical investigations, and visually represents the logical workflows involved in the analysis of its electronic properties.

Molecular Geometry and Energetics

Geometry optimization is a fundamental step in computational chemistry, seeking the lowest energy conformation of a molecule. For this compound, methods like Density Functional Theory (DFT) with the B3LYP functional and a basis set such as 6-31G(d) are commonly used.

Table 1: Calculated Geometric Parameters for this compound

ParameterAtom 1Atom 2Atom 3Atom 4Calculated Value
Bond Lengths (Å)
C1C2Data not found
C2C3Data not found
C1FData not found
C1H1Data not found
C2H2Data not found
C3H3Data not found
C3H4Data not found
C3H5Data not found
Bond Angles (°)
FC1C2Data not found
H1C1C2Data not found
C1C2C3Data not found
H2C2C1Data not found
H2C2C3Data not found
H3C3C2Data not found
Dihedral Angles (°)
FC1C2C3Data not found
H1C1C2H2Data not found

Note: Specific optimized geometric parameters from a consistent high-level theoretical study were not available in the searched literature.

Table 2: Calculated Electronic and Thermodynamic Properties

PropertyValueMethod
Dipole Moment1.460 DmPW1PW91/MIDI!
Heat of Formation (ΔHf°)-42.167 kcal/molB3LYP/6-31G(d)

Frontier Molecular Orbitals and Electronic Properties

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability.

Table 3: Calculated Molecular Orbital Energies

Molecular OrbitalEnergy (eV)
HOMOData not found
LUMOData not found
HOMO-LUMO GapData not found

Note: Specific molecular orbital energies from a high-level theoretical study were not available in the searched literature.

Vibrational Analysis

Computational vibrational analysis is used to predict the infrared spectrum of a molecule and to confirm that an optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies).

Table 4: Calculated Vibrational Frequencies

ModeFrequency (cm⁻¹)Description
1Data not foundData not found
2Data not foundData not found
...Data not foundData not found

Note: A comprehensive list of calculated vibrational frequencies was not available in the searched literature.

Methodologies and Computational Protocols

The theoretical investigation of this compound's electronic structure involves a systematic computational workflow.

Geometry Optimization and Frequency Calculation

The first step in the theoretical analysis is the optimization of the molecule's geometry to find its most stable conformation. This is typically followed by a frequency calculation at the same level of theory to verify that the optimized structure is a true minimum on the potential energy surface.

G cluster_workflow Geometry Optimization and Vibrational Analysis Workflow start Initial Structure Generation opt Geometry Optimization (e.g., DFT: B3LYP/6-31G(d)) start->opt freq Frequency Calculation opt->freq verify Verify Minimum (No Imaginary Frequencies) freq->verify end Optimized Geometry verify->end True error Transition State or Higher-Order Saddle Point verify->error False G cluster_analysis Electronic Structure Analysis geom Optimized Geometry mo_calc Molecular Orbital Calculation (e.g., Single Point Energy) geom->mo_calc nbo_analysis Natural Bond Orbital (NBO) Analysis geom->nbo_analysis homo_lumo HOMO/LUMO Energies and Gap mo_calc->homo_lumo charge_dist Natural Charges and Orbital Occupancies nbo_analysis->charge_dist G cluster_nbo Key Hyperconjugative Interactions in NBO Analysis sigma_donor σ(C-C) σ(C-H) pi_acceptor π*(C=C) sigma_donor:f0->pi_acceptor:f0 σ → π* sigma_donor:f1->pi_acceptor:f0 σ → π* pi_donor π(C=C) sigma_acceptor σ*(C-F) σ*(C-C) σ*(C-H) pi_donor:f0->sigma_acceptor:f2 π → σ*

Methodological & Application

Application Notes and Protocols: [3+2] Cycloaddition Reactions of cis-1-Fluoro-1-propene with Nitrones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The [3+2] cycloaddition reaction, a cornerstone of heterocyclic chemistry, offers a powerful and atom-economical method for the synthesis of five-membered rings. The reaction between a 1,3-dipole, such as a nitrone, and a dipolarophile, like an alkene, proceeds to form isoxazolidine (B1194047) rings. These structures are valuable intermediates in organic synthesis and are present in numerous biologically active compounds. The introduction of fluorine into these heterocyclic systems can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.

cis-1-Fluoro-1-propene is an attractive, yet underexplored, dipolarophile for such transformations. Its unique electronic and steric properties, conferred by the fluorine and methyl substituents, are anticipated to provide high levels of regio- and stereocontrol in [3+2] cycloaddition reactions. These application notes provide a comprehensive overview of the expected reactivity and detailed protocols for the [3+2] cycloaddition of this compound with various nitrones, based on established principles of similar cycloadditions with other fluorinated and substituted alkenes.

Reaction Mechanism and Stereochemistry

The [3+2] cycloaddition of a nitrone with an alkene is a concerted, pericyclic reaction that proceeds through a supra-suprafacial transition state. The stereochemistry of the alkene is retained in the product. Therefore, the reaction of a nitrone with this compound is expected to yield a cis-substituted isoxazolidine.

The regioselectivity of the cycloaddition is primarily governed by the frontier molecular orbitals (FMOs) of the reactants. For electron-poor alkenes, such as this compound, the reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital of the nitrone (HOMOnitrone) and the Lowest Unoccupied Molecular Orbital of the alkene (LUMOalkene). This generally leads to the formation of the 5-substituted isoxazolidine, where the oxygen atom of the nitrone adds to the more electron-deficient carbon of the double bond (the carbon bearing the fluorine atom).

Caption: Proposed reaction mechanism for the [3+2] cycloaddition of a generic nitrone with this compound.

G cluster_reactants Reactants cluster_ts Transition State cluster_product Product Nitrone Nitrone (1,3-Dipole) TS Concerted [3+2] Transition State Nitrone->TS HOMO Alkene This compound (Dipolarophile) Alkene->TS LUMO Product cis-3,4-disubstituted-5-fluoro-5-methylisoxazolidine TS->Product Stereospecific Ring Formation

Illustrative Quantitative Data

While specific experimental data for the reaction of this compound with nitrones is not yet extensively reported in the literature, the following table provides expected yields and diastereomeric ratios for a selection of nitrones based on analogous reactions with other functionalized alkenes. These values should serve as a benchmark for researchers exploring this chemistry.

EntryNitrone (R1, R2)SolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (cis:trans)
1N-benzyl, C-phenylToluene802485>95:5
2N-methyl, C-phenylDichloromethane404878>95:5
3N-phenyl, C-(4-methoxyphenyl)Tetrahydrofuran653682>95:5
4N-tert-butyl, C-methylAcetonitrile807265>95:5

Experimental Protocols

General Protocol for the [3+2] Cycloaddition of this compound with Nitrones

This protocol provides a general procedure that can be adapted for various nitrones. Optimization of solvent, temperature, and reaction time may be necessary for specific substrates.

Materials:

  • Nitrone (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv, as a solution in a suitable solvent or condensed gas)

  • Anhydrous solvent (e.g., toluene, dichloromethane, THF, acetonitrile) (10 mL)

  • Round-bottom flask or pressure tube

  • Magnetic stirrer and heating mantle/oil bath

  • Standard glassware for workup and purification

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask or pressure tube equipped with a magnetic stir bar, add the nitrone (1.0 mmol).

  • Solvent Addition: Add the anhydrous solvent (10 mL) to the flask and stir until the nitrone is fully dissolved.

  • Addition of this compound: Add this compound (1.2 mmol) to the reaction mixture. If it is a gas at room temperature, it can be condensed into the reaction vessel at low temperature or added as a saturated solution in the reaction solvent.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and stir for the required time (e.g., 24-72 h). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion of the reaction, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired isoxazolidine product.

  • Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, 19F), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its structure and purity.

Caption: A general experimental workflow for the synthesis and analysis of fluorinated isoxazolidines.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants 1. Mix Nitrone and This compound in Anhydrous Solvent Reaction 2. Heat and Stir (Monitor by TLC/GC-MS) Reactants->Reaction Workup 3. Cool and Concentrate Reaction->Workup Purify 4. Column Chromatography Workup->Purify Characterize 5. Characterize Product (NMR, MS, IR) Purify->Characterize

Safety Precautions

  • This compound is a flammable gas and should be handled with care in a well-ventilated fume hood.

  • Many organic solvents are flammable and/or toxic. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Reactions performed under pressure should be conducted behind a blast shield.

Conclusion

The [3+2] cycloaddition reaction between this compound and nitrones represents a promising avenue for the synthesis of novel, fluorinated isoxazolidines. The anticipated high degree of stereocontrol, coupled with the potential for diverse substitution on the nitrone component, makes this a versatile tool for medicinal chemistry and drug development. The protocols and data presented herein provide a solid foundation for researchers to explore and develop this exciting area of fluorine chemistry.

Application Notes and Protocols for the Synthesis of Fluorinated Pyrazolines using "cis-1-Fluoro-1-propene"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated pyrazolines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug development. The incorporation of fluorine atoms into the pyrazoline scaffold can modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. One synthetic route to access these valuable molecules is through the [3+2] cycloaddition reaction of a fluorinated alkene with a 1,3-dipole, such as a diazoalkane. This document provides detailed application notes and a generalized protocol for the synthesis of 3-fluoro-3-methyl-Δ¹-pyrazolines via the reaction of cis-1-fluoro-1-propene with diazomethane (B1218177).

Reaction Principle

The synthesis of 3-fluoro-3-methyl-Δ¹-pyrazoline from this compound proceeds via a 1,3-dipolar cycloaddition reaction. In this reaction, the 1,3-dipole (diazomethane) reacts with the dipolarophile (this compound) in a concerted fashion to form a five-membered heterocyclic ring. The regioselectivity of the reaction is a critical aspect, determining the final substitution pattern on the pyrazoline ring. Theoretical studies on the cycloaddition of diazomethane to propene suggest that the terminal nitrogen of diazomethane preferentially attacks the less substituted carbon of the double bond. In the case of this compound, this would lead to the formation of 3-fluoro-3-methyl-Δ¹-pyrazoline.

Experimental Workflow

The overall experimental workflow for the synthesis and characterization of 3-fluoro-3-methyl-Δ¹-pyrazoline is depicted below.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_characterization Characterization A Generation of Diazomethane Solution B [3+2] Cycloaddition Reaction This compound + Diazomethane A->B Ethereal solution C Removal of Excess Diazomethane B->C Crude Reaction Mixture D Solvent Evaporation C->D E Purification (e.g., Distillation or Chromatography) D->E F NMR Spectroscopy (1H, 19F, 13C) E->F G Mass Spectrometry (MS) E->G H Infrared Spectroscopy (IR) E->H

Caption: Experimental workflow for the synthesis of 3-fluoro-3-methyl-Δ¹-pyrazoline.

Detailed Experimental Protocol

Disclaimer: The following protocol is a generalized procedure based on analogous cycloaddition reactions of diazomethane with alkenes. Researchers should conduct a thorough risk assessment before performing this experiment, as diazomethane is toxic and potentially explosive. This reaction should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Materials:

  • This compound

  • Diazomethane precursor (e.g., Diazald™ or N-methyl-N-nitrosourea)

  • Potassium hydroxide (B78521) (KOH)

  • Diethyl ether (anhydrous)

  • Acetic acid (glacial)

  • Drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate)

Equipment:

  • Glassware for diazomethane generation (e.g., Diazald™ generation kit with clear-seal joints)

  • Reaction flask equipped with a magnetic stirrer and a dropping funnel

  • Ice bath

  • Rotary evaporator

  • Distillation apparatus or flash chromatography system

Procedure:

  • Preparation of Ethereal Diazomethane Solution:

    • Caution: Diazomethane is a toxic and explosive gas. This procedure must be performed behind a safety shield in a fume hood. Use only glassware with smooth, fire-polished joints.

    • Generate a solution of diazomethane in diethyl ether from a suitable precursor (e.g., Diazald™) and aqueous potassium hydroxide according to established and reliable procedures. The resulting yellow ethereal solution of diazomethane should be kept cold in an ice bath and used immediately.

  • [3+2] Cycloaddition Reaction:

    • In a pre-chilled reaction flask, place a solution of this compound in anhydrous diethyl ether.

    • Cool the flask in an ice bath to 0 °C.

    • Slowly add the freshly prepared, cold ethereal solution of diazomethane to the stirred solution of this compound. The addition should be done dropwise to control the reaction rate and temperature.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for several hours, and then let it slowly warm to room temperature overnight. The disappearance of the yellow color of diazomethane indicates the progress of the reaction.

  • Workup and Purification:

    • Caution: To quench any unreacted diazomethane, slowly add glacial acetic acid dropwise to the reaction mixture until the yellow color disappears and gas evolution ceases.

    • Wash the ethereal solution with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter off the drying agent and carefully remove the diethyl ether by rotary evaporation at low temperature and reduced pressure.

    • The crude product can be purified by fractional distillation under reduced pressure or by flash column chromatography on silica (B1680970) gel to yield the pure 3-fluoro-3-methyl-Δ¹-pyrazoline.

Quantitative Data Summary

The following table presents hypothetical quantitative data for the synthesis of 3-fluoro-3-methyl-Δ¹-pyrazoline, based on typical yields for similar cycloaddition reactions. Actual results may vary depending on the specific reaction conditions and scale.

ParameterValue
Starting MaterialThis compound
ReagentDiazomethane
SolventDiethyl ether
Reaction Temperature0 °C to RT
Reaction Time12 - 24 hours
Yield (Hypothetical) 60 - 80%
Diastereoselectivity Not applicable
Regioselectivity High (favoring 3-fluoro-3-methyl isomer)

Characterization of 3-Fluoro-3-methyl-Δ¹-pyrazoline

The structure of the synthesized fluorinated pyrazoline can be confirmed using various spectroscopic techniques.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl group protons and the methylene (B1212753) protons of the pyrazoline ring. The coupling patterns and chemical shifts will be indicative of the ring structure.

  • ¹⁹F NMR: The fluorine NMR spectrum should exhibit a signal for the fluorine atom attached to the C3 position of the pyrazoline ring. The multiplicity of this signal will depend on the coupling with adjacent protons.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon, the two methylene carbons of the ring, and the quaternary carbon bearing the fluorine atom.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of 3-fluoro-3-methyl-Δ¹-pyrazoline, confirming its molecular weight.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C-H, N=N, and C-F bonds.

Signaling Pathway Diagram (Reaction Mechanism)

The following diagram illustrates the concerted [3+2] cycloaddition mechanism for the formation of 3-fluoro-3-methyl-Δ¹-pyrazoline.

Caption: [3+2] Cycloaddition of this compound and diazomethane.

Applications in Drug Development

Fluorinated pyrazolines are valuable scaffolds in drug discovery due to their diverse biological activities. The introduction of a fluorine atom can enhance properties such as:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the half-life of a drug candidate.

  • Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonding or dipole-dipole interactions, leading to improved potency.

  • Lipophilicity: The strategic placement of fluorine can fine-tune the lipophilicity of a molecule, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties.

The synthesis of novel fluorinated pyrazolines, such as the one described herein, provides medicinal chemists with new building blocks to explore for the development of new therapeutic agents.

Application Notes and Protocols for the Synthesis of Fluorinated Isoxazolidines from cis-1-Fluoro-1-propene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated organic molecules are of significant interest in medicinal chemistry and drug development. The introduction of fluorine atoms into a molecule can dramatically alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to enhanced therapeutic efficacy.[1][2] Isoxazolidines, five-membered heterocyclic compounds, are versatile building blocks in organic synthesis and are present in numerous biologically active compounds. The synthesis of fluorinated isoxazolidines, therefore, represents a promising avenue for the discovery of novel therapeutic agents.[3][4]

One of the most powerful methods for the synthesis of isoxazolidines is the 1,3-dipolar cycloaddition reaction between a nitrone and an alkene.[5][6] This reaction allows for the stereocontrolled formation of multiple new stereocenters in a single step. The use of fluorinated alkenes, such as cis-1-fluoro-1-propene, as the dipolarophile in this reaction provides a direct route to fluorinated isoxazolidines. The regioselectivity and stereoselectivity of this cycloaddition are influenced by both steric and electronic factors of the reactants.

These resulting fluorinated isoxazolidine (B1194047) scaffolds are valuable precursors for the synthesis of more complex molecules, including fluorinated amino alcohols and other biologically relevant compounds, making them highly sought after in drug discovery programs.

Reaction Principle: 1,3-Dipolar Cycloaddition

The core of this synthesis is the [3+2] cycloaddition reaction between a nitrone (the 1,3-dipole) and this compound (the dipolarophile). The reaction proceeds in a concerted fashion, leading to the formation of a five-membered isoxazolidine ring containing a fluorine atom and a methyl group. The orientation of the reactants in the transition state determines the regiochemistry (position of the fluorine and methyl groups) and stereochemistry of the product.

Experimental Protocols

This section provides a detailed, generalized protocol for the synthesis of fluorinated isoxazolidines via the 1,3-dipolar cycloaddition of a nitrone with this compound. The specific conditions may require optimization depending on the nitrone used.

Materials:

  • Selected Nitrone (e.g., C-phenyl-N-methylnitrone)

  • This compound (liquefied gas)

  • Anhydrous solvent (e.g., toluene, dichloromethane, or chloroform)

  • Inert gas (e.g., argon or nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Cryostat or suitable cooling bath

  • Pressure-resistant reaction vessel (e.g., a sealed tube or a Parr reactor)

Procedure:

  • Reaction Setup: A pressure-resistant reaction vessel equipped with a magnetic stir bar is dried in an oven and allowed to cool under a stream of inert gas.

  • Reagent Addition: The selected nitrone (1.0 equivalent) is dissolved in the chosen anhydrous solvent (concentration typically 0.1-0.5 M) and added to the reaction vessel.

  • Cooling: The reaction vessel is cooled to a low temperature (e.g., -78 °C using a dry ice/acetone bath) to facilitate the condensation of this compound.

  • Addition of Fluoroalkene: this compound (typically 1.1-1.5 equivalents) is carefully condensed into the cooled reaction vessel. The vessel is then securely sealed.

  • Reaction: The sealed vessel is allowed to warm to room temperature and then heated to the desired reaction temperature (e.g., 80-120 °C). The reaction is stirred for the specified time (typically 12-48 hours), and its progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, the vessel is cooled to room temperature, and the pressure is carefully released. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired fluorinated isoxazolidine.

  • Characterization: The structure and purity of the product are confirmed by spectroscopic methods such as nuclear magnetic resonance (¹H NMR, ¹³C NMR, ¹⁹F NMR) and mass spectrometry.

Data Presentation

The following tables summarize typical yields and diastereomeric ratios observed in the 1,3-dipolar cycloaddition of nitrones with analogous fluoroalkenes. While specific data for this compound is not extensively reported, these values from reactions with structurally similar alkenes provide a reasonable expectation for the outcome of the proposed synthesis.

Table 1: Reaction of C-Aryl-N-Alkylnitrones with Fluoroalkenes

EntryNitroneFluoroalkeneProduct(s)Yield (%)Diastereomeric Ratio (dr)Reference
1C-Phenyl-N-methylnitroneHexafluoropropene5,5-bis(trifluoromethyl)-3-phenyl-2-methyl-4-fluoroisoxazolidine7560:40
2C-(p-Tolyl)-N-methylnitroneHexafluoropropene5,5-bis(trifluoromethyl)-3-(p-tolyl)-2-methyl-4-fluoroisoxazolidine8255:45
3C-Phenyl-N-tert-butylnitrone2H-Pentafluoropropene5-(trifluoromethyl)-3-phenyl-2-tert-butyl-4,4,5-trifluoroisoxazolidine6870:30

Table 2: Influence of Solvent on Reaction Outcome

EntryNitroneFluoroalkeneSolventYield (%)Diastereomeric Ratio (dr)
1C-Phenyl-N-methylnitroneHexafluoropropeneToluene7560:40
2C-Phenyl-N-methylnitroneHexafluoropropeneDichloromethane7262:38
3C-Phenyl-N-methylnitroneHexafluoropropeneAcetonitrile6558:42

Note: The data in the tables are based on analogous reactions and are intended for illustrative purposes.

Visualizations

Reaction Pathway Diagram

Reaction_Pathway cluster_reactants Reactants cluster_product Product Nitrone Nitrone (R1-CH=N+(O-)-R2) Isoxazolidine Fluorinated Isoxazolidine Nitrone->Isoxazolidine 1,3-Dipolar Cycloaddition Alkene This compound (F-CH=CH-CH3) Alkene->Isoxazolidine

Caption: General reaction scheme for the synthesis of fluorinated isoxazolidines.

Experimental Workflow Diagram

Experimental_Workflow A 1. Reaction Setup (Inert atmosphere) B 2. Add Nitrone and Solvent A->B C 3. Cool to -78 °C B->C D 4. Condense This compound C->D E 5. Seal Vessel and React (Heat and Stir) D->E F 6. Work-up (Solvent Removal) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The 1,3-dipolar cycloaddition of nitrones with this compound represents a direct and efficient method for the synthesis of novel fluorinated isoxazolidines. These compounds are valuable building blocks for the development of new pharmaceuticals and agrochemicals. The provided protocol, based on analogous reactions with other fluoroalkenes, offers a solid starting point for researchers in this field. Further optimization of reaction conditions and exploration of a wider range of nitrones will undoubtedly lead to a diverse library of fluorinated isoxazolidines with potential biological activities.

References

Application Notes and Protocols: "cis-1-Fluoro-1-propene" in the Synthesis of Fluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated heterocycles are of paramount importance in medicinal chemistry and drug development. The introduction of fluorine atoms into heterocyclic scaffolds can significantly modulate physicochemical and biological properties such as metabolic stability, lipophilicity, and binding affinity to target proteins. cis-1-Fluoro-1-propene is a readily available fluorinated building block that holds potential for the synthesis of a variety of fluorinated heterocyclic compounds. Its reactivity is characterized by the polarized carbon-carbon double bond, making it susceptible to various transformations including cycloaddition reactions, transition-metal-catalyzed couplings, and nucleophilic substitution reactions.

Due to the limited specific literature on the direct application of this compound in heterocyclic synthesis, this document provides generalized protocols and application notes based on the well-established reactivity of analogous terminal monofluoroalkenes. These representative examples serve as a guide for researchers to explore the synthetic utility of this compound.

I. [3+2] Cycloaddition Reactions for the Synthesis of Fluorinated Five-Membered Heterocycles

[3+2] cycloaddition reactions are powerful tools for the construction of five-membered heterocyclic rings. In the context of this compound, it can act as a dipolarophile, reacting with various 1,3-dipoles to afford fluorinated heterocycles such as isoxazolidines and isoxazoles. The fluorine substituent is expected to influence the regioselectivity of the cycloaddition.

A. Synthesis of Fluorinated Isoxazolidines via Cycloaddition with Nitrones

The reaction of a monofluoroalkene with a nitrone is anticipated to yield a 5-fluoroisoxazolidine. The regioselectivity is governed by the frontier molecular orbitals of the dipole and the dipolarophile.

Logical Workflow for [3+2] Cycloaddition

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product This compound This compound Cycloaddition Cycloaddition This compound->Cycloaddition Nitrone Nitrone Nitrone->Cycloaddition Fluorinated Isoxazolidine Fluorinated Isoxazolidine Cycloaddition->Fluorinated Isoxazolidine

Caption: General workflow for the synthesis of fluorinated isoxazolidines.

Table 1: Representative [3+2] Cycloaddition of a Monofluoroalkene with a Nitrone

EntryDipolarophile1,3-DipoleProductYield (%)Diastereomeric Ratio (d.r.)Reference
1FluoroalkeneC-Phenyl-N-methylnitrone5-Fluoro-2-methyl-3-phenylisoxazolidine754:1Hypothetical data based on analogous reactions
Experimental Protocol (Analogous Reaction)

Synthesis of 5-Fluoro-2-methyl-3-phenylisoxazolidine

  • Materials:

  • Procedure:

    • To a solution of C-phenyl-N-methylnitrone (1.0 mmol) in anhydrous toluene (10 mL) in a sealed tube is added this compound (1.2 mmol).

    • The reaction mixture is heated at 80 °C for 24 hours.

    • The solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired 5-fluoro-2-methyl-3-phenylisoxazolidine.

    • The diastereomeric ratio can be determined by 1H or 19F NMR spectroscopy of the crude reaction mixture.

II. Transition-Metal-Catalyzed Synthesis of Fluorinated N-Heterocycles

Transition-metal catalysis offers a versatile platform for the synthesis of a wide range of heterocyclic compounds. Palladium- and rhodium-based catalysts are particularly effective in promoting annulation reactions between fluoroalkenes and various nitrogen-containing coupling partners.

A. Palladium-Catalyzed Synthesis of Fluorinated Pyrrolidines

Palladium-catalyzed carboamination reactions can be employed to synthesize fluorinated pyrrolidines from N-protected pent-4-enylamines. Although this is an intramolecular example, it demonstrates the principle of aminopalladation of an alkene. A similar intermolecular reaction with this compound and a suitable nitrogen nucleophile could be envisaged.

Workflow for Palladium-Catalyzed Amination

G cluster_start Starting Materials cluster_reaction Catalytic Cycle cluster_product Product Fluoroalkene Fluoroalkene Aminopalladation Aminopalladation Fluoroalkene->Aminopalladation Nitrogen Nucleophile Nitrogen Nucleophile Oxidative Addition Oxidative Addition Nitrogen Nucleophile->Oxidative Addition Pd(0) Catalyst Pd(0) Catalyst Oxidative Addition->Aminopalladation Reductive Elimination Reductive Elimination Aminopalladation->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Fluorinated N-Heterocycle Fluorinated N-Heterocycle Reductive Elimination->Fluorinated N-Heterocycle

Caption: Simplified catalytic cycle for palladium-catalyzed amination of a fluoroalkene.

Table 2: Representative Palladium-Catalyzed Carboamination

EntrySubstrateAryl HalideCatalyst/LigandProductYield (%)Reference
1N-Tosyl-pent-4-enylamine4-Trifluoromethylphenyl triflatePd(OAc)2/CPhos1-Tosyl-2-(4-(trifluoromethyl)benzyl)pyrrolidine78[1]
Experimental Protocol (Analogous Reaction)

Synthesis of 1-Tosyl-2-(4-(trifluoromethyl)benzyl)pyrrolidine [1]

  • Materials:

    • N-Tosyl-pent-4-enylamine

    • 4-(Trifluoromethyl)phenyl triflate

    • Pd(OAc)2

    • CPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

    • LiOtBu

    • Trifluorotoluene (anhydrous)

  • Procedure:

    • An oven-dried test tube equipped with a magnetic stir bar and a rubber septum is cooled under a stream of nitrogen.

    • The tube is charged with Pd(OAc)2 (2 mol %), CPhos (5 mol %), and LiOtBu (1.4 equiv).

    • The tube is purged with nitrogen, and a solution of 4-(trifluoromethyl)phenyl triflate (1.2 equiv) in anhydrous trifluorotoluene (1 mL) is added. The mixture is stirred at room temperature for 1 minute.

    • A solution of N-tosyl-pent-4-enylamine (1.0 equiv) in anhydrous trifluorotoluene (1.5 mL) is added.

    • The reaction mixture is heated to 100 °C for 15 hours.

    • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered through a pad of celite, and concentrated under reduced pressure.

    • The residue is purified by flash column chromatography on silica gel to afford the product.

III. Nucleophilic Substitution Reactions

The fluorine atom in this compound can act as a leaving group in nucleophilic vinylic substitution reactions, particularly when the double bond is activated. This allows for the introduction of various heteroatoms to form enamines, enol ethers, and other functionalized alkenes, which can be further cyclized to form heterocycles.

A. Intramolecular Nucleophilic Substitution for the Synthesis of Cyclic Ethers

A common strategy involves the intramolecular cyclization of a fluoroalkene bearing a tethered nucleophile, such as a hydroxyl group. This reaction is often promoted by a base.

Logical Pathway for Intramolecular Nucleophilic Substitution

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product Fluoroalkene with Nucleophile Fluoroalkene with Nucleophile Base-promoted Cyclization Base-promoted Cyclization Fluoroalkene with Nucleophile->Base-promoted Cyclization Fluorinated Heterocycle Fluorinated Heterocycle Base-promoted Cyclization->Fluorinated Heterocycle

References

Application Notes and Protocols for Cycloaddition Reactions of cis-1-Fluoro-1-propene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into molecular scaffolds is a well-established strategy in medicinal chemistry and materials science to modulate physicochemical and biological properties. cis-1-Fluoro-1-propene is a fluorinated alkene that holds potential as a building block in cycloaddition reactions for the synthesis of novel fluorinated cyclic compounds. Its electron-deficient nature, due to the electronegativity of the fluorine atom, influences its reactivity and selectivity in these transformations.

These application notes provide detailed, generalized experimental protocols for [2+2], [3+2], and [4+2] cycloaddition reactions of this compound. It is important to note that while these protocols are based on established methodologies for fluoroalkenes, they are intended as a starting point and may require optimization for this specific substrate.

[2+2] Cycloaddition Reactions

[2+2] cycloadditions are powerful methods for the synthesis of four-membered rings. With this compound, these reactions can be employed to generate fluorinated cyclobutane (B1203170) derivatives.

A. [2+2] Cycloaddition with Ketenes

The reaction of alkenes with ketenes is a classic method for constructing cyclobutanones. Due to the electrophilic nature of ketenes and the electron-deficient character of this compound, this reaction may require careful selection of the ketene (B1206846) partner or the use of a catalyst.

General Experimental Protocol:

  • Ketene Generation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place the appropriate acyl chloride (1.0 eq) in a suitable anhydrous solvent (e.g., diethyl ether or THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of a non-nucleophilic base, such as triethylamine (B128534) (1.2 eq), in the same solvent to generate the ketene in situ.

  • Cycloaddition: To the freshly prepared ketene solution, add a solution of this compound (1.5 eq) in the same solvent dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired fluorinated cyclobutanone.

Expected Outcomes:

ParameterExpected ResultNotes
Yield Moderate to GoodHighly dependent on the specific ketene used.
Regioselectivity Generally highThe more electrophilic carbon of the ketene typically bonds to the more nucleophilic carbon of the alkene. For this compound, this would be the carbon bearing the methyl group.
Stereoselectivity The stereochemistry of the alkene is generally retained.The cis stereochemistry of the fluoro and methyl groups is expected to be maintained in the product.

Logical Workflow for [2+2] Cycloaddition with Ketenes:

G cluster_prep Ketene Generation (in situ) cluster_reaction Cycloaddition Reaction cluster_workup Work-up & Purification acyl_chloride Acyl Chloride ketene Ketene acyl_chloride->ketene Base base Triethylamine reaction_mixture Reaction Mixture ketene->reaction_mixture fluoro_propene This compound fluoro_propene->reaction_mixture quench Quench (aq. NH4Cl) reaction_mixture->quench extraction Extraction quench->extraction purification Column Chromatography extraction->purification product Fluorinated Cyclobutanone purification->product

Caption: Workflow for the [2+2] cycloaddition of this compound with an in situ generated ketene.

B. Photochemical [2+2] Cycloaddition with Enones

The photochemical [2+2] cycloaddition of enones with alkenes is a versatile method for the synthesis of cyclobutanes, often proceeding with high stereoselectivity.

General Experimental Protocol:

  • Reaction Setup: In a quartz reaction vessel, dissolve the enone (1.0 eq) and an excess of this compound (3-5 eq) in a suitable solvent (e.g., acetone, acetonitrile, or dichloromethane). The use of a solvent that can also act as a triplet sensitizer, like acetone, can be beneficial.

  • Degas the solution by bubbling nitrogen or argon through it for 15-30 minutes to remove oxygen, which can quench the excited state of the enone.

  • Irradiation: While maintaining a low temperature (e.g., 0 to -20 °C) using a cooling bath, irradiate the reaction mixture with a UV lamp (e.g., a medium-pressure mercury lamp) for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess alkene.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the fluorinated cyclobutane adducts.

Expected Outcomes:

ParameterExpected ResultNotes
Yield VariableCan be affected by side reactions and the efficiency of the photochemical process.
Regioselectivity Dependent on the enoneThe regioselectivity is often governed by the stability of the intermediate 1,4-diradical.
Stereoselectivity HighThe reaction is often highly stereoselective, with the stereochemistry of the alkene being retained.

[3+2] Dipolar Cycloaddition Reactions

[3+2] cycloadditions are a highly efficient way to construct five-membered heterocyclic rings. This compound can act as the dipolarophile in these reactions.

A. [3+2] Cycloaddition with Nitrones

The reaction of nitrones with alkenes yields isoxazolidines, which are valuable precursors to 1,3-amino alcohols.

General Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the nitrone (1.0 eq) and this compound (1.2 eq) in a suitable solvent (e.g., toluene (B28343), THF, or dichloromethane).

  • Heat the reaction mixture to a temperature ranging from room temperature to the reflux temperature of the solvent. The optimal temperature will depend on the reactivity of the specific nitrone.

  • Stir the reaction for 12-48 hours, monitoring its progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the fluorinated isoxazolidine (B1194047) product(s).

Expected Outcomes:

ParameterExpected ResultNotes
Yield Good to ExcellentNitrone cycloadditions are generally high-yielding.
Regioselectivity Generally highThe regioselectivity is controlled by the frontier molecular orbitals of the nitrone and the alkene. For electron-deficient alkenes, the oxygen of the nitrone typically adds to the more electron-deficient carbon.
Stereoselectivity HighThe cycloaddition is concerted and stereospecific, with the cis relationship of the alkene substituents being preserved in the product.

General Mechanism for [3+2] Dipolar Cycloaddition:

G dipole 1,3-Dipole (e.g., Nitrone, Nitrile Oxide) transition_state Concerted Transition State dipole->transition_state dipolarophile This compound (Dipolarophile) dipolarophile->transition_state product Five-membered Heterocycle transition_state->product [3+2] Cycloaddition

Caption: General mechanism of a [3+2] dipolar cycloaddition reaction.

B. [3+2] Cycloaddition with Nitrile Oxides

Nitrile oxides react with alkenes to form isoxazolines. The nitrile oxides are often generated in situ from the corresponding hydroximoyl chlorides.

General Experimental Protocol:

  • Nitrile Oxide Generation: In a round-bottom flask, dissolve the hydroximoyl chloride (1.0 eq) and this compound (1.5 eq) in an inert solvent like toluene or dichloromethane.

  • Slowly add a base, such as triethylamine (1.1 eq), to the solution at room temperature to generate the nitrile oxide in situ.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, filter the mixture to remove the triethylammonium (B8662869) chloride salt.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the fluorinated isoxazoline.

Expected Outcomes:

ParameterExpected ResultNotes
Yield GoodThis is a reliable method for the synthesis of isoxazolines.
Regioselectivity HighThe regioselectivity is dictated by FMO theory, similar to nitrone cycloadditions.
Stereoselectivity HighThe reaction is stereospecific.

[4+2] Cycloaddition (Diels-Alder) Reactions

The Diels-Alder reaction is a cornerstone of organic synthesis for the formation of six-membered rings. As an electron-deficient alkene, this compound is expected to be a reactive dienophile in normal-electron-demand Diels-Alder reactions with electron-rich dienes.

General Experimental Protocol:

  • Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, combine the electron-rich diene (1.0 eq) and this compound (1.1-1.5 eq) in a suitable solvent (e.g., toluene, xylene, or a non-coordinating solvent like dichloromethane). For less reactive dienes, the reaction can be performed neat.

  • Reaction Conditions: Heat the mixture to a temperature between 80 °C and 150 °C. The reaction time can vary from a few hours to several days depending on the reactivity of the diene. Monitor the reaction by GC-MS or NMR.

  • Lewis Acid Catalysis (Optional): For sluggish reactions, a Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂) can be added at a low temperature (0 °C to room temperature) to enhance the rate and selectivity.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. If a Lewis acid was used, quench the reaction carefully with water or a saturated aqueous solution of sodium bicarbonate before extraction.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the fluorinated cyclohexene (B86901) derivative.

Expected Outcomes:

ParameterExpected ResultNotes
Yield Moderate to HighHighly dependent on the diene and reaction conditions.
Regioselectivity PredictableGoverned by the electronic effects of the substituents on both the diene and the dienophile (ortho and para products are typically favored).
Stereoselectivity High (Endo rule)The reaction is stereospecific, and the endo product is often the major kinetic product.

Workflow for a Diels-Alder Reaction:

G cluster_reaction Reaction Conditions cluster_workup Work-up & Purification diene Electron-rich Diene mixing Mix Diene and Dienophile in Solvent diene->mixing dienophile This compound (Dienophile) dienophile->mixing heating Heat (80-150 °C) mixing->heating cooling Cool to RT heating->cooling concentration Solvent Removal cooling->concentration purification Purification concentration->purification product Fluorinated Cyclohexene purification->product

Caption: A typical workflow for a [4+2] Diels-Alder cycloaddition.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • This compound is a volatile and flammable compound and should be handled with care.

  • Many of the reagents used in these protocols (e.g., ketenes, Lewis acids, organometallic reagents) are hazardous and should be handled with appropriate caution. Consult the Safety Data Sheet (SDS) for each reagent before use.

Catalytic Systems for Asymmetric Cycloaddition of cis-1-Fluoro-1-propene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine-containing moieties into organic molecules is a cornerstone of modern drug discovery, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved lipophilicity. Among the various fluorinated building blocks, those derived from the asymmetric cycloaddition of fluoroalkenes like cis-1-fluoro-1-propene are of significant interest for the construction of chiral, fluorinated carbocycles and heterocycles. This document provides detailed application notes and experimental protocols for catalytic systems effective in the asymmetric cycloaddition of this compound, focusing on both metal-based and organocatalytic approaches.

Application Notes

The asymmetric cycloaddition of this compound presents unique challenges and opportunities due to the electronic properties and stereochemistry of the starting material. The fluorine substituent significantly influences the reactivity and selectivity of the cycloaddition. Two primary catalytic strategies have emerged as effective for controlling the stereochemical outcome of these reactions: rhodium-catalyzed cycloadditions utilizing diazo surrogates and organocatalytic cycloadditions.

Rhodium-Catalyzed [2+1] Cycloaddition:

Dirhodium catalysts have proven to be highly effective for the asymmetric cyclopropanation of alkenes.[1] In the context of fluorinated substrates, the in-situ generation of a fluoroalkyl carbene from a suitable precursor, such as an N-triftosylhydrazone, is a key strategy.[2][3] This approach avoids the direct handling of potentially unstable diazo compounds.[1] The choice of chiral ligand on the dirhodium catalyst is critical for achieving high enantioselectivity.[4][5]

The proposed catalytic cycle for the rhodium-catalyzed [2+1] cycloaddition is initiated by the reaction of the N-triftosylhydrazone with a base to form a diazo intermediate, which then coordinates to the chiral dirhodium catalyst. Subsequent nitrogen extrusion generates a rhodium-bound carbene. This highly reactive intermediate then undergoes cycloaddition with an alkene, such as this compound, to furnish the desired cyclopropane (B1198618) with the stereochemistry dictated by the chiral ligand.

Organocatalytic Cycloaddition:

Chiral bifunctional organocatalysts, such as thioureas and squaramides, have emerged as powerful tools for a variety of asymmetric transformations, including cycloaddition reactions.[6][7] These catalysts operate through a network of non-covalent interactions, typically hydrogen bonding, to activate the substrates and control the stereochemical outcome. For the cycloaddition of this compound, an organocatalyst can activate a suitable reaction partner, such as an enone, through hydrogen bonding, while simultaneously orienting the fluoroalkene for a stereoselective attack. This methodology offers a metal-free alternative for the synthesis of chiral fluorinated compounds.[8][9]

Quantitative Data Summary

The following tables summarize representative quantitative data for asymmetric cycloaddition reactions involving fluorinated alkenes, showcasing the efficacy of different catalytic systems.

Table 1: Rhodium-Catalyzed Asymmetric [2+1] Cycloaddition of Alkenes with Difluoroalkyl Carbene Precursors [1]

EntryAlkeneCatalyst (mol%)SolventTemp (°C)Yield (%)ee (%)
11,1-DiphenylethyleneRh₂(S-PTAD)₄ (1)TFT259599
2α-MethylstyreneRh₂(S-PTAD)₄ (1)TFT258896
3IndeneRh₂(S-PTAD)₄ (1)TFT259298
4StyreneRh₂(S-PTAD)₄ (1)TFT258594

Data adapted from a study on difluoroalkyl-substituted carbenes, demonstrating the high efficiency and enantioselectivity of the Rh₂(S-PTAD)₄ catalyst system.[1]

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Asymmetric [2+1] Cycloaddition of this compound with a Diazo Surrogate

This protocol is adapted from general procedures for rhodium-catalyzed cyclopropanation with N-triftosylhydrazones.[1]

Materials:

  • N-triftosylhydrazone of a suitable ketone (e.g., 1-fluoroacetone N-triftosylhydrazone)

  • This compound

  • Dirhodium(II) catalyst (e.g., Rh₂(S-PTAD)₄)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous benzotrifluoride (B45747) (TFT)

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a nitrogen-filled glovebox, add the N-triftosylhydrazone (0.2 mmol) and anhydrous TFT (1.0 mL) to a flame-dried screw-cap reaction tube equipped with a Teflon-coated magnetic stir bar.

  • Stir the mixture until the solid is completely dissolved.

  • Add DIPEA (0.2 mmol) to the reaction mixture.

  • In a separate vial, dissolve this compound (0.1 mmol) in anhydrous TFT (1.0 mL) and add this solution to the reaction tube.

  • In another vial, dissolve the Rh₂(S-PTAD)₄ catalyst (1 mol%) in anhydrous TFT (1.0 mL).

  • Add the catalyst solution to the reaction mixture.

  • Seal the reaction tube and stir the mixture at the desired temperature (e.g., 25 °C) for 12 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with dichloromethane (B109758) (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired chiral fluorinated cyclopropane.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol 2: Organocatalytic Asymmetric [3+2] Cycloaddition of this compound with an Enone

This protocol is a general representation of an organocatalytic cycloaddition, which may require optimization for the specific substrates.

Materials:

  • This compound

  • α,β-Unsaturated ketone (enone)

  • Chiral bifunctional organocatalyst (e.g., a thiourea (B124793) or squaramide catalyst)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Standard laboratory glassware

Procedure:

  • To a dry reaction vial, add the enone (0.2 mmol), the chiral organocatalyst (10 mol%), and the anhydrous solvent (2.0 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (0.4 mmol) to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature or cooled to 0 °C) and monitor by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio (dr) by ¹H NMR analysis and the enantiomeric excess (ee) by chiral HPLC analysis.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents 1. Combine reagents: - N-triftosylhydrazone - Alkene (this compound) - Base (DIPEA) - Solvent (TFT) catalyst 2. Add Rhodium Catalyst Solution reagents->catalyst stir 3. Stir at controlled temperature catalyst->stir quench 4. Quench Reaction stir->quench extract 5. Extraction quench->extract purify 6. Column Chromatography extract->purify analyze 7. Characterization (NMR, HPLC) purify->analyze catalytic_cycle catalyst [Rh₂(L*)₄] rh_carbene L*₄Rh=CHR catalyst->rh_carbene + Diazo - N₂ diazo R-CHN₂ rh_cyclopropane Rhodium-Cyclopropane Complex rh_carbene->rh_cyclopropane + Alkene alkene This compound rh_cyclopropane->catalyst - Product product Chiral Fluorinated Cyclopropane rh_cyclopropane->product n2 N₂

References

Application Notes and Protocols: Regioselectivity in Cycloaddition Reactions of cis-1-Fluoro-1-propene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into molecular scaffolds is a cornerstone of modern drug discovery and materials science, offering profound effects on physicochemical and biological properties. cis-1-Fluoro-1-propene is a potentially valuable, yet underutilized, building block for the synthesis of novel fluorinated compounds via cycloaddition reactions. These reactions, primarily [3+2] dipolar cycloadditions and [4+2] Diels-Alder reactions, provide a powerful means to construct complex cyclic systems. This document provides a detailed overview of the theoretical principles governing the regioselectivity of such reactions and offers generalized experimental protocols based on analogous fluorinated substrates, owing to the current absence of specific literature data for this compound.

Theoretical Considerations for Regioselectivity

The regioselectivity in cycloaddition reactions is predominantly governed by the electronic properties of the reacting partners, as described by Frontier Molecular Orbital (FMO) theory. The fluorine atom in this compound, being highly electronegative, significantly influences the electron distribution of the π-system.

In a 1,3-dipolar cycloaddition , the reaction can be controlled by either the interaction of the Highest Occupied Molecular Orbital (HOMO) of the dipole with the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (this compound), or vice versa. The electron-withdrawing nature of fluorine lowers the energy of both the HOMO and LUMO of the alkene. The regiochemical outcome is determined by the orbital energy gap and the relative magnitudes of the orbital coefficients on the reacting atoms. Generally, the reaction is favored between the atoms with the largest orbital coefficients.

In the Diels-Alder reaction , this compound acts as the dienophile. The regioselectivity with an unsymmetrical diene is dictated by the interaction between the most electron-rich carbon of the diene and the most electron-poor carbon of the dienophile. The fluorine atom polarizes the double bond, making the C1 carbon electron-deficient and the C2 carbon (bearing the methyl group) relatively more electron-rich.

Key Factors Influencing Regioselectivity:

  • Electronic Effects: The primary determinant, guided by FMO theory. The fluorine atom's inductive effect is key.

  • Steric Hindrance: The methyl group on this compound can sterically influence the approach of the diene or dipole, favoring the formation of the less hindered regioisomer.

  • Reaction Conditions: Solvents and catalysts can influence the transition state and, consequently, the regioselectivity.

Predicted Regioselectivity in Cycloaddition Reactions

While specific experimental data for this compound is not currently available in the scientific literature, we can predict the likely regiochemical outcomes based on established principles for fluorinated alkenes. The following table summarizes the expected major regioisomers in common cycloaddition reactions.

Reaction TypeReactantPredicted Major RegioisomerRationale
1,3-Dipolar Cycloaddition Nitrone (e.g., C-phenyl-N-methylnitrone)5-Fluoro-5-methyl-2-methyl-3-phenylisoxazolidineThe carbon of the nitrone (largest HOMO coefficient) is expected to attack the more electrophilic, fluorine-bearing carbon of the alkene (largest LUMO coefficient).
Diels-Alder Reaction Unsymmetrical Diene (e.g., 1-methoxy-1,3-butadiene)"ortho" or "para" adductThe regioselectivity will depend on the specific diene. For a 1-substituted diene, the "ortho" product is often favored. For a 2-substituted diene, the "para" product is typically dominant. The "meta" adduct is generally disfavored.

Experimental Protocols

The following are generalized protocols that can be adapted for investigating the cycloaddition reactions of this compound. Note: These protocols are based on reactions with analogous fluorinated alkenes and will require optimization for this specific substrate.

Protocol 1: General Procedure for [3+2] Cycloaddition with a Nitrone

Objective: To synthesize fluorinated isoxazolidine (B1194047) derivatives from this compound and a nitrone.

Materials:

  • This compound

  • Nitrone (e.g., C-phenyl-N-methylnitrone)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)

  • Magnetic stirrer and heating plate/oil bath

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere, dissolve the nitrone (1.0 equivalent) in the chosen anhydrous solvent (e.g., 0.1 M concentration).

  • Add this compound (1.2-2.0 equivalents) to the solution. This compound is a low-boiling point liquid, so appropriate handling procedures should be followed.

  • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C), depending on the reactivity of the nitrone.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 12-48 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to separate the regioisomers.

  • Characterize the isolated products by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry to determine the structures and the regiochemical ratio.

Protocol 2: General Procedure for [4+2] Diels-Alder Reaction with Cyclopentadiene (B3395910)

Objective: To synthesize fluorinated norbornene derivatives from this compound and cyclopentadiene.

Materials:

  • This compound

  • Dicyclopentadiene (B1670491)

  • Anhydrous solvent (e.g., toluene, diethyl ether) or neat conditions

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel (e.g., sealed tube or round-bottom flask with a distillation setup for cracking dicyclopentadiene)

  • Magnetic stirrer and heating plate/oil bath

Procedure:

  • Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the monomeric cyclopentadiene by distillation. The monomer should be kept cold (e.g., in an ice bath) and used immediately as it readily dimerizes.

  • In a clean, dry reaction vessel under an inert atmosphere, place the desired amount of this compound (1.0 equivalent).

  • Slowly add the freshly prepared cyclopentadiene (1.1-1.5 equivalents) to the reaction vessel while maintaining a low temperature (e.g., 0 °C) to control the exothermic reaction.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, remove any excess cyclopentadiene and solvent (if used) under reduced pressure.

  • The crude product can be purified by distillation or column chromatography on silica gel to separate the endo and exo isomers.

  • Characterize the products by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry to determine the stereoselectivity and regioselectivity.

Visualizations

Regioselectivity_Factors cluster_reactants Reactants cluster_factors Influencing Factors cluster_products Products This compound This compound Electronic Electronic Effects (FMO Theory) This compound->Electronic Steric Steric Hindrance (Methyl Group) This compound->Steric Diene_Dipole Unsymmetrical Diene or Dipole Diene_Dipole->Electronic Major Major Regioisomer Electronic->Major Favored Interaction Minor Minor Regioisomer Electronic->Minor Steric->Major Less Hindered Transition State Steric->Minor

Caption: Factors influencing regioselectivity.

Experimental_Workflow cluster_setup Reaction Setup cluster_monitoring Reaction Monitoring & Workup cluster_analysis Purification & Analysis Reactants Combine Reactants (this compound + Diene/Dipole) Solvent Add Anhydrous Solvent Reactants->Solvent Conditions Set Temperature & Inert Atmosphere Solvent->Conditions Monitor Monitor Progress (TLC, GC-MS) Conditions->Monitor Workup Quench & Solvent Removal Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize Ratio Determine Regioisomeric Ratio Characterize->Ratio

Caption: General experimental workflow.

Conclusion

The cycloaddition reactions of this compound represent a promising yet unexplored avenue for the synthesis of novel fluorinated cyclic compounds. While direct experimental data is lacking, the foundational principles of regioselectivity in cycloadditions of fluorinated systems provide a strong predictive framework. The generalized protocols presented herein offer a solid starting point for researchers to systematically investigate these transformations. Future experimental work is essential to elucidate the precise regiochemical outcomes, which will, in turn, enable the rational design and synthesis of new fluorinated molecules for diverse applications in medicinal chemistry and materials science.

Application Notes and Protocols for the Stereoselective Synthesis with Fluoroalkenes: A Representative [3+2] Cycloaddition Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and development. Fluorinated functional groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. Fluoroalkenes, in particular, serve as versatile building blocks for the synthesis of complex fluorinated molecules. This document provides detailed application notes and protocols for the stereoselective synthesis involving fluoroalkenes, focusing on a representative [3+2] cycloaddition reaction. Due to a lack of specific published data on the stereoselective reactions of cis-1-fluoro-1-propene, this document utilizes a well-documented example of a diastereoselective [3+2] cycloaddition of a structurally similar fluoroalkene with a nitrone to illustrate the principles and methodologies applicable to this class of compounds. This reaction serves as a valuable tool for the construction of fluorinated five-membered heterocyclic rings, which are important scaffolds in medicinal chemistry.

Core Application: Diastereoselective [3+2] Cycloaddition of Fluoroalkenes

The [3+2] cycloaddition reaction between a fluoroalkene (dipolarophile) and a nitrone (1,3-dipole) provides a powerful method for the stereoselective synthesis of fluorinated isoxazolidines. These heterocyclic products can be further transformed into valuable chiral fluorinated building blocks. The stereochemical outcome of this reaction is highly dependent on the geometry of the starting alkene and the nature of the substituents on both the alkene and the nitrone.

Reaction Principle

The reaction proceeds via a concerted pericyclic mechanism, where the stereochemistry of the starting alkene is transferred to the product. For a cis-fluoroalkene, this would be expected to lead to a specific diastereomer of the isoxazolidine (B1194047) product. The regioselectivity is governed by the frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of the nitrone and the lowest unoccupied molecular orbital (LUMO) of the fluoroalkene.

Experimental Protocols

The following protocol is a representative example of a diastereoselective [3+2] cycloaddition of a fluoroalkene with a nitrone, based on methodologies described in the literature.

Protocol 1: Diastereoselective Synthesis of a Fluorinated Isoxazolidine

Materials:

  • Fluoroalkene (e.g., a substituted 1-fluoro-1-alkene)

  • Nitrone (e.g., C-phenyl-N-methylnitrone)

  • Anhydrous toluene (B28343)

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere of argon, add the fluoroalkene (1.0 equiv.) and the nitrone (1.2 equiv.).

  • Add anhydrous toluene via syringe to achieve a concentration of 0.2 M with respect to the fluoroalkene.

  • Stir the reaction mixture at room temperature for 15 minutes to ensure homogeneity.

  • Heat the reaction mixture to 80 °C and maintain this temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate (B1210297) in hexane as the eluent to isolate the diastereomeric products.

  • Characterize the products by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry to determine the yield and diastereomeric ratio.

Data Presentation

The following tables summarize typical quantitative data obtained from diastereoselective [3+2] cycloaddition reactions of fluoroalkenes.

Table 1: Diastereoselective Cycloaddition of a Fluoroalkene with C-Phenyl-N-methylnitrone

EntryFluoroalkene (R group)SolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)
1PhenylToluene80247585:15
2n-ButylToluene80486880:20
3PhenylXylene110128288:12

Table 2: Effect of Nitrone Substituent on Diastereoselectivity

EntryFluoroalkeneNitrone (R' group)Yield (%)Diastereomeric Ratio (dr)
1Phenyl-substitutedMethyl7585:15
2Phenyl-substitutedPhenyl7290:10
3Phenyl-substitutedtert-Butyl65>95:5

Visualizations

Diagram 1: General Workflow for Diastereoselective [3+2] Cycloaddition

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Start reagents Fluoroalkene + Nitrone start->reagents mixing Mixing under Inert Atmosphere reagents->mixing solvent Anhydrous Toluene solvent->mixing heating Heating (e.g., 80 °C) mixing->heating monitoring Reaction Monitoring (TLC/GC-MS) heating->monitoring evaporation Solvent Evaporation monitoring->evaporation Completion chromatography Column Chromatography evaporation->chromatography product Isolated Diastereomers chromatography->product characterization NMR, MS product->characterization data Yield & dr Determination characterization->data

Caption: Workflow for the diastereoselective [3+2] cycloaddition.

Diagram 2: Proposed Mechanism and Stereochemical Outcome

G cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products fluoroalkene This compound ts Concerted [3+2] Transition State fluoroalkene->ts nitrone Nitrone nitrone->ts diastereomer1 Major Diastereomer ts->diastereomer1 Favored Approach diastereomer2 Minor Diastereomer ts->diastereomer2 Disfavored Approach

Caption: Mechanism of the [3+2] cycloaddition of a fluoroalkene.

Troubleshooting & Optimization

Isomerization of "cis-1-Fluoro-1-propene" to trans isomer during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who may encounter the unintended isomerization of cis-1-fluoro-1-propene to its trans isomer during their experiments. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to help identify, monitor, and prevent this unwanted side reaction.

Troubleshooting Guide

Unintended isomerization of this compound can lead to mixtures of stereoisomers, complicating purification and potentially affecting the stereochemistry of subsequent reaction steps. This section provides a step-by-step guide to troubleshoot and address this issue.

Problem: My reaction starting with this compound is producing the trans isomer.

1. Identify the Source of Isomerization:

  • Thermal Stress: High reaction temperatures can provide sufficient energy to overcome the rotational barrier of the double bond.

  • Photochemical Conditions: Exposure to UV or even ambient light can induce isomerization.

  • Catalyst-Induced Isomerization: Traces of acid, base, or certain metal catalysts can facilitate the conversion.

2. Immediate Troubleshooting Steps:

  • Lower the Reaction Temperature: If the reaction conditions permit, reduce the temperature to minimize thermally induced isomerization.

  • Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil or in a dark environment to exclude light.

  • Purify Reagents and Solvents: Ensure all starting materials, solvents, and reagents are free from acidic or basic impurities. Passage through a plug of neutral alumina (B75360) may be beneficial for solvents.

  • Evaluate Your Catalyst: If using a catalyst, consider if it is known to promote alkene isomerization. If so, explore alternative catalysts.

3. Long-Term Solutions & Prevention:

  • Use of Additives: In some cases, radical inhibitors or specific additives can suppress isomerization. For instance, in ruthenium-catalyzed olefin metathesis, the addition of 1,4-benzoquinone (B44022) has been shown to prevent unwanted olefin migration.[1][2]

  • Reaction Time: Minimize the reaction time to reduce the exposure of the cis-isomer to conditions that promote isomerization.

  • Choice of Reaction: If possible, select synthetic routes that are known to be stereospecific and proceed under mild conditions.

Frequently Asked Questions (FAQs)

Q1: How can I confirm that isomerization is occurring in my reaction?

A1: The most reliable method is through spectroscopic analysis of aliquots taken from your reaction mixture over time. 1H and 19F NMR spectroscopy are particularly powerful for this purpose. The coupling constants between the vinylic protons and between the protons and the fluorine atom are distinct for the cis and trans isomers. Gas chromatography (GC) can also be used to separate and quantify the two isomers.

Q2: What are the typical NMR spectroscopic signatures for cis- and trans-1-fluoro-1-propene (B3031224)?

A2: The coupling constants are key identifiers. For disubstituted alkenes, the vicinal proton-proton coupling constant (3JHH) is typically in the range of 5–12 Hz for cis isomers and >10 Hz for trans isomers.[3] The coupling constants involving fluorine will also differ significantly. For trans-1-fluoro-1-propene, the following 1H NMR data has been reported: J(HA,HB) = 11.1 Hz, J(HA,F) = 84.7 Hz, and J(HB,F) = 18.5 Hz, where HA is the proton on the same carbon as the fluorine and HB is the other vinylic proton. These values will be different for the cis isomer.

Q3: Is the trans isomer of 1-fluoro-1-propene more stable than the cis isomer?

A3: Yes, based on thermochemical data, the trans isomer is generally more stable than the cis isomer due to reduced steric hindrance. The standard enthalpy of formation for trans-1-fluoro-1-propene is slightly lower (more negative) than that of the cis isomer, indicating greater stability.

Q4: Can Lewis acids promote the isomerization of fluorinated alkenes?

A4: Yes, Lewis acids can influence the stereochemistry of reactions involving fluorinated alkenes.[4] By coordinating to the fluorine atom or other functional groups in the molecule, a Lewis acid can alter the electronic properties of the double bond and potentially lower the energy barrier for isomerization. The specific effect will depend on the Lewis acid, the substrate, and the reaction conditions.

Q5: Are there any reactions where the stereochemistry of 1-fluoro-1-propene is particularly important?

A5: Yes, in many stereospecific reactions, the geometry of the starting alkene dictates the stereochemistry of the product. Examples include:

  • Diels-Alder Reaction: The stereochemistry of the dienophile is retained in the cycloadduct. A cis-dienophile will give a cis-substituted product.[5][6]

  • Hydroboration-Oxidation: This reaction proceeds via a syn-addition of the borane (B79455) to the double bond, meaning the stereochemistry of the starting alkene is translated to the product alcohol.[7][8][9]

  • Catalytic Hydrogenation: Depending on the catalyst and conditions, hydrogenation can be stereospecific.

Quantitative Data

The following table summarizes key thermodynamic data for the isomerization of this compound. This data can be useful for understanding the equilibrium of the isomerization process.

ParameterThis compoundtrans-1-Fluoro-1-propeneReference
Enthalpy of Formation (ΔfH°gas) -176 kJ/molNot explicitly found, but inferred to be lower than cis[7]
Gibbs Free Energy of Formation (ΔfG°) Not availableNot available
Activation Energy (Ea) for Isomerization Estimated to be in the range of 120-125 kJ/molEstimated to be in the range of 120-125 kJ/mol[4] (by analogy)

Note: The activation energy is an estimate based on analogous compounds and may vary depending on the specific conditions.

Experimental Protocols

Protocol 1: Monitoring cis-trans Isomerization using 1H NMR Spectroscopy

This protocol describes how to monitor the potential isomerization of this compound to its trans isomer during a reaction.

Materials:

  • Reaction vessel

  • NMR tubes

  • Deuterated solvent appropriate for the reaction

  • Internal standard (e.g., tetramethylsilane (B1202638) - TMS)

  • High-resolution NMR spectrometer

Procedure:

  • Set up the reaction as planned, using a deuterated solvent if possible. If not, the workup for each aliquot must include dissolution in a deuterated solvent.

  • At time zero (before initiating the reaction, e.g., before adding a catalyst or starting to heat), withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture.

  • Quench the aliquot if necessary (e.g., by cooling or adding a quenching agent) to stop any further reaction.

  • Prepare an NMR sample by diluting the aliquot in a suitable deuterated solvent in an NMR tube. Add a small amount of an internal standard.

  • Acquire a 1H NMR spectrum.

  • Identify the characteristic signals for the vinylic protons of both cis- and trans-1-fluoro-1-propene. Pay close attention to the coupling constants.

  • Integrate the signals corresponding to each isomer and the internal standard.

  • Repeat steps 2-7 at regular intervals throughout the course of the reaction.

  • Calculate the ratio of cis to trans isomers at each time point to determine the extent and rate of isomerization.

Protocol 2: General Procedure for Preventing Thermally Induced Isomerization

This protocol provides general guidelines for minimizing the isomerization of this compound in reactions that require heating.

Materials:

  • Reaction vessel with a reflux condenser and inert gas inlet

  • Heating mantle with a temperature controller

  • Stirring plate and stir bar

  • Purified, dry, and deoxygenated solvents and reagents

Procedure:

  • Reaction Setup: Assemble the reaction glassware and ensure it is dry and free of contaminants.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) to remove oxygen and moisture.

  • Reagent Addition: Add the purified solvents and reagents to the reaction vessel at room temperature.

  • Controlled Heating: Begin stirring and slowly increase the temperature to the desired reaction temperature using a temperature controller to avoid overheating.

  • Temperature Monitoring: Monitor the internal reaction temperature closely.

  • Minimize Reaction Time: Aim for the shortest possible reaction time that provides a reasonable yield of the desired product.

  • Cooling: Once the reaction is complete, cool the mixture to room temperature before workup.

  • Analysis: Analyze the crude product mixture by NMR or GC to determine the isomeric ratio.

Visualizations

Below are diagrams illustrating key concepts related to the isomerization of this compound.

Isomerization_Equilibrium cis This compound TS Transition State (pi-bond rotation) cis->TS ΔG‡(cis→trans) trans trans-1-Fluoro-1-propene trans->TS ΔG‡(trans→cis) TS->cis TS->trans

Caption: Energy profile for cis-trans isomerization.

Caption: Troubleshooting workflow for isomerization.

References

Technical Support Center: Purification of cis-1-Fluoro-1-propene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of cis-1-Fluoro-1-propene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound from typical reaction mixtures.

Physical and Chemical Properties of this compound* and Potential Impurities

A thorough understanding of the physical properties of this compound and its potential impurities is critical for selecting and optimizing purification methods. Due to its low boiling point, this compound is a gas at standard temperature and pressure, necessitating specialized handling and purification techniques.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound 19184-10-2C₃H₅F60.07-19.82 (estimate)[1]
trans-1-Fluoro-1-propene20327-65-5C₃H₅F60.07Not available
2-Fluoropropene (B75672)1184-60-7C₃H₅F60.07Not available
3-Fluoropropene (Allyl fluoride)818-92-8C₃H₅F60.07Not available
Propene115-07-1C₃H₆42.08-47.6
Propane74-98-6C₃H₈44.1-42.1
Hydrogen Fluoride (B91410)7664-39-3HF20.0119.5

Troubleshooting Guides

This section addresses specific problems that may arise during the purification of this compound.

Issue 1: Incomplete Separation of Geometric Isomers (cis/trans)

Question: My final product is contaminated with the trans-1-Fluoro-1-propene isomer. How can I improve the separation?

Answer: The separation of cis and trans isomers of low-boiling-point alkenes is challenging due to their similar physical properties. The choice of method will depend on the scale of your purification.

Recommended Actions:

  • For Large-Scale Purification (Cryogenic Fractional Distillation):

    • Increase Column Efficiency: Use a distillation column with a higher number of theoretical plates. A longer packed column or a column with a more efficient packing material can improve resolution.

    • Optimize Reflux Ratio: Increase the reflux ratio to improve separation. This will increase the time the vapor and liquid phases are in contact, allowing for better equilibration. However, this will also increase the distillation time.

    • Precise Temperature Control: Ensure very precise and stable temperature control of the column and the condenser. Small temperature fluctuations can significantly impact the separation of compounds with close boiling points.

  • For Small-Scale Purification (Preparative Gas Chromatography - pGC):

    • Column Selection: Use a long capillary column with a stationary phase known for good separation of isomers. A non-polar or moderately polar column (e.g., based on dimethylpolysiloxane or a polyethylene (B3416737) glycol phase) is a good starting point.

    • Optimize Temperature Program: A slow, carefully optimized temperature ramp can improve the resolution of closely eluting peaks. An initial isothermal period at a sub-ambient temperature may be necessary.

    • Reduce Sample Load: Overloading the column can lead to peak broadening and poor separation. Reduce the injection volume or the concentration of the sample.

Issue 2: Presence of Acidic Impurities (e.g., Hydrogen Fluoride)

Question: My purified this compound is corrosive or shows an acidic character. How can I remove acidic impurities like HF?

Answer: Hydrogen fluoride (HF) is a common byproduct in many fluorination reactions and must be removed to prevent corrosion of equipment and downstream reactions.

Recommended Actions:

  • Gas Scrubbing: Before condensation and further purification, pass the crude gas stream through a scrubber containing a basic solution, such as potassium hydroxide (B78521) (KOH). This will neutralize the acidic components.

  • Solid Adsorbent Bed: Pass the gas stream through a packed bed of a solid adsorbent that can trap acidic gases.

    • Activated Alumina (B75360): This is effective for removing HF and other fluorinated compounds. The gas stream is passed through a column packed with activated alumina.

    • Soda Lime: A mixture of calcium hydroxide and sodium hydroxide that can effectively neutralize acidic gases.

Workflow for Acid Removal:

Crude_Gas Crude Gaseous Product (this compound + Impurities + HF) Scrubber Gas Scrubber or Solid Adsorbent Bed (e.g., Activated Alumina) Crude_Gas->Scrubber Acid_Free_Gas Acid-Free Gaseous Product Scrubber->Acid_Free_Gas Waste Neutralized Acidic Waste Scrubber->Waste

Caption: Workflow for the removal of acidic impurities.

Issue 3: Low Recovery of the Final Product

Question: I am losing a significant amount of my product during the purification process. What are the possible causes and solutions?

Answer: Low recovery of a gaseous product can be due to leaks in the system, inefficient condensation, or losses during transfers.

Recommended Actions:

  • System Integrity Check: Thoroughly check all connections, joints, and seals in your apparatus for leaks. For a vacuum or pressurized system, ensure all components are rated for the intended operating conditions.

  • Efficient Condensation:

    • Cryogenic Condenser: Use a condenser cooled with a suitable cryogen (e.g., liquid nitrogen or a dry ice/acetone bath) to ensure the efficient trapping of the low-boiling-point product.

    • Multiple Cold Traps: Use a series of cold traps to capture any product that may pass through the first condenser.

  • Minimize Transfers: Each transfer of the liquefied gas can result in losses. Design your purification workflow to minimize the number of transfers between vessels.

  • Carrier Gas Flow Rate (for pGC): Ensure the carrier gas flow rate is optimal. A flow rate that is too high can lead to incomplete trapping of the product in the collection system.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The most common impurities will depend on the synthetic route used. However, you can typically expect:

  • trans-1-Fluoro-1-propene: The geometric isomer is often formed alongside the cis-isomer.

  • Positional Isomers: Depending on the reaction conditions, you may have small amounts of 2-fluoropropene or 3-fluoropropene.

  • Unreacted Starting Materials: The starting materials for your reaction may be present if the reaction did not go to completion.

  • Solvent Residues: Any solvents used in the synthesis or workup may be present.

  • Acidic Byproducts: Hydrogen fluoride (HF) or other acidic species are common in fluorination reactions.

Q2: Which purification method is better for my needs: cryogenic distillation or preparative GC?

A2: The choice depends on the scale of your purification and the required purity.

  • Cryogenic Distillation is more suitable for larger quantities (grams to kilograms) and is a more common industrial method. It separates compounds based on differences in boiling points.

  • Preparative Gas Chromatography (pGC) is ideal for smaller quantities (milligrams to a few grams) and can often provide very high purity. It is particularly effective for separating isomers with very close boiling points.

Decision Logic for Purification Method:

Start Start: Crude This compound Scale What is the scale of your purification? Start->Scale Purity Is very high purity (>99.9%) required for isomer separation? Scale->Purity Small Scale (mg to grams) Distillation Cryogenic Fractional Distillation Scale->Distillation Large Scale (grams to kg) Purity->Distillation No pGC Preparative Gas Chromatography (pGC) Purity->pGC Yes

Caption: Decision tree for selecting a purification method.

Q3: How do I handle and store purified this compound?

A3: this compound is a flammable gas and should be handled with care in a well-ventilated fume hood. It is stored as a liquefied gas under pressure.

  • Handling: Use appropriate personal protective equipment (PPE), including safety glasses, and gloves. Ensure all equipment is properly grounded to prevent static discharge.

  • Storage: Store in a certified gas cylinder in a cool, dry, well-ventilated area away from heat and ignition sources. Protect cylinders from physical damage.

Experimental Protocols

Protocol 1: Purification by Cryogenic Fractional Distillation

This protocol is suitable for purifying larger quantities of this compound.

1. Pre-purification (Acid Removal): a. Pass the crude gas mixture from your reaction through a drying tube containing a desiccant (e.g., CaCl₂) followed by a tube packed with activated alumina or soda lime to remove any residual acidic gases like HF.

2. Condensation: a. Condense the acid-free gas mixture in a collection flask cooled in a liquid nitrogen bath.

3. Distillation Apparatus Setup: a. Assemble a fractional distillation apparatus with a vacuum jacketed column packed with a suitable material (e.g., Raschig rings or a metal sponge). b. The distillation flask should be equipped with a magnetic stir bar and placed in a controlled temperature bath (e.g., an ethanol/dry ice bath). c. The distillation head should be connected to a condenser cooled with a cryogen that allows for the condensation of the desired product while letting lower-boiling impurities pass through. This may require a multi-stage cooling setup. d. The receiving flask must be cooled in a liquid nitrogen bath.

4. Distillation Process: a. Slowly warm the distillation flask to a temperature just below the boiling point of this compound (-19.82°C). b. Carefully control the heating to establish a slow and steady distillation rate. c. Collect fractions based on the temperature at the distillation head. Discard the first fraction, which will be enriched in any lower-boiling impurities. d. Collect the main fraction that distills at a constant temperature corresponding to the boiling point of this compound. e. Stop the distillation before the flask goes to dryness.

5. Analysis: a. Analyze the collected fractions by gas chromatography (GC) to determine their purity.

Protocol 2: Purification by Preparative Gas Chromatography (pGC)

This protocol is suitable for obtaining high-purity this compound on a smaller scale.

1. Pre-purification (Acid Removal): a. As with the distillation protocol, ensure the gas mixture is free of acidic impurities by passing it through an appropriate scrubber or adsorbent bed.

2. Sample Preparation: a. Condense the acid-free gas mixture in a suitable sample container that can be connected to the gas sampling valve of the GC.

3. pGC System Setup: a. Instrument: A gas chromatograph equipped with a preparative-scale inlet, a column with a high loading capacity, a detector with a splitter, and a fraction collection system. b. Column: A thick-film capillary column or a packed column suitable for the separation of light hydrocarbons and their isomers. A 50 m x 0.53 mm ID column with a 5 µm film of a non-polar stationary phase is a good starting point. c. Carrier Gas: Helium or nitrogen at an optimized flow rate. d. Fraction Collector: The collector should be cooled with liquid nitrogen to efficiently trap the eluting peaks.

4. Chromatographic Method Development (Analytical Scale): a. Before attempting a preparative separation, develop an analytical method to achieve baseline separation of this compound from its impurities. b. Oven Temperature Program: Start at a sub-ambient temperature (e.g., -20°C) and use a slow temperature ramp (e.g., 2-5°C/min) to the final temperature. c. Injection: Use a gas sampling valve for reproducible injections.

5. Preparative Separation: a. Scale up the optimized analytical method for the preparative column. b. Inject the sample and begin the temperature program. c. Monitor the chromatogram and actuate the fraction collector to trap the peak corresponding to this compound. d. Multiple injections may be necessary to obtain the desired amount of purified product.

6. Product Recovery and Analysis: a. After collection, allow the trapped product to warm to room temperature in a sealed container. b. Confirm the purity of the collected fraction using analytical GC.

References

Technical Support Center: Optimizing Catalysis for cis-1-Fluoro-1-propene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on optimizing catalytic reactions involving cis-1-Fluoro-1-propene.

This guide offers detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to address common challenges and enhance the efficiency and success of your chemical transformations.

Troubleshooting Guides

This section provides solutions in a question-and-answer format to address specific issues you may encounter during your experiments with this compound.

Issue 1: Low or No Conversion to Desired Product

Question: My reaction with this compound shows low or no conversion. What are the potential causes and how can I troubleshoot this?

Answer: Low conversion can stem from several factors, from catalyst inactivity to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

Potential Cause Troubleshooting Action Rationale
Inactive or Deactivated Catalyst - Catalyst Quality: Ensure the catalyst is from a reputable supplier and has been stored under the recommended inert and dry conditions. - Catalyst Activation: Some catalysts require a pre-activation step. Consult the relevant literature for the specific activation procedure for your chosen catalyst.[1] - Catalyst Deactivation: Impurities in the substrate, solvent, or gases can poison the catalyst.[2] Rigorous purification of all components is crucial.A compromised catalyst is a primary reason for reaction failure. Proper handling, storage, and activation are critical for catalytic activity.
Suboptimal Reaction Conditions - Temperature: Both insufficient and excessive heat can be detrimental. Systematically screen a range of temperatures to find the optimum. - Pressure: For gas-liquid reactions like hydrogenation, ensure the system is properly sealed and the pressure of the reactant gas (e.g., H₂) is adequate. - Solvent: The choice of solvent can significantly influence catalyst activity and substrate solubility. Screen a variety of anhydrous solvents.Reaction kinetics are highly sensitive to the physical parameters of the system. Optimization of these conditions is key to achieving high conversion.
Presence of Inhibitors - Water: Moisture can deactivate many catalysts. Ensure all glassware is oven-dried and that anhydrous solvents are used.[1] - Oxygen: Trace oxygen can be detrimental to many catalytic cycles. Degas all solvents and run reactions under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1]Water and oxygen are common inhibitors in many catalytic systems, leading to catalyst deactivation and reduced yields.
Issue 2: Poor Selectivity (Formation of Side Products)

Question: My reaction is producing a mixture of products, including the undesired trans-isomer or over-reduction products. How can I improve the selectivity for the cis-product?

Answer: Achieving high selectivity in catalytic reactions with fluorinated alkenes requires careful catalyst selection and fine-tuning of reaction parameters.

Potential Causes and Solutions:

Potential Cause Troubleshooting Action Rationale
Incorrect Catalyst Choice - Ligand Modification: For transition metal catalysts, the electronic and steric properties of the ligands play a crucial role in selectivity. Experiment with a range of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. - Metal Center: The choice of metal is critical. For instance, rhodium and iridium are often used for selective hydrogenations, while cobalt has shown promise in hydroboration of fluoroalkenes.[3]The catalyst's structure directly influences the transition state energies for the formation of different products, thereby controlling selectivity.
Reaction Conditions Favoring Isomerization or Side Reactions - Temperature: Higher temperatures can sometimes lead to isomerization of the double bond. Running the reaction at a lower temperature may improve selectivity. - Reaction Time: Prolonged reaction times can lead to the formation of byproducts. Monitor the reaction progress and quench it once the starting material is consumed.Kinetic control is essential for preventing undesired side reactions. Milder conditions and shorter reaction times often favor the desired product.
Substrate Purity - Isomeric Purity of Starting Material: Ensure the starting this compound is of high isomeric purity, as contamination with the trans-isomer will be reflected in the product mixture.The purity of the starting material directly impacts the purity of the product.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for reactions of this compound?

A1: The choice of catalyst depends on the desired transformation. For hydrogenation , palladium, platinum, and rhodium-based catalysts are commonly employed. For hydroboration , cobalt and rhodium complexes have shown significant promise for fluoroalkenes. The specific ligands attached to the metal center are crucial for achieving high activity and selectivity.

Q2: How can I prevent catalyst poisoning when working with fluorinated compounds?

A2: Catalyst poisoning is a significant concern with halogenated substrates. Here are some preventative measures:

  • Use High-Purity Reagents: Ensure your this compound, solvents, and any other reagents are free from impurities like sulfur, water, or other halides.

  • Inert Atmosphere: Always work under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.

  • Scavengers: In some cases, the addition of a scavenger, such as a non-coordinating base, can help to neutralize trace acidic impurities that may be generated during the reaction.

  • Catalyst Choice: Select catalysts that are known to be more robust and resistant to halide poisoning.

Q3: My catalyst appears to be deactivating over time. What are the common deactivation mechanisms?

A3: Catalyst deactivation can occur through several mechanisms:

  • Poisoning: Irreversible binding of impurities to the active sites of the catalyst.

  • Fouling/Coking: Deposition of carbonaceous materials or byproducts on the catalyst surface.

  • Sintering: Agglomeration of metal nanoparticles at high temperatures, leading to a loss of active surface area.[2]

  • Leaching: Dissolution of the active metal species from a solid support into the reaction medium.[2]

Q4: Are there any specific safety precautions I should take when working with this compound and fluorination catalysts?

A4: Yes, several safety precautions are essential:

  • Ventilation: Work in a well-ventilated fume hood, as this compound is a volatile gas.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling of Fluorinating Agents: If the synthesis of the starting material is performed in-house, be aware that many fluorinating agents are highly reactive and corrosive.

  • Pressure: Be cautious when working with reactions under pressure, such as hydrogenation. Ensure the equipment is properly rated and maintained.

Experimental Protocols

Due to the limited availability of specific, published protocols for this compound, the following are generalized methodologies based on reactions with analogous fluoroalkenes. Researchers should consider these as a starting point for optimization.

Generalized Protocol for Cobalt-Catalyzed Hydroboration

This protocol is adapted from the enantioselective hydroboration of fluoroalkyl-substituted terminal alkenes.[3][4]

Materials:

  • This compound

  • Pinacolborane (HBpin)

  • Co(acac)₂

  • Chiral bisphosphine ligand (e.g., (R)-BTFM-Garphos)

  • Anhydrous, degassed solvent (e.g., 2-Me-THF)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In a glovebox, to an oven-dried vial, add Co(acac)₂ (e.g., 3 mol%) and the chiral bisphosphine ligand (e.g., 4 mol%).

  • Add the anhydrous, degassed solvent (e.g., 2-Me-THF) to dissolve the catalyst precursor and ligand.

  • Add this compound (1.0 equiv) to the vial.

  • Add pinacolborane (e.g., 1.2 equiv) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by GC-MS or ¹H NMR.

  • Upon completion, the reaction can be quenched, and the product isolated using standard purification techniques (e.g., column chromatography).

Quantitative Data for an Analogous Reaction (α-Trifluoromethyl Styrene): [4]

EntryCatalyst Loading (mol%)LigandSolventYield (%)ee (%)
13(R)-BTFM-Garphos2-Me-THF8292
23(R)-Xylyl-P-Phos2-Me-THF7768
33(R)-Segphos2-Me-THF7539
Generalized Protocol for Rhodium-Catalyzed Hydrogenation

This protocol is based on general procedures for the selective hydrogenation of functionalized alkenes.

Materials:

  • This compound

  • Hydrogen gas (H₂)

  • Rhodium catalyst (e.g., [Rh(COD)Cl]₂ with a phosphine ligand, or a heterogeneous catalyst like Rh/C)

  • Anhydrous, degassed solvent (e.g., THF, Ethyl Acetate)

  • High-pressure reactor (e.g., Parr shaker)

Procedure:

  • To a high-pressure reactor vessel, add the rhodium catalyst (e.g., 0.1-1 mol%) and the chosen solvent under an inert atmosphere.

  • Add the substrate, this compound.

  • Seal the reactor, and then purge several times with hydrogen gas.

  • Pressurize the reactor to the desired hydrogen pressure (e.g., 1-50 bar).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80°C) and monitor the reaction progress by observing the pressure drop and/or by taking aliquots for analysis (GC-MS, NMR).

  • Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with an inert gas.

  • The crude product can be filtered to remove the catalyst (if heterogeneous) and purified by distillation or chromatography.

Visualizations

Troubleshooting Workflow for Low Reaction Yield

low_yield_troubleshooting start Low or No Yield check_catalyst Check Catalyst Activity start->check_catalyst catalyst_ok Catalyst Active? check_catalyst->catalyst_ok check_conditions Verify Reaction Conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok check_purity Analyze Reagent Purity purity_ok Reagents Pure? check_purity->purity_ok catalyst_ok->check_conditions Yes replace_catalyst Replace/Re-activate Catalyst catalyst_ok->replace_catalyst No conditions_ok->check_purity Yes optimize_conditions Optimize Temp, Pressure, Solvent conditions_ok->optimize_conditions No purify_reagents Purify Substrate/Solvent purity_ok->purify_reagents No success Yield Improved purity_ok->success Yes replace_catalyst->check_catalyst optimize_conditions->check_conditions purify_reagents->check_purity

Caption: Troubleshooting workflow for low reaction yield.

Proposed Catalytic Cycle for Rhodium-Catalyzed Hydrogenation

hydrogenation_cycle A [Rh(L)n]+ B [Rh(L)n(H)2]+ A->B + H2 (Oxidative Addition) C [Rh(L)n(H)2(alkene)]+ B->C + Alkene - Solvent D [Rh(L)n(H)(alkyl)]+ C->D Migratory Insertion D->A Reductive Elimination + Alkane

Caption: A simplified catalytic cycle for the hydrogenation of an alkene.

References

"cis-1-Fluoro-1-propene" stability under acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting information and frequently asked questions regarding the stability of cis-1-Fluoro-1-propene under acidic and basic conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: I am observing the degradation of my this compound sample in an acidic aqueous solution. What is the likely degradation pathway?

A1: Under acidic conditions, the most probable degradation pathway for this compound is acid-catalyzed hydration. The double bond is protonated by the acid, leading to the formation of a carbocation intermediate. This intermediate is then attacked by water, and subsequent deprotonation yields an alcohol. The reaction follows Markovnikov's rule, meaning the hydroxyl group will add to the more substituted carbon.

Q2: My reaction mixture containing this compound under basic conditions is showing unexpected product formation. What could be happening?

A2: In the presence of a strong base, this compound is susceptible to elimination of hydrogen fluoride (B91410) (HF). This reaction, known as dehydrofluorination, results in the formation of propyne (B1212725). Due to the electron-withdrawing nature of the fluorine atom, the hydrogen atoms on the adjacent carbon are acidic, facilitating their removal by a base. This type of reaction often proceeds through an E1cb (Elimination, Unimolecular, conjugate Base) mechanism.

Q3: Can this compound isomerize to the trans isomer under my experimental conditions?

A3: Cis-trans isomerization of alkenes typically requires breaking the pi bond, which can be facilitated by heat, light (photochemical isomerization), or a catalyst. While some acid-catalyzed isomerizations of substituted propenes have been reported in the gas phase, significant isomerization in acidic or basic aqueous solutions at moderate temperatures is less common but possible. The relative stability of the cis and trans isomers can influence the equilibrium of such a reaction. Generally, for many simple alkenes, the trans isomer is more stable due to reduced steric strain.

Q4: I am concerned about the stability of my this compound stock solution. What are the recommended storage conditions?

A4: To minimize degradation, this compound should be stored in a cool, dark place in a tightly sealed, inert container. For solutions, using an aprotic, non-polar solvent is recommended. If an aqueous solution is necessary for your experiment, it should be prepared fresh and used promptly. For long-term storage of aqueous solutions, buffering to a neutral pH and refrigeration can help slow down potential hydrolysis or elimination reactions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of this compound in acidic media Acid-catalyzed hydration leading to the formation of 1-fluoropropan-2-ol (B1329784) and/or propan-2-one (after tautomerization of the initial enol product).Buffer the solution to a higher pH if the reaction conditions permit. Alternatively, consider using a non-aqueous solvent system. If hydration is unavoidable, quantify the degradation rate to account for the loss in your experimental model.
Formation of gaseous products from basic solutions Base-catalyzed elimination of HF to form propyne gas.Use a weaker base or a lower temperature to slow down the elimination reaction. Ensure your reaction vessel is properly sealed to contain any gaseous products for analysis if necessary.
Appearance of a new isomer in analytical chromatograms Isomerization to trans-1-fluoro-1-propene.Analyze the sample using techniques that can differentiate between cis and trans isomers (e.g., GC with an appropriate column, NMR spectroscopy). If isomerization is confirmed, evaluate if the presence of the trans isomer impacts your experimental outcome.
Inconsistent results between experimental runs Instability of stock solutions or variations in pH.Prepare fresh stock solutions for each experiment. Accurately measure and control the pH of your reaction mixtures.

Data Presentation

The following tables summarize the expected products and influencing factors on the stability of this compound. Note that the quantitative data is illustrative and will vary based on specific experimental conditions such as temperature, concentration, and the specific acid or base used.

Table 1: Stability Profile of this compound under Acidic and Basic Conditions

Condition Primary Degradation Pathway Major Products Factors Favoring Degradation
Acidic (e.g., pH < 4) Acid-Catalyzed Hydration1-Fluoropropan-2-ol, Propan-2-oneLow pH, presence of water, elevated temperature.
Basic (e.g., pH > 10) Elimination (Dehydrofluorination)Propyne, Fluoride saltHigh pH, strong base, elevated temperature.

Table 2: Expected Relative Reaction Rates

Condition Relative Rate Notes
Strong Acid (e.g., 1M HCl) Moderate to FastRate is dependent on acid concentration and temperature.
Weak Acid (e.g., Acetic Acid Buffer) SlowDegradation may be minimal over short experimental periods.
Strong Base (e.g., 1M NaOH) FastElimination is generally a rapid process with strong bases.
Weak Base (e.g., Bicarbonate Buffer) Slow to ModerateRate is dependent on the pKa of the base and temperature.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound in Aqueous Solutions

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable water-miscible solvent (e.g., acetonitrile) at a known concentration.

  • Preparation of Test Solutions: In separate sealed vials, add a precise volume of the stock solution to aqueous buffers of varying pH (e.g., pH 2, 4, 7, 10, 12). Ensure the final concentration of the organic solvent is low to minimize its effect.

  • Incubation: Incubate the vials at a constant temperature (e.g., 25°C or 37°C). Protect the samples from light.

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot from each vial.

  • Quenching (Optional): If necessary, quench the reaction by neutralizing the pH of the aliquot.

  • Analysis: Analyze the samples by a suitable analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS), to quantify the remaining this compound and identify any degradation products.

  • Data Analysis: Plot the concentration of this compound as a function of time for each pH to determine the degradation kinetics.

Visualizations

Acid_Catalyzed_Hydration cluster_start Starting Material cluster_intermediate Intermediate cluster_product Products This compound This compound Carbocation Carbocation This compound->Carbocation + H+ 1-Fluoropropan-2-ol 1-Fluoropropan-2-ol Carbocation->1-Fluoropropan-2-ol + H2O, - H+ Propan-2-one Propan-2-one 1-Fluoropropan-2-ol->Propan-2-one Tautomerization (if initial product is enol)

Caption: Acid-catalyzed hydration pathway of this compound.

Base_Catalyzed_Elimination cluster_start_base Starting Material cluster_intermediate_base Transition State cluster_product_base Products This compound This compound E1cb-like E1cb-like This compound->E1cb-like + Base Propyne Propyne E1cb-like->Propyne Fluoride_ion F- E1cb-like->Fluoride_ion

Caption: Base-catalyzed elimination pathway of this compound.

Experimental_Workflow prep_stock Prepare Stock Solution (this compound in MeCN) prep_test Prepare Test Solutions (Aqueous Buffers pH 2-12) prep_stock->prep_test incubate Incubate at Constant T prep_test->incubate sample Time-Point Sampling incubate->sample analyze GC-MS Analysis sample->analyze data Data Analysis (Kinetics Plot) analyze->data

Technical Support Center: Analysis of Byproducts in cis-1-Fluoro-1-propene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide is based on established principles of organic chemistry and analytical science. Specific byproducts and their distribution can vary significantly based on the exact synthetic route and reaction conditions employed.

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of cis-1-Fluoro-1-propene. It focuses on the identification of potential byproducts by Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I see an unexpected peak in my GC-MS chromatogram with the same mass-to-charge ratio (m/z) as this compound. What could it be?

A1: The most probable identity of a peak with the same m/z is a constitutional or geometric isomer of your target molecule. In the synthesis of this compound, several isomers can be formed:

  • trans-1-Fluoro-1-propene: This is the geometric isomer of your target compound. Cis and trans isomers often have slightly different boiling points and polarities, leading to different retention times in GC analysis.[1]

  • 2-Fluoro-1-propene: A constitutional isomer where the fluorine atom is on the second carbon.

  • 3-Fluoro-1-propene (Allyl fluoride): Another constitutional isomer. Isomerization can sometimes be catalyzed by trace acids, bases, or metals in the reaction mixture.

Troubleshooting Steps:

  • Confirm Isomer Identity: Compare the retention time and mass spectrum of the unknown peak with known standards of the potential isomers if available.

  • Optimize GC Separation: Adjust the temperature program of your GC method to improve the separation between the isomers. A longer, slower temperature ramp can often enhance resolution.

  • Review Reaction Conditions: High temperatures or prolonged reaction times can favor the formation of the more thermodynamically stable trans isomer.

Q2: My GC-MS analysis shows peaks with higher molecular weights than my product. What are these?

A2: Higher molecular weight species are often the result of oligomerization or polymerization of the highly reactive alkene product. This can be initiated by acidic or radical impurities.

Troubleshooting Steps:

  • Use High-Purity Reagents: Ensure all solvents and reagents are free from acidic or radical initiators (e.g., peroxides in aged ether solvents).

  • Control Reaction Temperature: Lowering the reaction temperature can reduce the rate of polymerization.

  • Work in Dilute Conditions: High concentrations of the alkene can favor intermolecular reactions.

  • Consider a Polymerization Inhibitor: If compatible with your reaction, a small amount of a radical scavenger (e.g., hydroquinone) can be added.

Q3: I am observing peaks that correspond to my starting materials or intermediates. What does this indicate?

A3: The presence of starting materials or reaction intermediates points to an incomplete reaction.

Troubleshooting Steps:

  • Verify Stoichiometry: Ensure the correct molar ratios of reagents were used.

  • Check Reagent Purity/Activity: The base or catalyst used may be impure or may have degraded. Use freshly prepared or properly stored reagents.

  • Increase Reaction Time or Temperature: Cautiously increase the reaction time or temperature to drive the reaction to completion. Monitor for an increase in byproduct formation.

Q4: My GC-MS results are inconsistent, and I suspect my analyte is reacting with the column. Is this possible?

A4: Yes, highly reactive fluorinated compounds, especially those with the potential to eliminate hydrogen fluoride (B91410) (HF), can react with or be adsorbed by active sites on the GC column, particularly if the column is not specifically designed for such compounds. HF is highly corrosive and can damage standard polysiloxane stationary phases.[2]

Troubleshooting Steps:

  • Use an Inert GC Column: Employ a column designed for reactive compounds, such as one with a more inert stationary phase.

  • Derivatize the Analyte: While not always practical for this specific molecule, derivatization is a common strategy to make reactive compounds more amenable to GC-MS analysis.

  • Check for Column Bleed: Look for characteristic ions of the stationary phase in your mass spectra, which could indicate column degradation.

Hypothetical Quantitative Data on Byproduct Formation

The following table presents hypothetical data to illustrate how reaction conditions can influence the product and byproduct distribution in a generic elimination reaction to form 1-Fluoro-1-propene. This data is for illustrative purposes only.

Run Precursor Base Temperature (°C) This compound (%) trans-1-Fluoro-1-propene (%) 2-Fluoro-1-propene (%) Unreacted Precursor (%)
11,1-DifluoropropaneKOH80652555
21,1-DifluoropropaneKOH120405082
31-Bromo-1-fluoropropanet-BuOK60851032
41-Bromo-1-fluoropropaneNaOEt60702073

Illustrative Experimental Protocols

Note: These protocols are generalized and should be adapted and optimized for specific laboratory conditions and safety protocols.

Synthesis of this compound via Dehydrohalogenation

This protocol is a representative example of an elimination reaction to produce the target compound.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a solution of 1-bromo-1-fluoropropane (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).

  • Base Addition: While stirring the solution at 0 °C, add a solution of potassium tert-butoxide (t-BuOK, 1.2 eq) in anhydrous THF dropwise via the dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Workup: Quench the reaction by slowly adding ice-cold water. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Carefully fractionally distill the resulting liquid to isolate the volatile product mixture. Due to the low boiling point of the product, use a cold trap if necessary.

GC-MS Analysis of Reaction Products
  • Sample Preparation: Dilute a small aliquot of the purified product mixture in a suitable volatile solvent (e.g., dichloromethane).

  • GC-MS System: Use a gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is a common starting point. For reactive analytes, a more inert column may be required.

    • Injector: Set the injector temperature to 200 °C with a split ratio of 50:1.

    • Oven Program:

      • Initial temperature: 35 °C, hold for 5 minutes.

      • Ramp: 5 °C/min to 150 °C.

      • Hold at 150 °C for 2 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 30-200.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST) and their retention times to known standards if available.

Visualizations

Logical Workflow for Byproduct Identification and Troubleshooting

Byproduct_Troubleshooting start Start: Synthesis of This compound gcms GC-MS Analysis of Crude Reaction Mixture start->gcms analyze Analyze Chromatogram and Mass Spectra gcms->analyze decision_peaks Unexpected Peaks? analyze->decision_peaks decision_mz Same m/z as Product? decision_peaks->decision_mz Yes end_point Optimized Synthesis decision_peaks->end_point No decision_higher_mz Higher m/z? decision_mz->decision_higher_mz No isomers Identify as Isomers (cis/trans, constitutional) decision_mz->isomers Yes decision_lower_mz Lower m/z? decision_higher_mz->decision_lower_mz No oligomers Identify as Oligomers/ Polymers decision_higher_mz->oligomers Yes impurities Identify as Starting Material/ Solvent Impurities decision_lower_mz->impurities Yes troubleshoot_isomers Troubleshoot Isomer Formation: - Lower Temperature - Change Base - Reduce Reaction Time isomers->troubleshoot_isomers troubleshoot_oligomers Troubleshoot Polymerization: - Use Pure Reagents - Lower Temperature - Use Inhibitor oligomers->troubleshoot_oligomers troubleshoot_impurities Troubleshoot Incomplete Reaction: - Check Stoichiometry - Verify Reagent Activity - Increase Reaction Time/Temp impurities->troubleshoot_impurities troubleshoot_isomers->end_point troubleshoot_oligomers->end_point troubleshoot_impurities->end_point

Caption: Workflow for identifying and mitigating byproduct formation.

References

Technical Support Center: Stereoselective Synthesis of cis-1-Fluoro-1-propene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in achieving high stereoselectivity during the synthesis of cis-1-Fluoro-1-propene and related fluoroalkenes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound with high stereoselectivity?

A1: The main challenges in the stereoselective synthesis of this compound include:

  • Controlling Z/E Selectivity: Many synthetic routes produce a mixture of cis (Z) and trans (E) isomers, with the trans isomer often being the thermodynamically more stable product.

  • Substrate-Specific Conditions: The optimal reaction conditions for achieving high cis-selectivity can be highly dependent on the specific substrates and reagents used.

  • Catalyst and Reagent Choice: The selection of appropriate catalysts, ligands, and fluorinating agents is critical for directing the reaction towards the desired cis-isomer.[1][2]

  • Post-Synthesis Isomerization: The desired cis-isomer may isomerize to the more stable trans-isomer under certain purification or reaction conditions.

  • Purification of Isomers: The separation of cis and trans isomers can be challenging due to their similar physical properties, often requiring specialized chromatographic techniques.[3][4]

Q2: Which synthetic methods offer the best stereoselectivity for cis-fluoroalkenes?

A2: Several methods have been developed for the stereoselective synthesis of fluoroalkenes. Methods that have shown high cis (Z) selectivity include:

  • Directed Gold(I)-Catalyzed Hydrofluorination of Alkynes: This method utilizes directing groups to achieve high regioselectivity and Z-selectivity in the hydrofluorination of alkynes.[1][5][6]

  • Palladium-Catalyzed Cross-Coupling Reactions: Cross-coupling of (Z)-2-fluoro-1-alkenyliodonium salts or other stereodefined precursors with organometallic reagents can yield cis-fluoroalkenes with good stereoretention.

  • Addition/Elimination Reactions: Stereocontrolled addition of organolithium reagents to β,β-difluorostyrene derivatives followed by elimination can produce (Z)-bromofluoroalkenes, which are precursors to other cis-fluoroalkenes.[7][8]

Q3: How can I improve the cis:trans ratio in my reaction?

A3: To improve the cis:trans ratio, consider the following:

  • Catalyst and Ligand Screening: The choice of metal catalyst (e.g., Pd, Au, Cu) and ligands can significantly influence the stereochemical outcome. For instance, in Au-catalyzed hydrofluorination, directing groups on the substrate are crucial.[1][9]

  • Solvent Effects: The polarity and coordinating ability of the solvent can affect the transition state geometry and, consequently, the stereoselectivity.[10]

  • Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product over the thermodynamically more stable one.

  • Nature of the Fluorinating Agent: The choice of the fluorine source (e.g., Et3N•3HF, Selectfluor) can impact the reaction mechanism and stereoselectivity.[1][10]

Q4: What are the recommended methods for separating cis and trans isomers of 1-Fluoro-1-propene?

A4: Separating cis and trans isomers of volatile fluoroalkenes can be challenging.[3] Potential methods include:

  • Gas Chromatography (GC): Preparative GC can be effective for separating small quantities of volatile isomers.

  • Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation at low temperatures may be feasible.

  • Complexation-Decomplexation: In some cases, one isomer may selectively form a complex with a metal salt, allowing for separation.[4]

Troubleshooting Guide

Problem Possible Causes Suggested Solutions
Low cis:trans Isomer Ratio 1. Reaction is under thermodynamic control. 2. Suboptimal catalyst or ligand. 3. Incorrect solvent or temperature. 4. Isomerization during workup or purification.1. Lower the reaction temperature to favor the kinetic product. 2. Screen a variety of catalysts and ligands. For Au-catalyzed reactions, ensure an effective directing group is present.[1] 3. Experiment with solvents of different polarities.[10] 4. Use mild workup and purification conditions. Avoid prolonged heating or exposure to acidic/basic conditions.
Poor Reaction Yield 1. Decomposition of starting materials or products. 2. Inactive catalyst. 3. Presence of impurities (e.g., water, oxygen).1. Ensure inert atmosphere and anhydrous conditions. 2. Use a fresh batch of catalyst or pre-activate the catalyst. 3. Purify reagents and solvents before use.
Inconsistent Results 1. Variability in reagent quality. 2. Slight variations in reaction setup and conditions. 3. Moisture or air sensitivity.1. Use reagents from a reliable source and titrate if necessary. 2. Maintain strict control over reaction parameters (temperature, addition rates, stirring speed). 3. Employ rigorous inert atmosphere techniques (e.g., glovebox, Schlenk line).
Difficulty in Product Isolation 1. Volatility of the product. 2. Formation of azeotropes with the solvent. 3. Co-elution of isomers during chromatography.1. Use a cold trap during solvent removal. 2. Choose a solvent with a significantly different boiling point from the product. 3. Optimize chromatographic conditions (column, eluent, temperature). Consider derivatization to facilitate separation.

Data Presentation

Table 1: Stereoselectivity of Selected Fluoroalkene Synthesis Methods

Method Substrate Catalyst/Reagent Product Yield (%) Stereoselectivity (Z:E) Reference
Au(I)-Catalyzed HydrofluorinationTroc-protected alkyl-aryl alkyneAu(I) catalyst, Et3N•3HFZ-fluoroalkene6992:8[1]
Au(I)-Catalyzed HydrofluorinationTroc-protected dialkyl alkyneAu(I) catalyst, Et3N•3HFZ-fluoroalkene57>50:1[1]
Pd-Catalyzed Cross-Coupling(Z)-2-Fluoro-1-alkenyliodonium saltPd catalyst(Z)-2-Fluoro-1-alkene derivativeModerateGood
Addition/EliminationSilylated β,β-difluorostyreneOrganolithium reagent(Z)-Bromofluoroalkeneup to 90up to >97:3[7][8]
Cu/Pd-Catalyzed BorylfluoroallylationAlkyneCu/Pd catalystBoryl-substituted monofluoroalkene-High regioselectivity and stereoselectivity[9]

Experimental Protocols

Protocol 1: Directed Au(I)-Catalyzed Hydrofluorination for Z-Fluoroalkene Synthesis (Adapted from[1])

Objective: To synthesize a Z-fluoroalkene from a functionalized alkyne with high stereoselectivity.

Materials:

  • Substrate: Alkyne with a directing group (e.g., a Troc-carbamate)

  • Catalyst: Au(I) catalyst (e.g., [Au(IPr)NTf₂])

  • Fluorinating agent: Triethylamine trihydrofluoride (Et₃N•3HF)

  • Additive: Potassium bisulfate (KHSO₄)

  • Solvent: Anhydrous dichloromethane (B109758) (DCM)

  • Inert gas: Argon or Nitrogen

Procedure:

  • In a glovebox, add the alkyne substrate (1.0 equiv), Au(I) catalyst (0.05 equiv), and KHSO₄ (1.0 equiv) to an oven-dried reaction vessel.

  • Add anhydrous DCM to dissolve the solids.

  • Carefully add Et₃N•3HF (2.0 equiv) to the reaction mixture.

  • Seal the vessel and remove it from the glovebox.

  • Stir the reaction at room temperature for the specified time (monitor by TLC or GC-MS).

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.

  • Extract the product with DCM (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the Z-fluoroalkene.

  • Determine the Z:E ratio using ¹H NMR and/or ¹⁹F NMR spectroscopy.

Mandatory Visualizations

reaction_pathway sub Alkyne + HF cat Au(I) Catalyst sub->cat Coordination int1 Gold-π-Alkyne Complex ts Transition State (Anti-addition) int1->ts Nucleophilic Attack of Fluoride int2 Vinylgold Intermediate ts->int2 prod_z cis-Fluoroalkene (Z) int2->prod_z Protodeauration (Kinetic Product) prod_e trans-Fluoroalkene (E) int2->prod_e Isomerization/ Protodeauration (Thermodynamic Product)

Caption: Gold-catalyzed hydrofluorination pathway.

troubleshooting_workflow start Low cis:trans Ratio q1 Is reaction temperature optimized? start->q1 a1_yes Lower Reaction Temperature q1->a1_yes No q2 Is catalyst/ligand optimal? q1->q2 Yes a1_yes->q2 a2_yes Screen Catalysts & Ligands q2->a2_yes No q3 Is solvent appropriate? q2->q3 Yes a2_yes->q3 a3_yes Test Solvents of Varying Polarity q3->a3_yes No end Improved Stereoselectivity q3->end Yes a3_yes->end

Caption: Troubleshooting low stereoselectivity.

References

Preventing unwanted polymerization of "cis-1-Fluoro-1-propene"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-1-Fluoro-1-propene. The information provided is designed to help prevent unwanted polymerization and address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a fluorinated alkene with the chemical formula C₃H₅F.[1][2] It is a low molecular weight, volatile compound. Due to the presence of a double bond, it has the potential to undergo polymerization.

Q2: Why did my this compound polymerize unexpectedly?

Unwanted polymerization of vinyl monomers like this compound is often initiated by factors that can generate free radicals. Common triggers include:

  • Heat: Elevated temperatures can provide the energy needed to initiate polymerization.

  • Light: UV light can induce the formation of free radicals.

  • Oxygen: While sometimes acting as an inhibitor, oxygen can also form peroxides that can initiate polymerization, especially in the presence of other impurities.

  • Contaminants: Impurities such as metal ions or peroxides from solvents can act as initiators.

  • Absence or depletion of an inhibitor: Commercially available monomers are typically stabilized with a small amount of an inhibitor. If this inhibitor is removed or consumed over time, the monomer is more susceptible to polymerization.

Q3: How can I visually identify if my this compound has polymerized?

Signs of polymerization include:

  • An increase in viscosity (the liquid becomes thicker).

  • The formation of a solid or gel-like substance in the container.

  • The appearance of cloudiness or turbidity in the liquid.

Q4: What are polymerization inhibitors and how do they work?

Polymerization inhibitors are chemical compounds added to monomers to prevent their spontaneous polymerization. They work by scavenging free radicals, which are the initiators of the polymerization chain reaction. By neutralizing these radicals, inhibitors effectively stop the polymerization process before it can begin.

Q5: What inhibitors are recommended for this compound?

Troubleshooting Guide

This guide is designed to help you troubleshoot and prevent unwanted polymerization of this compound in a question-and-answer format.

Issue 1: My freshly opened bottle of this compound appears viscous or contains solid matter.

  • Question: What should I do if my monomer appears to have polymerized upon arrival?

    • Answer: Do not use the material. Contact the supplier immediately to report the issue and request a replacement. Attempting to use partially polymerized monomer can lead to inaccurate results and further processing issues.

Issue 2: The monomer polymerized during a reaction.

  • Question: My reaction mixture thickened and formed a solid. How can I prevent this in the future?

    • Answer: This indicates that the reaction conditions are promoting polymerization. Consider the following:

      • Reaction Temperature: If possible, lower the reaction temperature. Polymerization rates are often highly dependent on temperature.

      • Solvent Purity: Ensure your solvents are free of peroxides and other impurities. Consider using freshly distilled or inhibitor-free solvents that have been stored under an inert atmosphere.

      • Inert Atmosphere: Perform your reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen, which can initiate polymerization.

      • Inhibitor Compatibility: If you are using an inhibitor, ensure it is compatible with your reaction conditions and reagents. Some inhibitors can be consumed by reactants.

Issue 3: The monomer polymerized during storage.

  • Question: How should I store this compound to prevent polymerization?

    • Answer: Proper storage is critical. Follow these guidelines:

      • Temperature: Store in a cool, dark place. Refrigeration is often recommended. Avoid exposure to heat sources.

      • Light: Protect from light by storing in an amber bottle or in a light-blocking outer container.

      • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with oxygen.

      • Inhibitor: Ensure the monomer contains an appropriate inhibitor if it will be stored for an extended period.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
TemperatureCool (2-8 °C recommended)Reduces the rate of potential polymerization.
LightProtect from lightPrevents light-induced radical formation.
AtmosphereInert (Nitrogen or Argon)Excludes oxygen, which can initiate polymerization.
ContainerTightly sealed, appropriate materialPrevents contamination and exposure to air.

Table 2: Common Inhibitors for Fluoroalkenes and Vinyl Monomers

InhibitorAbbreviationTypical Concentration (ppm)Notes
4-methoxyphenolMEHQ50 - 200Effective in the presence of oxygen. Easily removed by washing with an aqueous base.[3]
4-tert-butylcatecholTBC50 - 200Effective in the presence of oxygen. Can be removed by basic extraction.[3]
Butylated hydroxytolueneBHT100 - 500A common antioxidant that also acts as a polymerization inhibitor.[3]
PhenothiazinePTZ10 - 100A highly effective inhibitor, even at elevated temperatures.

Note: The concentrations provided are typical for vinyl monomers and should be considered as a starting point. The optimal inhibitor and concentration may vary depending on the specific application and storage duration.

Experimental Protocols

Protocol 1: Inhibitor Removal

Caution: Inhibitor-free this compound is highly prone to polymerization and should be used immediately after preparation.

  • Objective: To remove a phenolic inhibitor (e.g., MEHQ or TBC) from this compound.

  • Materials:

    • This compound containing a phenolic inhibitor.

    • 5% aqueous sodium hydroxide (B78521) (NaOH) solution, cooled.

    • Saturated sodium chloride (brine) solution.

    • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Separatory funnel.

    • Round-bottom flask.

    • Inert atmosphere setup (e.g., nitrogen or argon line).

  • Procedure:

    • Place the this compound in a separatory funnel.

    • Add an equal volume of cold 5% NaOH solution.

    • Stopper the funnel and shake gently, venting frequently to release any pressure.

    • Allow the layers to separate and drain the aqueous (bottom) layer.

    • Repeat the wash with 5% NaOH solution two more times.

    • Wash the organic layer with an equal volume of brine to remove any residual NaOH.

    • Drain the organic layer into a clean, dry flask.

    • Dry the monomer over anhydrous MgSO₄ or Na₂SO₄ for 15-20 minutes.

    • Carefully decant or filter the inhibitor-free monomer into a clean, dry flask under an inert atmosphere.

    • Use the purified monomer immediately.

Mandatory Visualization

experimental_workflow Experimental Workflow: Safe Handling and Use of this compound cluster_storage Storage cluster_preparation Preparation for Use cluster_reaction Reaction Setup storage Store at 2-8°C Protect from light Under inert atmosphere check_purity Check for signs of polymerization (viscosity, solids) storage->check_purity if_polymerized Polymerized? check_purity->if_polymerized contact_supplier Contact Supplier Do Not Use if_polymerized->contact_supplier Yes proceed Inhibitor Removal Needed? if_polymerized->proceed No remove_inhibitor Perform Inhibitor Removal Protocol proceed->remove_inhibitor Yes use_as_is Use directly from bottle proceed->use_as_is No reaction_setup Use dry, clean glassware Setup under inert atmosphere remove_inhibitor->reaction_setup use_as_is->reaction_setup add_reagents Add monomer and other reagents reaction_setup->add_reagents run_reaction Run reaction at the lowest effective temperature add_reagents->run_reaction

Caption: Workflow for safe handling of this compound.

troubleshooting_polymerization Troubleshooting Unwanted Polymerization start Unwanted Polymerization Observed check_storage During Storage? start->check_storage check_reaction During Reaction? start->check_reaction storage_issues Review Storage Conditions: - Temperature too high? - Exposed to light? - Not under inert gas? check_storage->storage_issues Yes reaction_issues Review Reaction Conditions: - Temperature too high? - Impure solvents/reagents? - Oxygen contamination? check_reaction->reaction_issues Yes solution_storage Solution: - Store at 2-8°C - Protect from light - Use inert atmosphere storage_issues->solution_storage solution_reaction Solution: - Lower reaction temperature - Purify solvents/reagents - Use inert atmosphere reaction_issues->solution_reaction

Caption: Decision tree for troubleshooting polymerization.

References

Technical Support Center: Monitoring "cis-1-Fluoro-1-propene" Reactions by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving "cis-1-Fluoro-1-propene" using NMR spectroscopy.

Frequently Asked Questions (FAQs)

Q1: Why is ¹⁹F NMR spectroscopy particularly useful for monitoring reactions of this compound?

A1: ¹⁹F NMR spectroscopy is highly effective for this purpose due to several key advantages of the fluorine-19 nucleus. It has a nuclear spin of 1/2, is 100% naturally abundant, and possesses a high gyromagnetic ratio, resulting in high sensitivity, comparable to that of ¹H NMR.[1][2] The large chemical shift dispersion in ¹⁹F NMR (spanning over 800 ppm) minimizes the likelihood of signal overlap, which is a common issue in ¹H NMR, especially in complex reaction mixtures.[2][3] This wide range allows for clear differentiation between the fluorine signals of the starting material, intermediates, and products.

Q2: Can I use ¹H NMR to monitor these reactions as well?

A2: Yes, ¹H NMR can and should be used in conjunction with ¹⁹F NMR. While ¹⁹F NMR provides clear signals for the fluorine-containing species, ¹H NMR offers valuable information about the non-fluorinated parts of the molecules involved in the reaction. The coupling between protons and fluorine (¹H-¹⁹F coupling) can also provide crucial structural information to confirm the identity of products and intermediates.[4] However, be aware that proton signals can be complex due to ¹H-¹H and ¹H-¹⁹F couplings.

Q3: What are the most critical parameters to optimize for quantitative ¹⁹F NMR analysis?

A3: For accurate quantification, the most critical parameter is the relaxation delay (d1). Fluorine nuclei can have long spin-lattice relaxation times (T₁), and an insufficient delay between scans will lead to signal saturation and inaccurate integration. A common rule of thumb is to set the relaxation delay to at least 5 times the longest T₁ of any fluorine nucleus in the sample.[5] Other important parameters include the pulse angle (using a 90° pulse is typical for quantitative measurements), the number of scans for adequate signal-to-noise, and ensuring a stable sample temperature.

Q4: Do I need to use a deuterated solvent for monitoring the reaction?

A4: While deuterated solvents are traditionally used in NMR to provide a lock signal for field stability, they are not strictly necessary for ¹⁹F NMR reaction monitoring, especially with modern spectrometers.[6] If you are not acquiring ¹H NMR data simultaneously, you can often run the reaction in a protonated solvent. However, for optimal shim and field stability, especially during long experiments, a deuterated solvent is recommended. If using a protonated solvent, consider using an external lock or a spectrometer with a lock-free system.

Q5: How can I determine the concentration of this compound and its products during the reaction?

A5: To determine the concentration of reactants and products, you should use a quantitative NMR (qNMR) approach. This involves adding a known amount of an internal standard to the reaction mixture. The internal standard should be a stable, non-reactive compound with a simple ¹⁹F NMR signal that does not overlap with any other signals in the spectrum.[7] By comparing the integral of the analyte signals to the integral of the internal standard's signal, you can calculate the concentration of each species at different time points. Trifluorotoluene is a common internal standard for ¹⁹F qNMR.

Troubleshooting Guides

Problem 1: Poor Signal-to-Noise Ratio in ¹⁹F NMR Spectra

Possible Causes & Solutions

CauseSolution
Insufficient Number of Scans Increase the number of scans to improve the signal-to-noise ratio, which is proportional to the square root of the number of scans.
Low Concentration of Analyte If possible, increase the concentration of your starting materials. For very low concentrations, consider using a cryoprobe if available.
Incorrect Pulse Width Calibration Ensure the 90° pulse width is correctly calibrated for your sample and probe. An incorrect pulse width will lead to suboptimal signal excitation.
Poor Probe Tuning and Matching The NMR probe must be properly tuned to the ¹⁹F frequency and matched to the spectrometer's electronics. Re-tune and match the probe before starting your experiment.
Problem 2: Inaccurate Quantification of Reactants and Products

Possible Causes & Solutions

CauseSolution
Inadequate Relaxation Delay (d1) As mentioned in the FAQs, this is a primary cause of quantification errors. Measure the T₁ values of your compounds of interest and set d1 to at least 5 times the longest T₁. If T₁ measurement is not feasible, use a conservatively long d1 (e.g., 25-30 seconds).[7]
Non-uniform Excitation Profile The wide chemical shift range in ¹⁹F NMR can lead to non-uniform excitation of signals far from the transmitter frequency, causing integration errors.[8] Ensure the transmitter offset is placed in the center of the spectral region of interest.
Baseline Distortions A non-flat baseline will lead to inaccurate integration. Use appropriate baseline correction functions in your processing software. Whittaker smoother is often recommended for ¹⁹F spectra.[7]
Signal Overlap If signals of different species overlap, standard integration will be inaccurate. Consider using deconvolution or line-fitting algorithms in your NMR processing software to separate the contributions of each signal.
Nuclear Overhauser Effect (NOE) If you are using proton decoupling, NOE can alter the intensities of fluorine signals. Use inverse-gated decoupling to suppress NOE for quantitative measurements.[5][9]
Problem 3: Unexpected or Unidentified Peaks in the Spectrum

Possible Causes & Solutions

CauseSolution
Impurities in Starting Materials Run a ¹⁹F NMR spectrum of your starting this compound and other reagents before starting the reaction to check for impurities.
Formation of Isomers Reactions involving alkenes can sometimes lead to isomerization. For example, you might see the formation of trans-1-Fluoro-1-propene. Compare your spectrum to known chemical shifts and coupling constants for potential isomers.
Side Products or Intermediates Unexpected peaks may correspond to reaction intermediates or side products. Use 2D NMR techniques like ¹H-¹⁹F HETCOR to correlate fluorine signals with proton signals, which can help in structure elucidation.
Sample Contamination Contamination from the reaction vessel, solvent, or sample handling can introduce extraneous peaks. Ensure all glassware is clean and use high-purity solvents.

Experimental Protocols

Protocol 1: General Procedure for In-Situ NMR Monitoring of a "this compound" Reaction
  • Sample Preparation:

    • In a clean, dry NMR tube, add a known concentration of this compound and any other solid reagents.

    • Add a known concentration of a suitable internal standard (e.g., trifluorotoluene).

    • Add the appropriate deuterated solvent (e.g., CDCl₃, Acetone-d₆) to dissolve the reactants.

    • Take an initial ¹⁹F and ¹H NMR spectrum (t=0) to confirm the starting materials and their initial concentrations.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the final reagent (e.g., a catalyst or a liquid reactant) directly to the NMR tube.

    • Quickly and carefully invert the tube a few times to mix the contents and place it in the NMR spectrometer.

    • Begin acquiring a series of ¹⁹F NMR spectra at regular time intervals. The time interval will depend on the reaction rate. For fast reactions, you may need to acquire spectra every few minutes, while for slow reactions, hourly acquisition may be sufficient.[10]

  • Data Acquisition Parameters (¹⁹F NMR):

    • Pulse Program: A standard single-pulse experiment (zg) with inverse-gated proton decoupling is recommended for quantitative analysis.

    • Transmitter Frequency Offset (O1p): Set to the center of the expected chemical shift range of your reactants and products.

    • Spectral Width (SW): Ensure the spectral width is large enough to encompass all expected fluorine signals. A width of 250-300 ppm is a good starting point.

    • Acquisition Time (AQ): Typically 1-2 seconds.

    • Relaxation Delay (d1): 5 times the longest T₁ (a value of 25-30 seconds is a safe starting point if T₁ is unknown).

    • Number of Scans (NS): Dependent on the concentration, but typically 16 or 32 scans provide a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to each spectrum in the series.

    • Integrate the signals corresponding to the starting material, product(s), and the internal standard.

    • Calculate the concentration of each species at each time point relative to the internal standard.

    • Plot the concentration of reactants and products versus time to obtain the reaction profile.

Data Presentation

Table 1: Typical ¹⁹F and ¹H NMR Data for 1-Fluoro-1-propene Isomers
CompoundNucleusChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
This compound ¹⁹F~ -150 to -170ddt³JHF ≈ 2-5, ³JHH ≈ 7, ⁴JHF ≈ 3-5
¹H (H-C=C-F )~ 6.0 - 6.5dq³JHH ≈ 7, ³JHF ≈ 2-5
¹H (H -C=C-F)~ 4.5 - 5.0m
¹H (CH₃)~ 1.6 - 1.8dd³JHH ≈ 7, ⁴JHF ≈ 3-5
trans-1-Fluoro-1-propene ¹⁹F-129.6[11]ddt³JHF ≈ 18.5, ³JHH ≈ 7.0, ⁴JHF ≈ 3.4[11]
¹H (H-C=C-F )6.44[11]dq³JHH ≈ 11.1, ³JHF ≈ 84.7[11]
¹H (H -C=C-F)5.27[11]m
¹H (CH₃)1.50[11]dd³JHH ≈ 7.0, ⁴JHF ≈ 3.4[11]
Table 2: Recommended NMR Parameters for Quantitative Analysis
ParameterHigh-Field NMR (e.g., 400 MHz)Benchtop NMR (e.g., 60 MHz)Rationale
Pulse Angle 90°90°Ensures maximum signal for quantification.
Relaxation Delay (d1) ≥ 5 x T₁ (typically 25-35 s)≥ 5 x T₁ (typically 25-35 s)Prevents signal saturation for accurate integration.[5]
Number of Scans (NS) 16 - 6464 - 256To achieve adequate signal-to-noise. More scans may be needed on lower field instruments.
Acquisition Time (AQ) 1 - 2 s1 - 2 sTo ensure good digital resolution.
Decoupling Inverse-gated ¹H decouplingInverse-gated ¹H decouplingTo collapse ¹H-¹⁹F couplings and prevent NOE for accurate quantification.[9]

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_reaction Reaction Monitoring cluster_analysis Data Analysis prep1 Weigh Reactants & Internal Standard prep2 Add Deuterated Solvent prep1->prep2 prep3 Acquire t=0 Spectrum prep2->prep3 react1 Initiate Reaction in NMR Tube prep3->react1 Confirm Starting Conditions react2 Place Sample in Spectrometer react1->react2 react3 Acquire Spectra at Time Intervals react2->react3 analysis1 Process Spectra (FT, Phasing, Baseline Correction) react3->analysis1 Time-course Data analysis2 Integrate Signals analysis1->analysis2 analysis3 Calculate Concentrations analysis2->analysis3 analysis4 Plot Kinetic Profile analysis3->analysis4

Caption: Workflow for monitoring a "this compound" reaction by NMR.

troubleshooting_logic cluster_quant Quantitative Accuracy cluster_signal Signal Quality cluster_peaks Peak Identification start Problem with NMR Data quant_issue Inaccurate Integrals? start->quant_issue signal_issue Poor Signal-to-Noise? start->signal_issue peak_issue Unexpected Peaks? start->peak_issue d1_check Increase Relaxation Delay (d1) quant_issue->d1_check Yes baseline_check Apply Baseline Correction quant_issue->baseline_check Yes decoupling_check Use Inverse-Gated Decoupling quant_issue->decoupling_check Yes quant_issue->signal_issue No scans_check Increase Number of Scans signal_issue->scans_check Yes conc_check Increase Sample Concentration signal_issue->conc_check Yes tune_match_check Tune and Match Probe signal_issue->tune_match_check Yes signal_issue->peak_issue No impurity_check Check Starting Material Purity peak_issue->impurity_check Yes isomer_check Consider Isomer Formation peak_issue->isomer_check Yes side_product_check Investigate Side Products (2D NMR) peak_issue->side_product_check Yes

Caption: Troubleshooting logic for common issues in NMR reaction monitoring.

References

Technical Support Center: Improving Yield in "cis-1-Fluoro-1-propene" Mediated Fluorination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for "cis-1-Fluoro-1-propene" mediated fluorination. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and efficiency of your fluorination reactions. Given the specific nature of "this compound," this guide also incorporates insights from reactions involving structurally similar fluoroalkenes to provide a comprehensive support tool.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction types where "this compound" can be utilized?

A1: "this compound" is a versatile reagent that can participate in several reaction types, primarily driven by the reactivity of its carbon-carbon double bond and the influence of the fluorine substituent. Key applications include:

  • Nucleophilic Addition-Elimination Reactions: The electron-withdrawing nature of the fluorine atom makes the double bond susceptible to attack by nucleophiles. This can be followed by the elimination of a leaving group, effectively leading to a substitution reaction.

  • Palladium-Catalyzed Cross-Coupling Reactions: Like other vinyl fluorides, "this compound" can be a coupling partner in various palladium-catalyzed reactions, such as Suzuki, Stille, and Heck couplings, to form more complex molecules.

  • Cycloaddition Reactions: The double bond can participate in cycloaddition reactions, such as [4+2] and [3+2] cycloadditions, to construct fluorinated heterocyclic systems.

Q2: What are the common challenges and side reactions encountered in "this compound" mediated fluorination?

A2: Researchers may encounter several challenges that can lead to low yields or the formation of unwanted byproducts. These include:

  • Low Reactivity: The C-F bond is strong, and the reactivity of the double bond can be lower than expected under certain conditions.

  • Isomerization: The cis-isomer may isomerize to the more stable trans-isomer under thermal or catalytic conditions, which can affect the stereochemical outcome of the reaction.

  • Polymerization: Under certain conditions, especially in the presence of radical initiators, the alkene may polymerize.

  • Elimination Reactions: Competing elimination reactions can lead to the formation of undesired olefinic byproducts.

  • Hydrolysis: The presence of moisture can lead to the hydrolysis of starting materials or intermediates, reducing the overall yield.

Q3: How does the stereochemistry of "this compound" influence its reactivity?

A3: The cis-stereochemistry can significantly impact the steric environment around the double bond, influencing the approach of reagents and the stereochemical outcome of the reaction.[1] In some cases, the cis-isomer may exhibit different reactivity or selectivity compared to its trans-counterpart due to differing steric hindrance and electronic effects.[2] For instance, in cycloaddition reactions, the stereochemistry of the starting alkene will dictate the stereochemistry of the resulting cyclic product.

Troubleshooting Guides

This section provides systematic approaches to address common issues encountered during fluorination reactions with "this compound."

Issue 1: Low or No Product Yield
Potential Cause Suggested Solution
Insufficient Reagent Reactivity - Increase reaction temperature incrementally. - Use a more polar aprotic solvent (e.g., DMF, DMSO) to enhance the reactivity of nucleophiles. - For cross-coupling reactions, screen different palladium catalysts and ligands. Bulky, electron-rich phosphine (B1218219) ligands can be effective.[3]
Catalyst Deactivation (for cross-coupling) - Ensure strictly anhydrous and anaerobic conditions. Use freshly distilled solvents and degas the reaction mixture. - Use a higher catalyst loading or add a fresh portion of the catalyst. - Choose a more robust catalyst system or add stabilizing ligands.
Poor Leaving Group (in nucleophilic substitution) - If the reaction involves the displacement of a leaving group on a separate molecule by a "cis-1-fluoro-1-propenyl" nucleophile, ensure the leaving group is sufficiently activated (e.g., tosylate, mesylate, or triflate).
Moisture in the Reaction - Dry all glassware in an oven and cool under an inert atmosphere. - Use anhydrous solvents. - Add a drying agent if compatible with the reaction conditions.
Issue 2: Formation of Isomeric Byproducts
Potential Cause Suggested Solution
Cis-Trans Isomerization - Perform the reaction at the lowest possible temperature. - Avoid prolonged reaction times. - Screen for catalysts that do not promote isomerization. For example, in some palladium-catalyzed reactions, the choice of ligand can influence isomerization.
Regioisomeric Byproducts - In addition reactions, the regioselectivity can be influenced by both steric and electronic factors. Modifying the substituents on the reaction partner may improve selectivity. - For cross-coupling reactions, the choice of catalyst and reaction conditions can often control the regioselectivity.
Issue 3: Formation of Polymeric or Tar-like Byproducts
Potential Cause Suggested Solution
Radical Polymerization - Add a radical inhibitor (e.g., BHT, hydroquinone) to the reaction mixture. - Ensure the reaction is performed under an inert atmosphere to exclude oxygen, which can initiate radical processes. - Purify the starting materials to remove any peroxide impurities.
Thermal Decomposition - Lower the reaction temperature. - Use a shorter reaction time.

Experimental Protocols (General Methodologies)

The following are generalized protocols that can be adapted for reactions involving "this compound." Specific conditions will need to be optimized for each substrate.

Protocol 1: General Procedure for Nucleophilic Addition to "this compound"
  • Preparation: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the nucleophile (1.0 equiv) and a suitable anhydrous solvent (e.g., THF, DMF).

  • Deprotonation (if necessary): If the nucleophile is not already anionic, add a suitable base (e.g., NaH, LiHMDS) at an appropriate temperature (e.g., 0 °C or -78 °C) and stir for 30 minutes.

  • Addition: Slowly add a solution of "this compound" (1.2 equiv) in the same anhydrous solvent to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature or heat as necessary, monitoring the progress by TLC or GC-MS.

  • Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl). Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Palladium-Catalyzed Suzuki Cross-Coupling
  • Preparation: To a reaction vessel, add the aryl boronic acid (1.0 equiv), "this compound" (1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv).

  • Solvent Addition: Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).

  • Reaction: Heat the reaction mixture under an inert atmosphere to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways

To aid in understanding the reaction dynamics, the following diagrams illustrate key concepts.

Caption: A troubleshooting workflow for addressing low yields in "this compound" reactions.

suzuki_coupling_pathway pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition with Aryl-X aryl_pd_intermediate Ar-Pd(II)-X(L_n) oxidative_addition->aryl_pd_intermediate transmetalation Transmetalation aryl_pd_intermediate->transmetalation aryl_propenyl_pd Ar-Pd(II)-propenyl(L_n) transmetalation->aryl_propenyl_pd reductive_elimination Reductive Elimination aryl_propenyl_pd->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Aryl-propene Product reductive_elimination->product aryl_halide Aryl-X aryl_halide->oxidative_addition propenyl_boronic_acid Propenyl-B(OR)₂ propenyl_boronic_acid->transmetalation with Base

Caption: A simplified catalytic cycle for the Suzuki cross-coupling of "this compound".

References

Validation & Comparative

A Comparative Analysis of cis- and trans-1-Fluoro-1-propene Reactivity for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, understanding the nuanced reactivity of isomeric building blocks is paramount. This guide provides an objective comparison of the reactivity of cis-1-Fluoro-1-propene and trans-1-Fluoro-1-propene, supported by available thermodynamic data and established principles of organic chemistry. While direct comparative kinetic studies are not extensively available in the literature, this guide synthesizes known physical properties to infer and predict reactivity in key chemical transformations.

Thermodynamic Stability and Physical Properties

The intrinsic stability and electronic properties of a molecule are fundamental to its reactivity. The standard enthalpy of formation (ΔfH°gas) and dipole moment are key indicators.

Table 1: Thermodynamic and Physical Properties of 1-Fluoro-1-propene Isomers

PropertyThis compoundtrans-1-Fluoro-1-propeneData Source(s)
Standard Enthalpy of Formation (gas) -176 kJ/mol-173 kJ/mol[1]
Dipole Moment 1.46 D1.85 D[2][3]

Based on the standard enthalpy of formation, the cis isomer is thermodynamically more stable than the trans isomer by approximately 3 kJ/mol.[1][4] This is contrary to many simple alkenes where steric hindrance makes the cis isomer less stable, but is a known phenomenon in some haloalkenes.

In terms of polarity, the trans isomer possesses a significantly larger dipole moment than the cis isomer.[2][3][5] This difference in polarity can be a critical factor in reactions involving polar transition states or reagents.

Comparative Reactivity Analysis

The differences in stability and polarity between the cis and trans isomers are expected to manifest in their chemical reactivity, particularly in cycloaddition reactions, polymerization, and nucleophilic substitution.

Cycloaddition Reactions

In Diels-Alder [4+2] cycloadditions, the reactivity of the dienophile is influenced by its electronic properties. The more electron-deficient the alkene, the faster it typically reacts with an electron-rich diene. Given that fluorine is an electron-withdrawing group, both isomers are activated towards reaction with electron-rich dienes. The stereochemistry of the dienophile is retained in the product.

Inference on Reactivity: The relative reactivity of the two isomers in cycloadditions will depend on the specific diene and reaction conditions. For reactions with polar transition states, the more polar trans isomer may exhibit enhanced reactivity. Conversely, the higher ground-state energy of the trans isomer could lead to a lower activation energy and a faster reaction rate, assuming a similar transition state energy.

A generalized workflow for a Diels-Alder reaction involving a 1-fluoro-1-propene isomer is depicted below.

Diels_Alder_Workflow cluster_reactants Reactants cluster_products Product Diene Electron-Rich Diene TransitionState [4+2] Cycloaddition Transition State Diene->TransitionState Isomer 1-Fluoro-1-propene Isomer (cis or trans) Isomer->TransitionState Solvent Reaction Solvent (e.g., Toluene) Heating Thermal Conditions (Heating) Product Substituted Cyclohexene Adduct (Stereochemistry Retained) TransitionState->Product Workup Reaction Workup & Purification Product->Workup Analysis Product Characterization (NMR, GC-MS) Workup->Analysis

Caption: Generalized workflow for the Diels-Alder cycloaddition of a 1-fluoro-1-propene isomer.

Nucleophilic Substitution

Nucleophilic substitution at a vinylic carbon is generally challenging due to the higher electron density of the C=C double bond and the sp2 hybridization of the carbon atom, which makes backside attack difficult.[6] Reactions of this type, when they do occur, often proceed through an addition-elimination mechanism rather than a direct SN2-type displacement.

Inference on Reactivity: The greater polarity of the C-F bond in the trans isomer might make the vinylic carbon slightly more electrophilic and thus potentially more susceptible to nucleophilic attack. However, steric factors and the specific reaction mechanism would play a significant role.

The logical relationship for assessing nucleophilic substitution reactivity is outlined below.

Nucleophilic_Substitution_Logic Start Compare Nucleophilic Substitution Reactivity Stability Thermodynamic Stability (cis > trans) Start->Stability Polarity Dipole Moment (trans > cis) Start->Polarity Reactivity_Prediction Predicted Reactivity Stability->Reactivity_Prediction Polarity->Reactivity_Prediction Conclusion Trans isomer may be more reactive due to greater polarity, but this is mechanism-dependent. Reactivity_Prediction->Conclusion

Caption: Logical framework for comparing nucleophilic substitution reactivity.

Proposed Experimental Protocol for Reactivity Comparison

To empirically determine the relative reactivity of cis- and trans-1-Fluoro-1-propene, a competitive kinetic experiment is recommended. The following protocol outlines a general approach for a Diels-Alder reaction.

Objective: To compare the relative reaction rates of cis- and trans-1-Fluoro-1-propene in a Diels-Alder reaction with a suitable diene.

Materials:

  • This compound

  • trans-1-Fluoro-1-propene

  • A reactive diene (e.g., Cyclopentadiene (B3395910), freshly cracked)

  • Anhydrous reaction solvent (e.g., Toluene or Dichloromethane)

  • Internal standard for GC analysis (e.g., Dodecane)

  • Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)

  • Heating and stirring apparatus

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Preparation of Reactant Solution: In a volumetric flask, prepare a solution containing equimolar amounts of this compound, trans-1-Fluoro-1-propene, and the internal standard in the chosen anhydrous solvent.

  • Reaction Setup: In a reaction vessel, place a measured amount of the freshly cracked cyclopentadiene (in slight excess).

  • Initiation of Reaction: Add a precise volume of the reactant solution containing the isomers and internal standard to the reaction vessel. Start stirring and heating (if necessary) to a constant, monitored temperature.

  • Sampling: At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot of the reaction mixture. Immediately quench the reaction in the aliquot (e.g., by cooling in an ice bath).

  • Analysis: Analyze each aliquot by GC-FID.

  • Data Analysis:

    • Calculate the relative concentrations of the cis and trans isomers at each time point by comparing their peak areas to that of the internal standard.

    • Plot the natural logarithm of the concentration of each isomer versus time.

    • The slope of each line will correspond to the negative of the pseudo-first-order rate constant (-k').

    • Compare the rate constants to determine the relative reactivity of the two isomers under the tested conditions.

This guide provides a framework for understanding and investigating the comparative reactivity of cis- and trans-1-Fluoro-1-propene. The provided data and inferred reactivities should serve as a valuable starting point for experimental design in synthetic chemistry and drug discovery.

References

A Comparative Guide to the Synthetic Utility of cis-1-Fluoro-1-propene and Other Fluoroalkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1][2] Fluorine's unique properties can enhance metabolic stability, binding affinity, and bioavailability, making fluorinated compounds highly sought after in drug discovery.[3][4] Among the various fluorinated building blocks, fluoroalkenes offer a versatile platform for introducing fluorine into complex molecules with precise stereochemical control.

This guide provides an objective comparison of cis-1-fluoro-1-propene with its isomers and other related fluoroalkenes in common synthetic applications. The focus is on performance in key reactions, supported by experimental data, to aid researchers in selecting the optimal building block for their synthetic targets.

Physicochemical and Structural Properties

The reactivity and utility of a fluoroalkene are fundamentally linked to its structure. The position of the fluorine atom and the stereochemistry of the double bond dictate the molecule's polarity, stability, and steric profile. This compound, its stereoisomer trans-1-fluoro-1-propene, and its constitutional isomer 2-fluoropropene (B75672) serve as primary examples of these structural distinctions.

PropertyThis compoundtrans-1-Fluoro-1-propene2-Fluoropropene
CAS Number 19184-10-2[5]20327-65-5[6]1184-60-7[7]
Molecular Formula C₃H₅F[5]C₃H₅F[6]C₃H₅F[7]
Molecular Weight 60.07 g/mol [5]60.07 g/mol [6]60.07 g/mol [7]
Polarity Less Polar[8]More Polar[8]Varies based on context
Structure this compoundtrans-1-Fluoro-1-propene2-Fluoropropene

Note: Structures are illustrative representations.

The difference in polarity between the cis and trans isomers influences their chromatographic behavior and interactions in solution.[8] The placement of fluorine in 2-fluoropropene on a disubstituted carbon significantly alters its electronic properties and reactivity in addition reactions compared to the 1-fluoro isomers.[9]

Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation, and fluoroalkenes are valuable substrates. These reactions allow for the stereospecific incorporation of the fluoroalkenyl moiety into more complex structures, a critical step in the synthesis of many pharmaceutical and agrochemical compounds. The stereochemical integrity of the starting alkene is often preserved, making the choice between cis and trans isomers crucial.

A generalized workflow for these reactions involves the activation of a palladium(0) precatalyst, which then enters a catalytic cycle.

Caption: Generalized workflow for a Pd-catalyzed cross-coupling reaction.

Comparative Data in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is widely used for synthesizing fluoroalkenes. The choice of fluoroalkene substrate significantly impacts reaction efficiency.

Fluoroalkene SubstrateCoupling PartnerCatalyst SystemConditionsYield (%)Reference
(Z)-2-Fluoro-1-alkenyl(phenyl)iodonium saltPhenylboronic AcidPd(PPh₃)₄K₃PO₄, DMF, 60°C78
Multihalogenated fluorovinyl ether4-Tolylboronic acidPd(OAc)₂, PPh₃K₂CO₃, THF/H₂O, reflux91[10]
Multihalogenated fluorovinyl etherCyclopropylboronic acidPd(OAc)₂, PPh₃K₂CO₃, THF/H₂O, reflux71[11]
Perfluoroalkyl alkeneAryldiazonium saltPd(OAc)₂MeOH, 40°CGood to Excellent[12]

Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling

This protocol is a synthesized example based on general procedures for the coupling of multihalogenated vinyl ethers with boronic acids.[10][11]

  • Reactant Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the multihalogenated fluorovinyl ether (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.05 equiv.) and triphenylphosphine (B44618) (PPh₃, 0.2 equiv.) to the vial.

  • Solvent Addition: Evacuate and backfill the vial with an inert atmosphere (e.g., Nitrogen or Argon). Add a degassed mixture of THF and water (4:1 v/v) to achieve a suitable concentration (e.g., 0.1 M).

  • Reaction: Seal the vial and heat the reaction mixture to reflux (approximately 65-70°C). Monitor the reaction progress using thin-layer chromatography (TLC) or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired fluoroalkene product.

Fluoroalkenes as Peptide Bond Isosteres

In drug development, mimicking the structure and conformation of peptides with more stable chemical groups is a common strategy. The cis (or Z)-fluoroalkene moiety has emerged as an effective and metabolically stable isostere for the peptide (amide) bond.[13][14] This substitution can lock the molecule into a desired conformation for receptor binding while resisting enzymatic degradation by proteases.

The diagram below illustrates this bioisosteric relationship, showing how the key geometric and electronic features of a peptide bond are mimicked by a (Z)-fluoroalkene.

Caption: (Z)-Fluoroalkene as a stable mimic of a peptide bond.

The development of stereocontrolled methods to synthesize these (Z)-fluoroalkene dipeptide isosteres (FADIs) is an active area of research, often employing chiral auxiliaries to achieve high diastereoselectivity.[13]

Conclusion

This compound and its related isomers are not interchangeable reagents but rather distinct building blocks with specific applications.

  • This compound and its derivatives are particularly valuable for constructing (Z)-fluoroalkene motifs, which serve as crucial peptide bond isosteres in medicinal chemistry. Its utility in stereoretentive cross-coupling reactions allows for the precise installation of this functionality.

  • trans-1-Fluoro-1-propene provides access to the corresponding (E)-fluoroalkene products, which may have different biological activities or material properties.

  • 2-Fluoropropene exhibits distinct reactivity due to the geminal fluorine and methyl groups on the double bond, making it a useful precursor for different classes of fluorinated compounds, often through electrophilic addition pathways.[9]

The choice of fluoroalkene is therefore a critical design element in a synthetic strategy. For applications requiring a metabolically stable mimic of a peptide bond, this compound and related (Z)-fluoroalkenes are superior choices. For other applications, the desired stereochemistry and electronic properties of the target molecule will dictate whether a trans isomer, a constitutional isomer like 2-fluoropropene, or a more highly substituted fluoroalkene is the most appropriate starting material. Advances in stereoselective synthesis continue to expand the toolkit available to researchers, enabling the tailored synthesis of complex fluorinated molecules.[15][16]

References

A Proposed Framework for the Computational Analysis of cis-1-Fluoro-1-propene Reaction Mechanisms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a structured framework for the computational investigation and comparison of potential reaction mechanisms involving cis-1-fluoro-1-propene. Due to a lack of extensive published experimental and computational data specifically for this molecule's reactivity, this document outlines proposed reaction pathways, detailed hypothetical experimental and computational protocols, and methods for data presentation. It is intended to serve as a roadmap for researchers initiating studies in this area, leveraging established principles from computational chemistry and the known reactivity of analogous fluorinated alkenes.

Introduction

This compound is a fluorinated alkene of interest in organic synthesis and materials science due to the unique electronic properties imparted by the fluorine atom. The presence of the electronegative fluorine atom on the double bond creates a polarized system, influencing its reactivity towards various reagents. Understanding the preferred reaction pathways—such as electrophilic addition, radical addition, and isomerization—is crucial for controlling reaction outcomes and designing novel synthetic methodologies. Computational chemistry offers a powerful tool to elucidate the thermodynamics and kinetics of these potential reaction channels, providing insights that can guide experimental work.

Proposed Reaction Mechanisms for Investigation

Based on the structure of this compound and the known reactivity of similar alkenes, three primary reaction mechanisms are proposed for comparative computational analysis:

  • Electrophilic Addition: The reaction with an electrophile (e.g., HBr). The regioselectivity (Markovnikov vs. anti-Markovnikov addition) and stereoselectivity of this pathway are key aspects to investigate. The fluorine atom's inductive and resonance effects will play a critical role in determining the stability of the carbocation intermediate.

  • Radical Addition: The reaction with a radical species (e.g., Br•). This pathway proceeds through a radical intermediate, and the stability of the resulting radical will dictate the regiochemical outcome.

  • Cis-Trans Isomerization: The conversion of the cis-isomer to the more stable trans-isomer. This process can be initiated thermally or photochemically and involves rotation around the carbon-carbon double bond, passing through a high-energy transition state.

A logical workflow for a comprehensive computational study of these mechanisms is outlined below.

G cluster_0 Computational Workflow start Define Reactants (this compound + Reagent) geom_opt Geometry Optimization and Frequency Calculation (DFT: B3LYP/6-311++G(d,p)) start->geom_opt Initial Structures ts_search Transition State Search (QST2/QST3 or Berny) geom_opt->ts_search Optimized Reactants energy_calc Single-Point Energy Calculation (e.g., CCSD(T)/aug-cc-pVTZ) geom_opt->energy_calc Optimized Geometries irc Intrinsic Reaction Coordinate (IRC) Calculation ts_search->irc Located Transition State prod_opt Product Geometry Optimization irc->prod_opt Connects TS to Reactants/Products prod_opt->energy_calc Optimized Geometries thermo Thermochemical Analysis (Gibbs Free Energy, Enthalpy) energy_calc->thermo Electronic Energies results Comparative Analysis of Activation Barriers and Reaction Energies thermo->results Thermodynamic Data

Caption: Proposed workflow for computational analysis of a reaction pathway.

Hypothetical Data Presentation

To facilitate a clear comparison of the different reaction mechanisms, all quantitative data should be summarized in structured tables. Below are examples of how such data could be presented.

Table 1: Calculated Activation and Reaction Energies for the Addition of HBr to this compound

Reaction PathwayTransition StateActivation Energy (ΔG‡, kcal/mol)Reaction Free Energy (ΔG_rxn, kcal/mol)
Markovnikov Addition (Path A)TS_MarkovnikovValueValue
anti-Markovnikov Addition (Path B)TS_anti_MarkovnikovValueValue

Table 2: Comparison of Different Reaction Mechanisms for this compound

MechanismReagentRate-Determining Step Activation Energy (ΔG‡, kcal/mol)Overall Thermodynamics (ΔG_rxn, kcal/mol)
Electrophilic AdditionHBrValue from Table 1Value from Table 1
Radical AdditionBr•Calculated ValueCalculated Value
IsomerizationNoneCalculated ValueCalculated Value

Detailed Methodologies

Computational Protocol

A robust computational protocol is essential for obtaining reliable and reproducible results. The following outlines a recommended approach:

  • Software: A widely used quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Method: Density Functional Theory (DFT) is a suitable starting point due to its balance of accuracy and computational cost. The B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) is recommended for geometry optimizations and frequency calculations.

  • Geometry Optimization: All reactant, transition state, and product structures should be fully optimized without constraints.

  • Frequency Calculations: These calculations should be performed at the same level of theory as the geometry optimizations to confirm the nature of the stationary points. Reactants and products should have all real frequencies, while transition states should have exactly one imaginary frequency corresponding to the reaction coordinate.

  • Transition State Search: Methods like Synchronous Transit-Guided Quasi-Newton (QST2/QST3) or the Berny optimization algorithm can be employed to locate transition states.

  • Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a located transition state connects the desired reactants and products, an IRC calculation should be performed.

  • High-Accuracy Energy Calculations: For more accurate energy values, single-point energy calculations can be performed on the DFT-optimized geometries using a more sophisticated method, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), and a larger basis set (e.g., aug-cc-pVTZ).

  • Solvation Effects: To model reactions in solution, a continuum solvation model like the Polarizable Continuum Model (PCM) can be incorporated into the calculations.

Proposed Experimental Protocols for Validation

Computational predictions should ideally be validated by experimental data. Key experiments could include:

  • Kinetic Studies: Monitoring the reaction rate at different temperatures to determine experimental activation energies. This can be achieved using techniques like NMR spectroscopy or gas chromatography.

  • Product Analysis: Characterizing the reaction products using NMR, mass spectrometry, and infrared spectroscopy to determine regioselectivity and stereoselectivity.

  • Isomerization Studies: Monitoring the conversion of this compound to its trans-isomer under thermal or photochemical conditions to determine the isomerization barrier.

Visualization of Reaction Pathways

Diagrams of the proposed reaction pathways are essential for visualizing the molecular transformations and the key intermediates and transition states.

Electrophilic Addition of HBr

G cluster_0 Markovnikov Pathway cluster_1 anti-Markovnikov Pathway A cis-CH3-CH=CHF + HBr TS1 [TS_Markovnikov]‡ A->TS1 I1 Carbocation Intermediate (CH3-CH+-CHF-H) TS1->I1 P1 Product (CH3-CHBr-CH2F) I1->P1 B cis-CH3-CH=CHF + HBr TS2 [TS_anti_Markovnikov]‡ B->TS2 I2 Carbocation Intermediate (CH3-CH(H)-CHF+) TS2->I2 P2 Product (CH3-CH2-CHFBr) I2->P2

Caption: Proposed electrophilic addition pathways for HBr to this compound.

Radical Addition of Br•

G cluster_0 Pathway A cluster_1 Pathway B A cis-CH3-CH=CHF + Br• TS1 [TS_Radical_A]‡ A->TS1 I1 Radical Intermediate (CH3-CH•-CHF-Br) TS1->I1 P1 Product (CH3-CHBr-CHF-Br) I1->P1 + Br2 B cis-CH3-CH=CHF + Br• TS2 [TS_Radical_B]‡ B->TS2 I2 Radical Intermediate (CH3-CH(Br)-CHF•) TS2->I2 P2 Product (CH3-CH(Br)-CHFBr) I2->P2 + Br2

Caption: Proposed radical addition pathways for Br• to this compound.

Cis-Trans Isomerization

G cis This compound ts [Transition State]‡ (Perpendicular) cis->ts trans trans-1-Fluoro-1-propene ts->trans

Caption: Proposed pathway for the cis-trans isomerization of 1-fluoro-1-propene.

Conclusion

This guide presents a comprehensive framework for the computational analysis of the reaction mechanisms of this compound. By following the proposed computational and experimental protocols, researchers can systematically investigate the competing pathways of electrophilic addition, radical addition, and isomerization. The resulting data, when organized as suggested, will provide a clear and objective comparison of these mechanisms, ultimately enabling a deeper understanding and better control of the reactivity of this important fluorinated building block.

A Comparative Guide to Theoretical Calculations of Transition States in Fluoroalkene Cycloadditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, offering profound effects on metabolic stability, binding affinity, and electronic properties. The cycloaddition reactions of fluoroalkenes, such as cis-1-fluoro-1-propene, are pivotal for constructing complex fluorinated scaffolds. Understanding the transition states of these reactions is paramount for predicting reactivity, stereoselectivity, and for the rational design of synthetic pathways. This guide provides a comparative overview of theoretical methods used to calculate transition states in the cycloaddition reactions of fluoroalkenes, supported by experimental data and detailed protocols.

Comparing Theoretical and Experimental Data

A direct comparison of theoretical predictions with experimental outcomes is crucial for validating computational models. While comprehensive experimental and computational studies specifically on this compound cycloadditions are not extensively documented in publicly available literature, we can draw valuable insights from analogous systems. The Diels-Alder reaction between a substituted fluoroalkene, (Z)-β-fluoro-β-nitrostyrene, and cyclopentadiene (B3395910) serves as an excellent case study.

Table 1: Calculated Activation and Reaction Energies for the Diels-Alder Reaction of (Z)-β-fluoro-β-nitrostyrene with Cyclopentadiene
Theoretical MethodBasis SetSolvent ModelTransition StateActivation Free Energy (ΔG‡) (kJ mol⁻¹)Reaction Free Energy (ΔG) (kJ mol⁻¹)Predicted endo/exo Ratio (at 383.15 K)
M06-2X6-311+G(d,p)IEFPCM (o-xylene)endo-TS119.64-42.071.36
M06-2X6-311+G(d,p)IEFPCM (o-xylene)exo-TS120.62-39.66
B3LYP6-311+G(d,p)IEFPCM (o-xylene)endo-TSN/AN/A1.68
B3LYP6-311+G(d,p)IEFPCM (o-xylene)exo-TSN/AN/A

Data extracted from a study on β-fluoro-β-nitrostyrenes, serving as an analogue for fluoroalkene cycloadditions.

Table 2: Comparison of Theoretical Predictions with Experimental Kinetic Data
ParameterTheoretical (M06-2X)Experimental
endo/exo Ratio1.361.22

The data illustrates a good agreement between the calculated diastereomeric ratio using the M06-2X functional and the experimentally observed outcome, highlighting the predictive power of modern density functional theory (DFT) methods.

Theoretical Methodology: A General Workflow

The computational investigation of a cycloaddition reaction to determine its transition state properties generally follows a structured workflow. This process involves geometry optimization of reactants, products, and the transition state, followed by frequency calculations to verify the nature of these stationary points and to obtain thermodynamic data.

computational_workflow cluster_optimization Geometry Optimization cluster_verification Verification and Analysis reactants Reactant Structures (e.g., this compound + Diene) opt_react Optimize Reactant Geometries reactants->opt_react products Product Structures (endo/exo cycloadducts) opt_prod Optimize Product Geometries products->opt_prod ts_guess Initial Transition State Guess opt_react->ts_guess freq_react_prod Frequency Calculation (Reactants & Products) Confirm minima (0 imaginary frequencies) opt_react->freq_react_prod opt_prod->ts_guess opt_prod->freq_react_prod opt_ts Transition State Optimization ts_guess->opt_ts freq_ts Frequency Calculation (Transition State) Confirm TS (1 imaginary frequency) opt_ts->freq_ts thermo Thermochemical Analysis (ΔG‡, ΔH‡, ΔS‡) freq_react_prod->thermo irc Intrinsic Reaction Coordinate (IRC) Connects TS to reactants and products freq_ts->irc freq_ts->thermo

Caption: General workflow for theoretical calculation of cycloaddition transition states.

Experimental Protocols

Accurate kinetic data is essential for validating theoretical models. The cycloaddition reactions of volatile fluoroalkenes like this compound can be monitored using various techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) being particularly powerful for solution-phase reactions.

Protocol 1: Kinetic Monitoring by ¹H NMR Spectroscopy

This method allows for the in situ monitoring of reaction progress by tracking the disappearance of reactant signals and the appearance of product signals over time.

1. Sample Preparation:

  • In a clean, dry NMR tube, dissolve the diene (e.g., cyclopentadiene, freshly cracked) in a suitable deuterated solvent (e.g., CDCl₃, benzene-d₆) to a known concentration (e.g., 0.1 M).

  • Ensure the solvent is inert to the reactants and products.

  • Add an internal standard (e.g., mesitylene (B46885) or 1,3,5-trichlorobenzene) of known concentration for accurate quantification.

2. Reaction Initiation:

  • Cool the NMR tube containing the diene solution to a low temperature (e.g., -78 °C using a dry ice/acetone bath) to minimize reaction before the first measurement.

  • Introduce a known amount of this compound into the cold solution. This can be done by bubbling the gaseous alkene through the solution for a specific time or by adding a pre-prepared cold solution of the alkene.

  • Quickly cap the NMR tube and shake it gently to ensure mixing.

3. NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer, which has been pre-shimmed and thermally equilibrated at the desired reaction temperature.

  • Acquire a series of ¹H NMR spectra at regular time intervals. The time interval will depend on the reaction rate, which may need to be determined from preliminary runs.

  • For each spectrum, ensure a sufficient number of scans to obtain a good signal-to-noise ratio, while keeping the acquisition time short relative to the reaction half-life. A relaxation delay (d1) of at least 5 times the longest T₁ of the protons being quantified should be used for accurate integration.

4. Data Analysis:

  • Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Integrate the characteristic signals for one of the reactants and one of the products, as well as the signal for the internal standard.

  • Calculate the concentration of the reactant and product at each time point by comparing their integral values to that of the internal standard.

  • Plot the concentration of the reactant versus time and fit the data to the appropriate rate law (e.g., second-order for a bimolecular reaction) to determine the rate constant.

Protocol 2: Kinetic Monitoring by GC-MS

This method involves taking aliquots from the reaction mixture at different times and analyzing them to determine the concentration of reactants and products.

1. Reaction Setup:

  • In a thermostated reaction vessel equipped with a magnetic stirrer, combine the diene and an internal standard in a suitable solvent.

  • Allow the solution to reach the desired reaction temperature.

2. Reaction Initiation and Sampling:

  • Add a known amount of this compound to initiate the reaction (t=0).

  • At regular time intervals, withdraw a small aliquot (e.g., 50-100 µL) from the reaction mixture.

  • Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent (e.g., a large excess of a highly reactive diene or dienophile that will consume one of the reactants instantly, or a chemical quencher if appropriate). The quenching vial should be kept cold.

3. Sample Preparation for GC-MS:

  • If necessary, perform a work-up on the quenched aliquot, such as extraction or filtration, to make it suitable for GC-MS analysis.

  • Dilute the sample to an appropriate concentration for injection.

4. GC-MS Analysis:

  • Inject the prepared sample into the GC-MS.

  • The GC method should be optimized to achieve good separation of the reactants, products, and the internal standard. This includes selecting the appropriate column, temperature program, and carrier gas flow rate.

  • The mass spectrometer should be operated in a mode that allows for the identification and quantification of the target compounds (e.g., full scan or selected ion monitoring).

5. Data Analysis:

  • Identify the peaks corresponding to the reactants, products, and the internal standard in the chromatogram based on their retention times and mass spectra.

  • Determine the peak area for each compound of interest.

  • Generate a calibration curve for each compound by running standards of known concentrations.

  • Calculate the concentration of the reactant and product in each aliquot based on their peak areas relative to the internal standard and the calibration curves.

  • Plot concentration versus time and determine the rate constant as described for the NMR method.

Conclusion

The theoretical calculation of transition states for the cycloadditions of fluoroalkenes is a powerful tool for understanding and predicting chemical reactivity. When benchmarked against reliable experimental data, computational methods like DFT with appropriate functionals (e.g., M06-2X) and basis sets can provide accurate insights into activation energies and stereoselectivity. The detailed experimental protocols provided herein offer a robust framework for obtaining the kinetic data necessary to validate and refine these theoretical models, ultimately enabling the more efficient design and optimization of synthetic routes to valuable fluorinated molecules.

NMR Spectral Analysis for the Confirmation of cis-1-Fluoro-1-propene Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of fluorinated organic compounds often yields a mixture of stereoisomers, necessitating robust analytical techniques for definitive product confirmation. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of cis-1-fluoro-1-propene, a key intermediate in various synthetic pathways. We present a detailed examination of its NMR spectral features in comparison to its trans isomer and discuss alternative analytical methodologies, supported by experimental data and protocols.

NMR Spectroscopic Analysis: The Gold Standard for Isomer Differentiation

NMR spectroscopy, particularly ¹H and ¹⁹F NMR, stands as the most powerful tool for the unambiguous differentiation of cis and trans isomers of 1-fluoro-1-propene. The key to this differentiation lies in the analysis of chemical shifts (δ) and, more importantly, the through-bond scalar coupling constants (J-couplings).

Distinguishing Features in ¹H and ¹⁹F NMR Spectra

The spatial arrangement of the fluorine and hydrogen atoms across the double bond in cis and trans isomers results in distinct through-bond interactions, which are directly reflected in the magnitude of their respective coupling constants.

A critical parameter for distinguishing between the cis and trans isomers is the vicinal coupling constant between the fluorine atom and the vinylic proton on the adjacent carbon (³JHF).

  • trans Isomer: Exhibits a large ³JHF coupling constant, typically in the range of 20-50 Hz.

  • cis Isomer: Shows a significantly smaller ³JHF coupling constant, generally in the range of 3-20 Hz.

Similarly, the vicinal proton-proton coupling constant (³JHH) across the double bond is stereospecific:

  • trans Isomer: Larger ³JHH value, typically 11-18 Hz.

  • cis Isomer: Smaller ³JHH value, typically 6-14 Hz.

Experimental NMR Data

The following tables summarize the reported ¹H and ¹⁹F NMR spectral data for cis- and trans-1-fluoro-1-propene.

Table 1: ¹H NMR Spectral Data for 1-Fluoro-1-propene Isomers

IsomerProtonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
This compound H-1 (CHF)~6.1ddd³JHH = ~7.0, ³JHF = ~18.0, ⁴JHH = ~-1.8
H-2 (C=CH)~4.6dddq³JHH = ~7.0, ⁴JHF = ~3.5, ³JHH(Me) = ~6.5, ⁴JHH = ~-1.8
H-3 (CH₃)~1.7ddt³JHH = ~6.5, ⁴JHF = ~2.5, ⁴JHH = ~-1.8
trans-1-Fluoro-1-propene [1]H-1 (CHF)6.44dd³JHH = 11.1, ³JHF = 84.7
H-2 (C=CH)5.27dq³JHH = 11.1, ³JHH(Me) = 7.0
H-3 (CH₃)1.50ddt³JHH(Me) = 7.0, ⁴JHF = 3.4, ⁴JHH = -1.6

Note: Data for this compound is based on values reported for similar cis-halo-propenes and general trends in J-coupling. Specific, directly verified experimental data from primary literature for the cis isomer can be found in Pascual, C., Meier, J., & Simon, W. (1966). Helv. Chim. Acta, 49, 164.

Table 2: ¹⁹F NMR Spectral Data for 1-Fluoro-1-propene Isomers

IsomerChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
This compound Expected downfield of trans isomerdq³JHF = ~18.0, ⁴JHF = ~2.5
trans-1-Fluoro-1-propene [1]-129.6ddd³JHF = 84.7, ⁴JHF = 18.5, ⁴JHF(Me) = 3.4

Reference for ¹⁹F chemical shifts is CFCl₃.

Experimental Protocols

NMR Sample Preparation and Data Acquisition

A standard protocol for obtaining high-quality NMR spectra of 1-fluoro-1-propene isomers is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the reaction product mixture in a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent can slightly influence chemical shifts.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe tunable to ¹H and ¹⁹F frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: pulse angle = 30-45°, acquisition time = 2-4 s, relaxation delay = 1-2 s, number of scans = 8-16.

    • Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) to improve signal-to-noise without sacrificing resolution.

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional ¹⁹F spectrum. Proton decoupling can be employed to simplify the spectrum and confirm assignments, but the coupled spectrum is essential for determining the crucial JHF values.

    • Typical parameters are similar to ¹H acquisition, but with a wider spectral width to encompass the larger chemical shift range of ¹⁹F.

  • 2D NMR (Optional but Recommended):

    • For complex reaction mixtures, 2D correlation experiments such as COSY (¹H-¹H) and HSQC/HMBC (¹H-¹³C) can be invaluable for assigning all signals and identifying minor byproducts.

    • ¹H-¹⁹F HETCOR experiments can directly correlate coupled proton and fluorine nuclei, providing definitive assignments.

Logical Workflow for Spectral Analysis

G cluster_0 NMR Data Acquisition cluster_1 Spectral Analysis cluster_2 Isomer Identification Acquire_1H Acquire 1H NMR Analyze_J_HH Analyze 3J(HH) Acquire_1H->Analyze_J_HH Acquire_19F Acquire 19F NMR Analyze_J_HF Analyze 3J(HF) Acquire_19F->Analyze_J_HF Cis_Isomer This compound Analyze_J_HF->Cis_Isomer Small J-value (~3-20 Hz) Trans_Isomer trans-1-Fluoro-1-propene Analyze_J_HF->Trans_Isomer Large J-value (~20-50 Hz) Analyze_J_HH->Cis_Isomer Small J-value (~6-14 Hz) Analyze_J_HH->Trans_Isomer Large J-value (~11-18 Hz)

Caption: Workflow for differentiating cis and trans isomers using NMR.

Alternative Analytical Techniques

Table 3: Comparison of Alternative Analytical Techniques

TechniquePrinciple of DifferentiationAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Differences in boiling points and dipole moments lead to distinct retention times on a GC column. Mass spectra are often very similar.High sensitivity, good for separating complex mixtures.Isomers may co-elute on standard columns. Mass spectra may not be definitive for differentiation.
Fourier-Transform Infrared (FTIR) Spectroscopy cis and trans isomers exhibit characteristic differences in their out-of-plane C-H bending vibrations.Fast, non-destructive, and relatively inexpensive.Less definitive than NMR, especially for complex mixtures. Characteristic bands can be weak or overlap with other signals.
Experimental Protocol for GC-MS Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically suitable. For challenging separations, a more polar column may be required.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min).

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 35) to a value greater than the molecular weight of the product (e.g., 100).

Experimental Protocol for FTIR Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared spectrometer.

  • Sample Preparation:

    • Liquid Samples: A thin film of the sample can be placed between two salt plates (e.g., NaCl or KBr).

    • Gas-phase: The volatile sample can be introduced into a gas cell.

  • Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Look for characteristic out-of-plane C-H bending vibrations. For trans alkenes, a strong band is typically observed around 960-980 cm⁻¹. For cis alkenes, a band is often seen around 675-730 cm⁻¹, though it can be weaker and more variable.

Reaction Pathway and Potential Byproducts

The synthesis of 1-fluoro-1-propene can proceed through various routes, such as the dehydrohalogenation of a dihalopropane or the fluorination of propyne. A common outcome is the formation of a mixture of cis and trans isomers.

G Reactant Starting Material (e.g., Dihalopropane) Reaction Reaction (e.g., Dehydrohalogenation) Reactant->Reaction Product_Mix Reaction Product Mixture Reaction->Product_Mix Cis_Product This compound Product_Mix->Cis_Product Trans_Product trans-1-Fluoro-1-propene Product_Mix->Trans_Product Byproducts Potential Byproducts (e.g., regioisomers) Product_Mix->Byproducts

References

A Comparative Guide to Byproduct Identification in cis-1-Fluoro-1-propene Reactions: GC-MS and Alternative Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of cis-1-fluoro-1-propene, a valuable building block in the development of fluorinated pharmaceuticals and materials, often yields a mixture of products containing various byproducts. Accurate identification and quantification of these impurities are critical for reaction optimization, ensuring final product purity, and meeting regulatory standards. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS), the industry-standard technique, with other analytical methods for the identification of byproducts in this compound reactions.

Performance Comparison of Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone for the analysis of volatile compounds like this compound and its byproducts due to its high separation efficiency and sensitive detection. However, alternative and complementary techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, offer distinct advantages, especially for structural elucidation and absolute quantification.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) SpectroscopyLiquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation of volatile compounds based on their partitioning between a stationary and mobile phase, followed by mass-based detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural and quantitative information.Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass-based detection.
Primary Strengths High sensitivity for volatile impurities, excellent separation of complex mixtures, and definitive identification of known impurities through mass spectral libraries.[1]Absolute quantification without a specific reference standard for each analyte (qNMR), non-destructive, and unparalleled for structural elucidation of unknown compounds.[1][2][3]Suitable for less volatile or thermally labile byproducts that are not amenable to GC analysis.[4][5]
Primary Weaknesses Requires volatile and thermally stable analytes; molecular ions of fluorinated compounds can be difficult to detect with standard ionization techniques.[6]Lower sensitivity compared to GC-MS for trace impurities; potential for signal overlap in complex mixtures.Generally lower resolution for volatile isomers compared to capillary GC.
Typical Limit of Detection (LOD) Low ng/mL to µg/mL range for volatile impurities.0.03 - 0.6 mg/mL for fluorinated compounds.Highly variable depending on the compound and ionization source.
Common Byproducts Detected Isomers (trans-1-fluoro-1-propene, 2-fluoropropene, 3-fluoropropene), residual starting materials, and other volatile organic compounds.Isomers, and provides detailed structural information on unexpected rearrangement or oligomerization products.Higher molecular weight oligomers or reaction adducts.

Quantitative Data on Byproduct Analysis

ByproductTypical Abundance (%)GC-MS Detection Limit (µg/mL)¹⁹F NMR Detection Limit (µg/mL)
trans-1-Fluoro-1-propene1 - 50.150
2-Fluoropropene0.5 - 20.275
3-Fluoropropene< 0.50.5100
Unreacted Starting MaterialVariable0.150
Dimerization Products< 0.11200

Note: The detection limits are estimates and can vary significantly based on instrumentation and method optimization.

Experimental Protocols

GC-MS Analysis of this compound and Byproducts

This protocol is a general guideline and should be optimized for the specific instrumentation and sample matrix.

1. Sample Preparation:

  • Gaseous Samples: A known volume of the gas phase from the reaction headspace can be directly injected using a gas-tight syringe.

  • Liquid Samples: Dilute the reaction mixture in a volatile, high-purity solvent such as dichloromethane (B109758) or hexane (B92381) to a concentration of approximately 100 ppm.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph:

    • Column: A mid-polarity capillary column (e.g., DB-624 or equivalent) with dimensions of 30 m x 0.25 mm ID x 1.4 µm film thickness is recommended for good separation of volatile halogenated hydrocarbons.

    • Injector: Split/splitless injector at 200°C. A split injection (e.g., 50:1 split ratio) is typically used to prevent column overloading.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 5 minutes.

      • Ramp: Increase to 200°C at a rate of 10°C/min.

      • Final hold: Hold at 200°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard. For fluorinated compounds where the molecular ion is not observed, a softer ionization technique like Field Ionization (FI) or Chemical Ionization (CI) may be beneficial.[6]

    • Mass Range: Scan from m/z 30 to 200.

    • Solvent Delay: A solvent delay of 2-3 minutes is necessary to prevent the solvent peak from saturating the detector.

    • MS Transfer Line Temperature: 220°C.

3. Data Analysis:

  • Identify the main peak corresponding to this compound based on its retention time and mass spectrum.

  • Identify byproduct peaks by comparing their mass spectra to a spectral library (e.g., NIST).

  • Quantify the relative abundance of byproducts using the area percent method, or for more accurate results, by creating calibration curves with synthesized standards of the expected byproducts.

¹⁹F NMR Spectroscopy for Structural Elucidation and Quantification

1. Sample Preparation:

  • Dissolve an accurately weighed amount of the reaction mixture in a deuterated solvent (e.g., CDCl₃).

  • For quantitative analysis (qNMR), add a known amount of a certified internal standard containing fluorine (e.g., trifluorotoluene).

2. NMR Instrumentation and Parameters:

  • Spectrometer: 400 MHz or higher field NMR spectrometer equipped with a fluorine probe.

  • Experiments:

    • ¹⁹F NMR: To identify and quantify all fluorine-containing species.

    • ¹H NMR: To provide proton environments and coupling information.

    • 2D NMR (e.g., ¹H-¹⁹F HETCOR): To establish correlations between proton and fluorine nuclei for unambiguous structure elucidation of unknown byproducts.

3. Data Analysis:

  • Integrate the signals in the ¹⁹F spectrum to determine the relative molar ratios of the byproducts to the main product.

  • Utilize the chemical shifts and coupling constants in both ¹H and ¹⁹F spectra to deduce the structures of the impurities.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical processes described.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Dilution Dilution in Solvent ReactionMixture->Dilution Headspace Headspace Sampling ReactionMixture->Headspace Injection Injection Dilution->Injection Headspace->Injection Separation GC Separation Injection->Separation Ionization Ionization (EI/CI) Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Chromatogram Detection->Chromatogram MassSpectra Mass Spectra Detection->MassSpectra Quantification Quantification Chromatogram->Quantification LibrarySearch Library Search MassSpectra->LibrarySearch LibrarySearch->Quantification Analytical_Comparison cluster_gcms cluster_nmr cluster_lcms Start Identify & Quantify Byproducts GCMS GC-MS Analysis Start->GCMS Volatile & Thermally Stable NMR NMR Spectroscopy Start->NMR Structural Info & Absolute Quantification LCMS LC-MS Analysis Start->LCMS Non-Volatile or Thermally Labile GCMS_ID Byproduct Identification (Library Match) GCMS->GCMS_ID GCMS_Quant Relative Quantification (Area %) GCMS->GCMS_Quant NMR_Struct Structure Elucidation (Unknowns) NMR->NMR_Struct NMR_Quant Absolute Quantification (qNMR) NMR->NMR_Quant LCMS_ID High MW Byproduct ID LCMS->LCMS_ID GCMS_ID->NMR_Struct Confirmation

References

A Comparative Guide to Catalysts for the Functionalization of cis-1-Fluoro-1-propene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of catalytic performance in key C-C and C-H bond-forming reactions.

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. cis-1-Fluoro-1-propene, a readily available fluorinated building block, presents a valuable platform for the synthesis of complex fluorinated compounds. The choice of catalyst is paramount in dictating the efficiency, selectivity, and substrate scope of its functionalization. This guide provides an objective comparison of various catalytic systems for the functionalization of this compound and related vinyl fluorides, supported by experimental data to inform catalyst selection and reaction optimization.

At a Glance: Catalyst Performance in Key Functionalization Reactions

The following tables summarize quantitative data for the performance of different catalysts in Suzuki-Miyaura coupling and Heck reactions involving vinyl fluorides, serving as a proxy for the reactivity of this compound. Direct comparative studies on this compound are limited; therefore, data from analogous substrates are presented to provide a comparative framework.

Table 1: Comparative Performance of Catalysts in Suzuki-Miyaura Coupling of Vinyl Halides

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)SubstrateRef.
Pd(OAc)₂P(t-Bu)₃K₃PO₄Toluene (B28343)/H₂ORT1295Aryl & Vinyl Halides[1][2]
Pd₂(dba)₃P(t-Bu)₃K₃PO₄TolueneRT1292Aryl & Vinyl Halides[1][2]
PdCl₂(dppf)·CH₂Cl₂dppfCs₂CO₃THF/H₂O801263Potassium Vinyltrifluoroborate[3]
Pd(OAc)₂PPh₃Cs₂CO₃THF/H₂O801272Potassium Vinyltrifluoroborate[3]
NiCl₂(dtbpy)dtbpyCs₂CO₃Toluene1002471Alkyl Fluorides[4]

Table 2: Comparative Performance of Catalysts in Heck Reactions of Alkenes

CatalystLigandBaseSolventTemp (°C)Time (min)Yield (%)Substrate ScopeRef.
Pd(OAc)₂NoneNaOAcDMF100->90Perfluoroalkyl alkenes[5]
Herrmann-Beller PalladacycleNoneNaOAcDMF100->90Perfluoroalkyl alkenes[5]
Pd(L-Proline)₂L-ProlineNaOAcWater (MW)8010up to 94Aryl halides & Alkenes[6]
Pd(OAc)₂PPh₃Et₃NDMF--GoodAryl iodides & 3-fluoro-3-buten-2-one[7]

Experimental Protocols: Key Methodologies

Detailed experimental procedures are crucial for the reproducibility and adaptation of catalytic methods. Below are representative protocols for Suzuki-Miyaura and Heck reactions, which are foundational for the functionalization of vinyl fluorides like this compound.

Suzuki-Miyaura Coupling of an Alkyl Fluoride (B91410) (General Procedure)[4]

Objective: To achieve C(sp²)-C(sp³) bond formation via the cross-coupling of an alkyl fluoride with a boronic acid.

Materials:

  • Nickel(II) chloride-4,4'-di-tert-butyl-2,2'-dipyridyl complex (NiCl₂(dtbpy)) (0.025 mmol, 5 mol%)

  • Alkyl fluoride (0.5 mmol, 1.0 equiv)

  • Arylboronic acid (1.0 mmol, 2.0 equiv)

  • Cesium carbonate (Cs₂CO₃) (1.0 mmol, 2.0 equiv)

  • Lithium iodide (LiI) (1.0 mmol, 2.0 equiv)

  • Anhydrous toluene (2.5 mL)

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add NiCl₂(dtbpy), the alkyl fluoride, arylboronic acid, Cs₂CO₃, and LiI.

  • Evacuate and backfill the vial with argon (repeat three times).

  • Add anhydrous toluene via syringe.

  • Stir the reaction mixture at 100 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired product.

Heck Reaction of a Fluoroalkene (General Procedure)[5][7]

Objective: To achieve vinylation of an aryl halide with a fluoroalkene.

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.015 mmol, 3 mol%)

  • Triphenylphosphine (PPh₃) (0.03 mmol, 6 mol%)

  • Aryl halide (0.5 mmol, 1.0 equiv)

  • Fluoroalkene (0.6 mmol, 1.2 equiv)

  • Triethylamine (Et₃N) (1.0 mmol, 2.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF) (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ and PPh₃.

  • Evacuate and backfill the tube with argon.

  • Add anhydrous DMF, followed by the aryl halide, fluoroalkene, and triethylamine.

  • Heat the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor by TLC or GC.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Signaling Pathways and Experimental Workflows

Visualizing the logical flow of catalyst selection and reaction pathways is essential for systematic research.

Catalyst_Selection_Workflow cluster_start Problem Definition cluster_reaction_type Reaction Type cluster_catalyst_type Catalyst Family cluster_optimization Optimization & Analysis cluster_outcome Outcome start Target Functionalization of This compound cross_coupling Cross-Coupling (e.g., Suzuki, Heck) start->cross_coupling hydrofunctionalization Hydrofunctionalization (e.g., Hydroarylation) start->hydrofunctionalization other_reactions Other Reactions (e.g., Asymmetric) start->other_reactions pd_catalysts Palladium-based cross_coupling->pd_catalysts ni_catalysts Nickel-based cross_coupling->ni_catalysts hydrofunctionalization->pd_catalysts hydrofunctionalization->ni_catalysts organocatalysts Organocatalysts other_reactions->organocatalysts screening Catalyst & Ligand Screening pd_catalysts->screening ni_catalysts->screening organocatalysts->screening conditions Reaction Condition Optimization (Solvent, Base, Temp.) screening->conditions analysis Yield & Selectivity Analysis conditions->analysis optimal_protocol Optimal Catalytic Protocol analysis->optimal_protocol

Caption: Workflow for catalyst selection and optimization.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_intermediate R-Pd(II)-X L_n oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_r_r_prime R-Pd(II)-R' L_n transmetalation->pd_r_r_prime boronate R'-B(OR)₂ boronate->transmetalation base Base base->boronate reductive_elimination Reductive Elimination pd_r_r_prime->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product

References

Review of synthetic applications of "cis-1-Fluoro-1-propene" in organic chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity. Among the array of fluorinated building blocks, cis-1-fluoro-1-propene presents itself as a versatile reagent for the introduction of the valuable fluorinated propenyl moiety. This guide provides a comparative analysis of the synthetic applications of this compound, offering a critical overview of its performance in key organic transformations compared to alternative methods, supported by available experimental data and detailed methodologies.

Cycloaddition Reactions: Building Fluorinated Ring Systems

This compound can participate as a dienophile or dipolarophile in various cycloaddition reactions, providing a direct route to fluorinated carbocycles and heterocycles. These scaffolds are of significant interest in the development of novel therapeutic agents and functional materials.

[3+2] Cycloaddition with Nitrones

The [3+2] cycloaddition of this compound with nitrones offers a pathway to synthesize fluorinated isoxazolidines. These five-membered heterocyclic compounds are valuable precursors to a range of functionalized molecules, including amino alcohols and β-lactams. The stereochemical outcome of this reaction is of particular importance, as the generation of multiple stereocenters can be controlled.

Comparison with Alternative Fluoroalkenes:

Experimental Protocol: A Representative [3+2] Cycloaddition

A general procedure for the [3+2] cycloaddition of a fluoroalkene with a nitrone is as follows:

Materials:

  • Fluoroalkene (e.g., this compound)

  • Nitrone

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the nitrone (1.0 equiv) in the chosen anhydrous solvent under an inert atmosphere, add the fluoroalkene (1.2 equiv).

  • The reaction mixture is stirred at a specified temperature (ranging from room temperature to elevated temperatures, depending on the reactivity of the substrates) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired fluorinated isoxazolidine.

Logical Workflow for Cycloaddition Reaction Setup

reagents Prepare Reagents (this compound, Nitrone, Solvent) setup Reaction Setup (Inert Atmosphere, Temperature Control) reagents->setup reaction [3+2] Cycloaddition setup->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring workup Reaction Workup (Solvent Removal) monitoring->workup Completion purification Purification (Column Chromatography) workup->purification product Fluorinated Isoxazolidine purification->product

Caption: General workflow for a [3+2] cycloaddition reaction.

Cross-Coupling Reactions: Forging Carbon-Carbon Bonds

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds. This compound can, in principle, serve as a coupling partner in reactions such as Suzuki, Negishi, and Heck couplings, allowing for the introduction of the cis-fluoropropenyl group onto various molecular frameworks.

Negishi-Type Cross-Coupling

While specific examples detailing the Negishi coupling of this compound are scarce, studies on related fluorinated propenes highlight the potential of this transformation. For instance, rhodium-catalyzed Negishi-type cross-coupling reactions of other fluorinated propenes have been developed, proceeding through C-H and C-F bond activation steps. These reactions demonstrate the feasibility of coupling fluorinated alkenes with organozinc reagents.

Table 1: Comparison of Cross-Coupling Methods for Fluoroalkenylation

Reaction TypeFluoroalkene SourceCatalyst SystemTypical Yield (%)Key AdvantagesKey Limitations
Negishi OrganozincPd or Ni-basedModerate to HighGood functional group tolerance.Requires preparation of organozinc reagents.
Suzuki OrganoboronPd-basedModerate to HighStable and accessible organoboron reagents.Base-sensitive substrates can be problematic.
Heck AlkenePd-basedVariableAtom-economical.Regioselectivity can be an issue.
Z-Selective Fluoroalkenylation Iodonium ReagentsPd-catalyzed C-H activationGood to ExcellentHigh Z-selectivity.Requires a directing group on the arene.[1]

Experimental Protocol: General Procedure for a Negishi Cross-Coupling

Materials:

  • This compound (or a suitable precursor)

  • Organozinc reagent

  • Palladium or Nickel catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous solvent (e.g., THF, Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the catalyst in the anhydrous solvent.

  • Add the organozinc reagent to the catalyst solution.

  • Introduce this compound to the reaction mixture.

  • The reaction is stirred at the appropriate temperature until completion, as monitored by GC-MS or NMR spectroscopy.

  • The reaction is quenched with a suitable reagent (e.g., saturated ammonium (B1175870) chloride solution).

  • The aqueous layer is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography.

Signaling Pathway of a Catalytic Cross-Coupling Cycle

Catalyst Precursor Catalyst Precursor Active Catalyst Active Catalyst Catalyst Precursor->Active Catalyst Activation Oxidative Addition Oxidative Addition Active Catalyst->Oxidative Addition This compound Transmetalation Transmetalation Oxidative Addition->Transmetalation Organometallic Reagent Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Active Catalyst Regeneration Coupled Product Coupled Product Reductive Elimination->Coupled Product

Caption: A simplified catalytic cycle for cross-coupling reactions.

Nucleophilic Substitution Reactions

The vinyl fluoride (B91410) moiety in this compound can be susceptible to nucleophilic attack, particularly under conditions that favor a Michael-type addition or an SɴV (vinyl substitution) mechanism. This reactivity can be exploited to introduce a variety of heteroatomic functional groups.

Comparison with Alternative Methods:

The direct nucleophilic substitution on a fluoroalkene is often challenging due to the strength of the C-F bond. Alternative strategies for the synthesis of functionalized alkenes include the Wittig reaction with fluorinated ylides or the olefination of fluorinated carbonyl compounds. These methods, however, often require multi-step syntheses for the preparation of the necessary reagents.

Conclusion and Future Outlook

This compound holds promise as a valuable building block for the synthesis of fluorinated molecules. Its utility in cycloaddition and cross-coupling reactions provides access to complex structures that are relevant to pharmaceutical and materials science research. However, a comprehensive understanding of its reactivity profile is still developing, and more detailed studies are needed to fully exploit its synthetic potential.

Future research should focus on:

  • Systematic studies of the cycloaddition reactions of this compound with a wider range of dienes and dipoles to establish clear trends in reactivity and stereoselectivity.

  • Development of robust and general cross-coupling protocols specifically optimized for this compound to enhance its applicability in the synthesis of complex targets.

  • Exploration of its reactivity in nucleophilic substitution reactions to expand the toolbox for the synthesis of functionalized fluoroalkenes.

By addressing these areas, the scientific community can unlock the full potential of this compound as a key reagent in the ever-expanding field of organofluorine chemistry.

References

A Comparative Analysis of Fluorinating Agents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine into molecular scaffolds is a paramount technique for optimizing pharmacokinetic and pharmacodynamic properties. The choice of a fluorinating agent is critical, dictating reaction efficiency, substrate scope, and functional group tolerance. This guide provides a comprehensive benchmark of commonly employed fluorinating agents, offering a comparative analysis of their performance supported by experimental data. While "cis-1-Fluoro-1-propene" is the nominal subject of this comparison, a thorough review of the scientific literature reveals its conspicuous absence as a reagent for fluorination. This guide will therefore focus on established and well-documented fluorinating agents, namely Selectfluor, Diethylaminosulfur Trifluoride (DAST), and N-Fluorobenzenesulfonimide (NFSI), and will conclude with a theoretical consideration of "this compound"'s potential, and likely limitations, in this context.

Performance Benchmarking of Common Fluorinating Agents

The efficacy of a fluorinating agent is typically assessed by its performance in common chemical transformations. Below, we present a comparative summary of Selectfluor, DAST, and NFSI in the context of fluorinating β-ketoesters and alcohols, two fundamental reactions in organic synthesis.

Table 1: Electrophilic Fluorination of β-Ketoesters
Fluorinating AgentSubstrateProductYield (%)Reaction ConditionsReference
Selectfluor Ethyl 2-oxocyclohexanecarboxylateEthyl 1-fluoro-2-oxocyclohexanecarboxylate96%NaCl, MeCN, 2 h milling at 30 Hz[1][2]
NFSI Ethyl 2-oxocyclohexanecarboxylateEthyl 1-fluoro-2-oxocyclohexanecarboxylate~80-90% (typical)Varies (often requires a catalyst)[3][4]
DAST Not typically used for this transformation----
Table 2: Deoxyfluorination of Alcohols
Fluorinating AgentSubstrateProductYield (%)Reaction ConditionsReference
DAST 4-Nitrobenzyl alcohol4-Nitrobenzyl fluoride (B91410)72%CH₂Cl₂, rt, 1 h[5][6]
Selectfluor Not typically used for this transformation----
NFSI Not typically used for this transformation----

Experimental Workflows and Logical Relationships

To aid in the selection and application of these reagents, the following diagrams illustrate a general workflow for evaluating fluorinating agents and the distinct mechanistic pathways they typically follow.

cluster_workflow General Workflow for Fluorinating Agent Evaluation A Define Substrate and Desired Transformation B Select Potential Fluorinating Agents A->B C Literature Review for Precedents B->C D Reaction Optimization (Solvent, Temp, Catalyst) C->D E Analysis of Yield and Selectivity D->E F Characterization of Product E->F G Comparative Assessment F->G

Caption: A generalized workflow for the selection and evaluation of a suitable fluorinating agent for a specific synthetic transformation.

cluster_mechanisms Mechanistic Pathways of Common Fluorinating Agents cluster_electrophilic Electrophilic Fluorination cluster_nucleophilic Nucleophilic Fluorination Selectfluor Selectfluor Product_E Fluorinated Product Selectfluor->Product_E NFSI NFSI NFSI->Product_E Nucleophile Nucleophile (e.g., Enolate) Nucleophile->Selectfluor attacks F⁺ Nucleophile->NFSI attacks F⁺ DAST DAST Product_N Fluorinated Product DAST->Product_N delivers F⁻ Substrate_N Substrate (e.g., Alcohol) Substrate_N->DAST activates OH

Caption: A simplified representation of the distinct electrophilic and nucleophilic fluorination pathways utilized by common fluorinating agents.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. The following are detailed experimental protocols for the reactions cited in the performance tables.

Protocol 1: Electrophilic Fluorination of a β-Ketoester with Selectfluor

This procedure details the mechanochemical monofluorination of a liquid β-ketoester.[1][2]

  • Materials:

    • β-ketoester (1 mmol)

    • Selectfluor (0.708 g, 2 mmol)

    • Sodium chloride (twice the total mass of substrate and Selectfluor)

    • Acetonitrile (0.25 mL)

    • 10 mL stainless steel milling jar with a milling ball

  • Procedure:

    • To the 10 mL stainless steel milling jar, add the β-ketoester, Selectfluor, sodium chloride, and acetonitrile.

    • Add the milling ball and mill the mixture at 30 Hz for 2 hours.

    • The resulting powder is then worked up and purified by column chromatography to yield the monofluorinated product.

Protocol 2: Deoxyfluorination of an Alcohol with DAST

This protocol describes the fluorination of a primary alcohol using DAST.[5][6]

  • Materials:

  • Procedure:

    • To a solution of 4-nitrobenzyl alcohol in dichloromethane, add DAST dropwise.

    • Stir the mixture at room temperature for 1 hour.

    • Quench the reaction with ice water and add more dichloromethane.

    • Extract the aqueous layer with dichloromethane (3 x 5 mL).

    • Dry the combined organic layers over sodium sulfate and filter.

    • Remove the solvent under reduced pressure and purify the residue by column chromatography to give 4-nitrobenzyl fluoride.

    Safety Note: DAST is corrosive, moisture-sensitive, and can be explosive upon heating. It generates toxic HF upon contact with water. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.[6]

The Case of "this compound": A Theoretical Perspective

Despite extensive searches of the chemical literature, no instances of "this compound" being used as a fluorinating agent have been identified. Its primary role in organic synthesis appears to be as a synthetic target or a building block, rather than a reagent for transferring a fluorine atom.

Theoretically, for "this compound" to act as a fluorinating agent, it would need to donate a fluoride anion (nucleophilic fluorination) or a fluorine cation (electrophilic fluorination).

  • As a Nucleophilic Fluorinating Agent: The C-F bond in vinyl fluorides is exceptionally strong due to the sp² hybridization of the carbon atom and resonance effects. Cleavage to release a fluoride anion is energetically highly unfavorable, making it an extremely poor nucleophilic fluoride source.

  • As an Electrophilic Fluorinating Agent: For it to act as an electrophilic source ("F⁺"), the fluorine atom would need to be rendered electron-deficient. In "this compound", the fluorine atom is attached to an electron-rich double bond, making it electron-rich and thus not a viable electrophilic fluorine source. Reagents like Selectfluor and NFSI achieve their electrophilic character by attaching the fluorine to highly electron-withdrawing nitrogen-based frameworks.[7]

References

Safety Operating Guide

Proper Disposal of cis-1-Fluoro-1-propene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of cis-1-Fluoro-1-propene, an extremely flammable liquefied gas that requires careful handling to mitigate risks to personnel and the environment.[1] Adherence to these procedures is paramount for ensuring a safe laboratory environment and maintaining regulatory compliance.

Immediate Safety and Handling Precautions

This compound is an extremely flammable gas that is supplied under pressure and may explode if heated.[1] It can also displace oxygen and cause rapid suffocation.[1] Therefore, all handling and disposal procedures must be conducted in a well-ventilated area, away from heat, sparks, open flames, and hot surfaces. Personnel must wear appropriate personal protective equipment (PPE), including flame-retardant antistatic protective clothing, safety glasses, and chemical-resistant gloves.

Quantitative Data Summary

The following table summarizes key hazard and safety information for this compound relevant to its handling and disposal.

PropertyValueSource
GHS Hazard StatementsH220: Extremely flammable gas. H280: Contains gas under pressure; may explode if heated. May displace oxygen and cause rapid suffocation.[1]
GHS Precautionary StatementsP210: Keep away from heat/sparks/open flames/hot surfaces. No smoking. P377: Leaking gas fire: Do not extinguish, unless leak can be stopped safely. P381: Eliminate all ignition sources if safe to do so. P410 + P403: Protect from sunlight. Store in a well-ventilated place.
Incompatible MaterialsStrong acids, strong bases, and strong oxidizing agents.[1]
Storage TemperatureDo not expose to temperatures exceeding 50°C.[1]

Step-by-Step Disposal Protocol for this compound

The primary and most recommended method for the disposal of this compound is to return the gas cylinder, whether empty or partially full, to the supplier. If this is not feasible, the following procedural steps, in conjunction with your institution's environmental health and safety (EHS) office, should be followed. Waste material must be disposed of in accordance with national and local regulations.

Phase 1: Initial Assessment and Consultation

  • Evaluate Container Status: Determine if the cylinder is empty or contains residual gas. Handle uncleaned containers with the same precautions as the product itself.

  • Consult Institutional EHS: Before proceeding with any disposal method, contact your institution's EHS department. They will provide guidance based on local, state, and federal regulations.

Phase 2: Preparing for Disposal

  • Segregation: Do not mix this compound with other waste. Keep the original container and do not transfer the contents.

  • Labeling: Ensure the cylinder is clearly labeled with the chemical name and associated hazards.

  • Secure Storage: Store the cylinder in a well-ventilated, designated hazardous waste storage area, away from incompatible materials and ignition sources, until pickup by a licensed waste disposal contractor.[1][2]

Phase 3: Disposal of Empty Containers

  • Confirming "Empty": For a cylinder to be considered "empty," the pressure should be at or very near atmospheric pressure.

  • Supplier Return: Whenever possible, return the empty cylinder to the supplier.

  • Final Disposal: If the supplier will not accept the empty container, consult with your EHS office for the proper procedures for rendering the container unusable and disposing of it as solid waste. Pressurized gas bottles should only be disposed of in an empty condition.

Experimental Protocols

Specific experimental protocols for the disposal of this compound, such as neutralization or chemical transformation, are not recommended without expert consultation and are generally not performed in a standard laboratory setting. The high flammability and pressurized nature of the gas make such procedures hazardous. The standard and safest protocol is professional removal and disposal, often through high-temperature incineration at a licensed facility, which is a common method for fluorinated compounds.[3][4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound for Disposal consult_ehs Consult Institutional Environmental Health & Safety (EHS) start->consult_ehs supplier_return Can the cylinder be returned to the supplier? consult_ehs->supplier_return return_to_supplier Arrange for supplier pickup. supplier_return->return_to_supplier Yes segregate_label Segregate and label the cylinder as 'Hazardous Waste'. supplier_return->segregate_label No end_disposal End of Disposal Process return_to_supplier->end_disposal professional_disposal Arrange for pickup by a licensed hazardous waste contractor. professional_disposal->end_disposal store_safely Store in a well-ventilated, secure area away from ignition sources. segregate_label->store_safely store_safely->professional_disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling cis-1-Fluoro-1-propene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for cis-1-Fluoro-1-propene

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical information for the handling and disposal of this compound (CAS No. 406-33-7). Adherence to these procedures is paramount for ensuring a safe laboratory environment and maintaining regulatory compliance.

This compound is a flammable, liquefied gas that can cause serious health effects. It is crucial to handle this chemical with the utmost care in a controlled laboratory setting.

Hazard Summary

This compound presents several significant hazards:

  • Flammability: It is a flammable gas that may form explosive mixtures with air.[1]

  • Pressure Hazard: It is supplied as a gas under pressure and may explode if heated.[1]

  • Health Hazards: It can cause skin and serious eye irritation.[1] Inhalation may lead to respiratory irritation, drowsiness, or dizziness.[1] As a simple asphyxiant, it can displace oxygen and cause rapid suffocation.[1] Direct contact with the liquefied gas can cause frostbite.[1]

  • Thermal Decomposition: When heated to decomposition, it can emit hazardous products such as carbon oxides and hydrogen fluoride.[1]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound. All PPE should be selected based on a thorough risk assessment of the specific procedures being performed.

Protection Type Specific Recommendations Regulatory Standard (USA)
Hand Protection Protective gloves. Cold insulating gloves for handling cylinders.29 CFR 1910.138
Eye and Face Protection Chemical goggles or safety glasses. A face shield is also recommended.29 CFR 1910.133
Skin and Body Protection Wear suitable protective clothing to prevent skin contact.-
Respiratory Protection Use in a well-ventilated area. In case of inadequate ventilation, wear respiratory protection.29 CFR 1910.134
Foot Protection Safety shoes are recommended.29 CFR 1910.136
Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Ensure all safety precautions have been read and understood before handling.[1]

  • Work in a well-ventilated area, such as a chemical fume hood.

  • Emergency eye wash fountains and safety showers must be immediately accessible.[1]

  • Ensure oxygen detectors are in use where asphyxiating gases may be released.[1]

  • Eliminate all ignition sources, including sparks, open flames, and hot surfaces.[1]

  • Use only non-sparking tools and follow proper grounding procedures to prevent static electricity.[1]

2. Handling the Gas Cylinder:

  • Securely chain cylinders when in use and protect them from physical damage.[1]

  • Inspect the cylinder for any damage or leaks before use.

  • Wear cold insulating gloves when handling the cylinder to prevent frostbite.[1]

3. During Use:

  • Avoid breathing fumes, gas, mist, spray, or vapors.[1]

  • Prevent contact with skin and eyes.[1]

  • Regularly check systems under pressure for leaks.[1]

4. After Use:

  • Close the cylinder valve after each use and when empty.

  • Wash hands thoroughly after handling the product.[1]

Disposal Plan

1. Waste Segregation and Collection:

  • This compound and any materials contaminated with it should be considered hazardous waste.

  • Do not attempt to dispose of the chemical by releasing it into the environment.

2. Disposal Method:

  • The recommended method of disposal is to send the material to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1]

  • Dispose of the contents and the container in accordance with the instructions of a licensed collector.[1]

  • Where possible, recycling of the material is encouraged.[1]

Emergency Procedures
Situation Action
Fire Evacuate the area immediately. Fight the fire remotely due to the risk of explosion. Use water spray or fog to cool exposed containers.[1] Firefighters should wear gas-tight chemically protective clothing with a self-contained breathing apparatus.[1]
Accidental Release Evacuate all non-essential personnel.[1] Ensure the area is well-ventilated. Only qualified personnel with suitable protective equipment should intervene.[1] Eliminate all possible ignition sources.[1] Be aware that the gas is heavier than air and may accumulate in low-lying areas.[1] Notify authorities if the product enters sewers or public waters.[1]
First Aid: Inhalation Move the person to fresh air. If they experience drowsiness or dizziness, seek medical attention.[1]
First Aid: Skin Contact In case of contact with the liquid, treat for cold burns/frostbite.[1]
First Aid: Eye Contact Direct contact with the liquefied gas can cause severe eye injury from frostbite.[1] Seek immediate medical attention.

Visual Workflow for Handling and Disposal

The following diagram outlines the key steps and decision points for the safe handling and disposal of this compound.

Workflow for Handling and Disposal of this compound cluster_handling Handling Procedure cluster_disposal Disposal Procedure cluster_emergency Emergency Response prep Preparation: - Read SDS - Verify engineering controls - Remove ignition sources ppe Don Appropriate PPE: - Safety Goggles/Face Shield - Protective Gloves - Protective Clothing prep->ppe Proceed with caution handle Handling: - Work in fume hood - Secure cylinder - Use non-sparking tools ppe->handle Ready for handling post_use Post-Handling: - Close cylinder valve - Wash hands thoroughly handle->post_use Procedure complete collect_waste Waste Collection: - Segregate as hazardous waste post_use->collect_waste Waste generated dispose Professional Disposal: - Contact licensed collector - Incineration with scrubber collect_waste->dispose Follow regulations emergency_detected Emergency Detected (Fire, Leak, Exposure) evacuate Evacuate Area emergency_detected->evacuate first_aid Administer First Aid emergency_detected->first_aid notify Notify Emergency Services evacuate->notify

Caption: A workflow diagram illustrating the safe handling, disposal, and emergency procedures for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.